molecular formula C9H6N2O3 B8737628 5-Nitroquinolin-3-ol

5-Nitroquinolin-3-ol

Cat. No.: B8737628
M. Wt: 190.16 g/mol
InChI Key: SISRQKHBPIZTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitroquinolin-3-ol is a chemical compound belonging to the nitroquinoline class, which is recognized in scientific research for its diverse biological activities. While specific studies on this exact isomer are limited, research on its close structural analogues provides strong evidence of its potential utility in medicinal chemistry and drug discovery. Nitroquinoline derivatives, such as the well-documented 5-nitroquinolin-8-ol (Nitroxoline), have demonstrated significant antibacterial and antifungal properties, particularly against organisms commonly associated with urinary tract infections . The antibacterial mechanism is thought to involve metal ion chelation , which deprives bacteria of essential nutrients like Mg²⁺ and Mn²⁺, and may also involve the inhibition of bacterial gyrases . Furthermore, this class of compounds shows promising anticancer activity . Studies indicate that 8-hydroxyquinoline derivatives can act as chelators for essential metal ions such as iron and copper, potentially inducing cytotoxic effects in cancer cells and demonstrating selective toxicity against multidrug-resistant (MDR) cancer cell lines . Some derivatives also exhibit antiviral activity , with research showing inhibition against viruses such as the dengue virus serotype 2 (DENV2) and H5N1 avian influenza . As a building block, this compound offers researchers a versatile scaffold for structural modification. The nitro group and hydroxyl group are key pharmacophores that can be utilized to synthesize novel derivatives for probing biological mechanisms or developing new pharmacologically active agents . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-nitroquinolin-3-ol

InChI

InChI=1S/C9H6N2O3/c12-6-4-7-8(10-5-6)2-1-3-9(7)11(13)14/h1-5,12H

InChI Key

SISRQKHBPIZTNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

5-Nitroquinolin-3-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Nitroquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This compound, a functionalized derivative, represents a key intermediate for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, designed for chemistry professionals in research and development. We will delve into the mechanistic underpinnings of selected synthetic strategies, offer field-proven insights into experimental choices, and provide detailed, actionable protocols. The guide prioritizes the domino nitro reduction-Friedländer synthesis as a primary route, while also critically evaluating alternative pathways such as the electrophilic nitration of quinolin-3-ol. Each section is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a heterocyclic compound of significant interest due to the combined functionalities of the quinoline core, a hydroxyl group, and a nitro group. The hydroxyl group at the 3-position can act as a handle for further derivatization, while the nitro group at the 5-position can be reduced to an amine, opening up another avenue for structural modification. These features make it a versatile building block for constructing libraries of potential drug candidates.

This guide moves beyond a simple recitation of reaction schemes. It is structured to provide a deep understanding of the chemical logic behind the synthesis, enabling researchers to not only replicate the procedures but also to troubleshoot and adapt them.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process helps to identify potential starting materials and key bond-forming reactions.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary strategies:

  • Construction of the Quinoline Ring (Friedländer Annulation): Building the heterocyclic system from appropriately substituted benzene derivatives. This is often the most convergent and efficient approach.

  • Functionalization of a Pre-formed Quinoline Core (Electrophilic Nitration): Starting with quinolin-3-ol and introducing the nitro group. This pathway's success is contingent on controlling the regioselectivity of the nitration.

We will explore these pathways in detail, with a primary focus on the more strategically sound Friedländer-based approach.

Pathway I: The Domino Nitro Reduction-Friedländer Synthesis (Recommended)

The Friedländer synthesis is a powerful method for constructing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] A significant challenge is the limited availability of substituted 2-aminobenzaldehydes.[4] To circumvent this, a domino (or tandem) reaction involving the in situ reduction of a 2-nitrobenzaldehyde to the corresponding amine, which then immediately undergoes the Friedländer cyclization, is a highly effective and elegant strategy.[4]

This is our recommended pathway due to its efficiency and the commercial availability of the required precursors. The key starting material is 2,6-dinitrobenzaldehyde, which is reduced to 2-amino-6-nitrobenzaldehyde in the presence of the C2-synthon.

Mechanism and Rationale

The reaction proceeds through three key stages within a single pot:[4]

  • Selective Nitro Group Reduction: A mild reducing agent, such as iron powder in acetic acid (Fe/AcOH), selectively reduces one of the two nitro groups of the starting material (e.g., 2,6-dinitrotoluene, which can be oxidized to the aldehyde) to an amine. The choice of a dissolving metal reduction is crucial as it is chemoselective under these conditions.

  • Knoevenagel or Aldol Condensation: The newly formed 2-amino-6-nitrobenzaldehyde condenses with the α-methylene compound (e.g., an α-hydroxy ketone or ester). This can proceed via an initial aldol-type addition followed by dehydration, or through the formation of a Schiff base intermediate.[2]

  • Intramolecular Cyclization and Aromatization: The amino group attacks the carbonyl of the condensed partner, leading to cyclization. Subsequent dehydration results in the formation of the aromatic quinoline ring.

Caption: Workflow for the Domino Nitro Reduction-Friedländer Synthesis.

Experimental Protocol: Domino Synthesis of this compound

This protocol is adapted from established procedures for domino nitro reduction-Friedländer reactions.[4]

Materials:

  • 2,6-Dinitrobenzaldehyde

  • Ethyl glycolate (or similar C2 synthon with a protected hydroxyl group)

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid (AcOH)

  • Ethanol

  • Sodium Hydroxide (for workup)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dinitrobenzaldehyde (1.0 eq), ethyl glycolate (1.5 eq), and ethanol (10 mL per mmol of aldehyde).

  • Addition of Reagents: Add glacial acetic acid (5-10 eq) to the mixture. With vigorous stirring, add iron powder (4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and basify to pH 8-9 with a 2M NaOH solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound. The saponification of the ester might occur during the reaction or workup, if not, a subsequent hydrolysis step would be required.

Pathway II: Electrophilic Nitration of Quinolin-3-ol

An alternative strategy involves the synthesis of the quinoline core first, followed by the introduction of the nitro group. This approach seems intuitive but is complicated by the regioselectivity of electrophilic aromatic substitution on the quinoline ring.

Mechanism and Causality of Experimental Choices

The nitration of quinoline is a classic example of electrophilic substitution on a deactivated heterocyclic system.

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Protonation of Quinoline: In the strongly acidic medium, the nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion. This protonation deactivates the entire ring system towards electrophilic attack, particularly the pyridine ring.[5]

  • Electrophilic Attack: Substitution, therefore, preferentially occurs on the less deactivated carbocyclic (benzene) ring. Attack at the 5- and 8-positions is favored as it avoids disrupting the aromaticity of the adjacent ring in the resonance structures of the sigma complex.[5] The presence of the hydroxyl group at C-3, an electron-donating group, would typically activate the ring. However, under strongly acidic nitrating conditions, its activating effect is diminished by protonation, and the deactivating effect of the protonated pyridine nitrogen dominates the regiochemical outcome.

This leads to a significant challenge: the reaction is likely to yield a mixture of 5-nitro- and 8-nitroquinolin-3-ol, which would require careful separation.

Caption: Logical workflow for the synthesis of this compound via nitration.

Experimental Protocol: Nitration of Quinolin-3-ol

This protocol is based on standard nitration procedures for quinoline.[5]

Materials:

  • Quinolin-3-ol[6]

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonium Hydroxide solution

Procedure:

  • Dissolution: In a flask cooled in an ice-salt bath, add concentrated sulfuric acid. Slowly add Quinolin-3-ol (1.0 eq) in portions, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate cooled flask.

  • Addition: Add the nitrating mixture dropwise to the solution of Quinolin-3-ol, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by slowly adding a concentrated ammonium hydroxide solution until a precipitate forms.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The crude product will be a mixture of isomers. Separation of this compound from the 8-nitro isomer must be achieved by fractional crystallization or column chromatography.

Evaluation of Other Classical Methods

While the Friedländer synthesis and direct nitration are the most plausible routes, it is instructive to briefly consider other classical quinoline syntheses and their limitations for this specific target.

Synthesis MethodGeneral Product TypeSuitability for this compoundRationale
Skraup / Doebner-von Miller [7][8][9]Substituted QuinolinesLowThese reactions use anilines and α,β-unsaturated carbonyl compounds. Achieving the 3-hydroxy substitution pattern is not straightforward, and the harsh acidic conditions may not be compatible with the required precursors.
Gould-Jacobs Reaction [10][11][12]4-HydroxyquinolinesLowThis reaction involves the cyclization of an anilidomethylenemalonate, which inherently leads to a hydroxyl (or oxo) group at the 4-position of the quinoline ring.
Camps Cyclization [13][14]2-Hydroxy- or 4-HydroxyquinolinesLowThis base-catalyzed intramolecular condensation of an o-acylaminoacetophenone yields either 2- or 4-hydroxyquinolines depending on which enolate preferentially forms and attacks. It is not suitable for synthesizing 3-hydroxyquinolines.

Conclusion for the Practicing Scientist

For the synthesis of this compound, the Domino Nitro Reduction-Friedländer Synthesis stands out as the most robust and efficient strategy. It offers a convergent route that avoids the challenges of regioselectivity inherent in the functionalization of a pre-formed quinoline ring. The in situ generation of the reactive 2-amino-6-nitrobenzaldehyde intermediate streamlines the process, making it an attractive option for both small-scale research and larger-scale production.

While the direct nitration of quinolin-3-ol is chemically possible, it presents a significant purification challenge due to the formation of isomeric products. This pathway should be considered only if the domino route proves unfeasible or if a specific need for exploring this chemical space exists. Other classical methods are generally not well-suited for the direct synthesis of the target 3-hydroxyquinoline structure.

Researchers embarking on this synthesis are encouraged to prioritize the domino Friedländer approach, leveraging its elegance and efficiency to access this valuable chemical intermediate.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Grokipedia. (n.d.). Camps quinoline synthesis. [Link]

  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Cieplik, J., & Bryndal, I. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

  • Scribd. (2015, April 27). Microwave-Assisted Synthesis of Quinolines. [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. [Link]

  • Marco, J. L., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125. [Link]

  • Boger, D. L., & Chen, J. H. (1995). A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates. The Journal of Organic Chemistry, 60(22), 7369-7371. [Link]

  • Reddy, G. S., et al. (2016). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 14(3), 949-954. [Link]

  • ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. (2025, August 6). THE NITRATION OF SOME QUINOLINE DERIVATIVES. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]

  • Indian Journal of Chemistry. (2023, May). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2006, July 19). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?[Link]

  • Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 69(24), 8234-8239. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. [Link]

  • RSC Publishing. (2021). A stepwise dearomatization/nitration/enantioselective homoenolate reaction of quinolines to construct C3-nitro-substituted tetrahydroquinolines. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, March 25). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • SciSpace. (n.d.). Camps quinoline synthesis. [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of quinolines by the Camps reaction 4 and the.... [Link]

  • PubMed. (2025, March 5). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • ResearchGate. (2015, September 10). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitroquinolin-3-ol: A Case for a Well-Characterized Isomer

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Scarcity for 5-Nitroquinolin-3-ol

In the landscape of chemical research and drug development, it is not uncommon to encounter compounds of interest for which comprehensive physicochemical data is sparse. This compound is one such molecule. Despite its potential utility, a thorough review of the scientific literature reveals a significant lack of experimentally determined physicochemical properties. This guide, therefore, takes a pragmatic and scientifically grounded approach.

In the absence of direct data for this compound, we will provide an in-depth technical examination of its well-characterized and commercially available isomer, 8-Hydroxy-5-nitroquinoline , also known as Nitroxoline . The rationale for this approach is to equip researchers with a robust dataset and established experimental methodologies for a closely related molecule. This information can serve as a valuable comparative benchmark, enabling researchers to anticipate the properties of this compound and to design experiments for its characterization. The principles and protocols detailed herein are broadly applicable to the quinoline scaffold.

This guide is structured to provide a holistic understanding of 8-Hydroxy-5-nitroquinoline, from its fundamental physicochemical characteristics to its synthesis, reactivity, and applications, all supported by experimental protocols and a comprehensive list of references.

Physicochemical Properties of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

A thorough understanding of a compound's physicochemical properties is the bedrock of its development for any application, particularly in the pharmaceutical sciences. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

General Properties
PropertyValueSource(s)
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol [1]
CAS Number 4008-48-4[1]
Appearance Light yellow to brown to dark green crystalline powder
Melting Point 179 - 183 °C
pKa Data not explicitly found, but its acidic and basic nature is discussed.
Solubility Profile

The solubility of 8-Hydroxy-5-nitroquinoline is a critical parameter, influencing its bioavailability and formulation. While it exhibits poor water solubility, its solubility can be enhanced in certain organic solvents and by adjusting the pH.

SolventSolubilitySource(s)
AlcoholVery slightly soluble
Diethyl EtherVery slightly soluble
Hot Hydrochloric AcidFreely soluble
WaterSlightly soluble (1 g/950mL)
Dimethyl sulfoxide (DMSO)Soluble (used for stock solutions)[2]

The solubility in acidic and basic solutions is a key indicator of the compound's ionizable groups. The quinoline nitrogen is basic, while the hydroxyl group is acidic.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For 8-Hydroxy-5-nitroquinoline, the following characteristic peaks are expected:

  • O-H stretching: A broad band in the region of 3100-3600 cm⁻¹ indicates the presence of the hydroxyl group.

  • Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.

  • C=N stretching (in the quinoline ring): A peak around 1600 cm⁻¹.[3]

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands typically in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

  • C-O stretching (phenolic): A peak in the region of 1200-1260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR: The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon signals for the quinoline ring will appear in the aromatic region (typically 110-160 ppm). The carbons attached to the nitro and hydroxyl groups will show characteristic shifts.

A study on a reaction product of 8-Hydroxy-5-nitroquinoline provides some insight into its NMR signals in DMSO-d6.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of 8-Hydroxy-5-nitroquinoline is expected to show absorption bands corresponding to π-π* transitions within the aromatic quinoline system. The position and intensity of these bands can be influenced by the solvent polarity and pH. The UV-Vis absorption spectra of an iron(III) complex of 5-nitro-8-hydroxylquinoline have been reported, which can provide a basis for understanding the chromophore.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for determining key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

  • 8-Hydroxy-5-nitroquinoline

  • Purified water (or other relevant aqueous buffers)

  • Vials with screw caps

  • Shaker or orbital incubator

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

  • Add an excess amount of 8-Hydroxy-5-nitroquinoline to a vial containing a known volume of the aqueous medium.

  • Seal the vials and place them in a shaker or orbital incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of 8-Hydroxy-5-nitroquinoline using a validated analytical method.[7]

G A Add excess compound to solvent B Seal and place in shaker A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E F Quantify concentration (HPLC-UV) E->F

Workflow for Shake-Flask Solubility Determination
Determination of pKa (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the buffer region in the titration curve.

  • 8-Hydroxy-5-nitroquinoline

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

  • Prepare a solution of 8-Hydroxy-5-nitroquinoline of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water with a co-solvent if necessary to ensure solubility).[8]

  • Add KCl to maintain a constant ionic strength.[9]

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • For determining the pKa of the hydroxyl group (acidic), titrate with 0.1 M NaOH. For the quinoline nitrogen (basic), titrate with 0.1 M HCl.

  • Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.[9]

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[10]

  • Perform at least three replicate titrations to ensure accuracy.[9]

Synthesis and Reactivity

Synthesis of 8-Hydroxy-5-nitroquinoline

A common and efficient method for the synthesis of 8-Hydroxy-5-nitroquinoline is a two-stage process starting from 8-hydroxyquinoline.[11]

  • Nitrosation: 8-hydroxyquinoline is reacted with a nitrosating agent (e.g., nitrous acid generated in situ from sodium nitrite and an acid) to form 8-hydroxy-5-nitrosoquinoline.

  • Oxidation: The resulting nitroso derivative is then oxidized using an oxidizing agent like nitric acid to yield 8-hydroxy-5-nitroquinoline.[11][12]

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of acetone, water, or DMF.[13]

G cluster_synthesis Synthesis of 8-Hydroxy-5-nitroquinoline A 8-Hydroxyquinoline B Nitrosation (e.g., NaNO2/H+) A->B C 8-Hydroxy-5-nitrosoquinoline B->C D Oxidation (e.g., HNO3) C->D E Crude 8-Hydroxy-5-nitroquinoline D->E F Recrystallization E->F G Purified 8-Hydroxy-5-nitroquinoline F->G

Synthetic Pathway for 8-Hydroxy-5-nitroquinoline
Reactivity
  • Acidity and Basicity: The phenolic hydroxyl group is weakly acidic, while the nitrogen atom in the quinoline ring is weakly basic. This allows for salt formation in strongly acidic or basic conditions.

  • Chelation: 8-Hydroxy-5-nitroquinoline is a well-known chelating agent, forming stable complexes with various metal ions. This property is central to some of its biological activities.

  • Reactions of the Aromatic Ring: The quinoline ring can undergo further electrophilic substitution reactions. For instance, it can be nitrated further to yield 5,7-dinitro-8-hydroxyquinoline.[12]

Applications in Drug Development

8-Hydroxy-5-nitroquinoline (Nitroxoline) has a long history of use as a urinary tract antiseptic and is being actively investigated for other therapeutic applications.

  • Antimicrobial Activity: It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. Its mechanism is believed to involve the chelation of essential metal ions required for bacterial enzyme function.

  • Anticancer Activity: Nitroxoline has shown potent anticancer activity in various cancer cell lines.[14] Its anticancer effects are thought to be mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. It is considered a more potent anti-cancer agent than the related compound clioquinol.[15]

  • Drug Repurposing: Given its established safety profile, nitroxoline is a candidate for drug repurposing for new indications, such as in the treatment of Chagas disease.[2]

Safety and Handling

8-Hydroxy-5-nitroquinoline is a chemical that requires careful handling in a laboratory setting.

  • Hazards: It may be harmful if swallowed, and may cause skin and eye irritation.[16] The toxicological properties have not been fully investigated.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[16] A respirator may be required under certain conditions.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[16]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While a comprehensive physicochemical profile of this compound remains to be established, this guide provides a thorough technical overview of its well-characterized isomer, 8-Hydroxy-5-nitroquinoline. The data and experimental protocols presented herein offer a solid foundation for researchers. By understanding the properties of a closely related analogue, scientists are better equipped to design experiments, interpret results, and ultimately, unlock the potential of novel quinoline derivatives in drug discovery and other scientific endeavors. The provided methodologies for determining key parameters such as solubility and pKa are robust and widely applicable, serving as a valuable resource for the characterization of new chemical entities.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • El-Gindy, A., & El-Zeiny, M. B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate.
  • Chen, G., et al. (2016). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 100, 60-71.
  • Ahmadi, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-10.
  • Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Isaev, A. A., et al. (2025, August 7). Technology of Preparing 8Hydroxy5-nitroquinoline.
  • Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Van der Moolen, F., et al. (2014). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 7(9), 947-975.
  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

  • Popović, G., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 3-16.
  • Isaev, A. A., et al. (2023, October 30). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds.
  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • Al-Hamdani, A. A., & Al-Khafaji, N. J. (2016). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Journal of Applicable Chemistry, 5(5), 1007-1014.
  • Mary, Y. S., et al. (2025, August 8). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
  • Urbanski, T., & Kutkiewicz, W. (1963). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 19(S1), 181-185.
  • European Patent Office. (2022, June 22).
  • ResearchGate. (n.d.). FT-IR spectral data of 8HQ. Retrieved from [Link]

  • Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 23(24), 15998.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis, Structure Characterization and Antitumor Activity Study of a New Iron(III) Complex of 5-Nitro-8-hydroxylquinoline (HNOQ). Journal of the Chinese Chemical Society, 61(10), 1089-1095.
  • SAFETY DATA SHEET. (2025, July 28). 8-Hydroxyquinoline.
  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

  • National Toxicology Program. (1990). NTP Toxicology and Carcinogenesis Studies of 8-Hydroxyquinoline (CAS No. 148-24-3) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 397, 1-208.
  • Sbaraglini, M. L., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 30(15), 3299.
  • MilliporeSigma. (n.d.). 8-Hydroxy-5-nitroquinoline 96%. Retrieved from [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11-17.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • PubChem. (n.d.). 8-Hydroxy-5-nitroquinoline-2-carboxylic acid. Retrieved from [Link]

  • S, S., & Inamdar, S. R. (2007). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 45(1), 26-31.
  • Beck, A. (n.d.).
  • Semantic Scholar. (n.d.). Some Aspects of 8-hydroxyquinoline in Solvents.
  • ResearchGate. (2025, August 7). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

Sources

A Comprehensive Technical Guide to 5-Nitroquinoline Derivatives: Focus on 8-Hydroxy-5-nitroquinoline (Nitroxoline)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This technical guide was initially designed to focus on 5-Nitroquinolin-3-ol. However, a comprehensive search of scientific literature and chemical databases revealed a significant lack of available information regarding the specific chemical structure, properties, and applications of this particular isomer. In contrast, the isomeric compound, 8-Hydroxy-5-nitroquinoline, also known as Nitroxoline, is a well-documented and extensively studied molecule with a wealth of available data. Therefore, this guide has been expertly curated to provide an in-depth exploration of 8-Hydroxy-5-nitroquinoline, a compound of significant interest to researchers, scientists, and drug development professionals. We will also briefly touch upon the parent compound, 5-Nitroquinoline, to provide a broader context.

Introduction to 8-Hydroxy-5-nitroquinoline (Nitroxoline)

8-Hydroxy-5-nitroquinoline, commercially known as Nitroxoline, is a versatile heterocyclic aromatic organic compound. It belongs to the family of quinoline derivatives, which are a prominent class of compounds in medicinal chemistry and materials science. The presence of the nitro group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring imparts unique electronic and chelating properties to the molecule, making it a subject of extensive research.

Historically, Nitroxoline has been utilized as a urinary tract antiseptic. However, recent research has unveiled its potential in a much broader range of therapeutic areas, including cancer, neurodegenerative diseases, and as an antimicrobial agent against a variety of pathogens. Its mechanism of action is often attributed to its ability to chelate metal ions, which are crucial for the function of various enzymes and proteins in both prokaryotic and eukaryotic cells.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 8-Hydroxy-5-nitroquinoline is fundamental for its application in research and drug development. These properties influence its solubility, stability, bioavailability, and interaction with biological systems.

PropertyValueReference
CAS Number 4008-48-4[1][2]
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol [1]
IUPAC Name 5-nitroquinolin-8-ol[3]
Synonyms Nitroxoline, 5-Nitro-8-quinolinol[1][2][3]
Appearance Light yellow to brown to dark green crystalline powder[1]
Melting Point 179 - 183 °C[1]
Solubility Very slightly soluble in alcohol and diethyl ether; freely soluble in hot hydrochloric acid.
pKa Data not readily available in search results.
LogP 1.99[3]

Chemical Structure

The chemical structure of 8-Hydroxy-5-nitroquinoline consists of a quinoline bicyclic system with a hydroxyl group (-OH) at position 8 and a nitro group (-NO₂) at position 5.

Sources

A Technical Guide to the Discovery, History, and Evolving Applications of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject: This guide centers on the significant chemical compound 8-Hydroxy-5-nitroquinoline , widely known in the scientific and medical communities as Nitroxoline . While the initial query specified "5-Nitroquinolin-3-ol," extensive review of chemical and biomedical literature indicates that 8-Hydroxy-5-nitroquinoline is the isomer with a rich history of discovery, a long-standing clinical application, and a current focus of intensive research for drug repurposing. Given its relevance to researchers, scientists, and drug development professionals, this guide will provide an in-depth exploration of this important molecule.

Introduction: A "Privileged Structure" in Medicinal Chemistry

8-Hydroxy-5-nitroquinoline, or Nitroxoline, represents a fascinating case study in drug development. For over half a century, it has been a staple in European medicine for treating urinary tract infections.[1][2] Chemically, it belongs to the 8-hydroxyquinoline class, a group of molecules recognized for their "privileged structure," which imparts a rich diversity of biological properties.[3] The story of Nitroxoline is one of evolution: from a simple antibiotic to a promising candidate for repurposing in oncology, anti-parasitic therapy, and beyond. Its journey underscores the enduring value of established compounds in discovering new therapeutic potentials. This guide will trace the path of Nitroxoline from its fundamental synthesis to its complex biological mechanisms and its re-emergence as a molecule of significant interest in modern drug discovery.

Part 1: Foundational Synthesis and Chemical Identity

The synthesis of Nitroxoline is rooted in the classic chemistry of quinoline, a heterocyclic aromatic compound. The process involves the nitration of the 8-hydroxyquinoline scaffold, a reaction that introduces the nitro group (-NO₂) onto the quinoline ring. The position of this group is crucial for the molecule's biological activity.[3]

Chemical Properties Overview
PropertyValueSource
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.156 g/mol [1]
Melting Point 181-183 °C
Appearance Yellow powder/crystals[4]
Solubility Slightly soluble in water; Soluble in alcohol, diethyl ether, and dilute HCl.
General Synthesis Protocol: Nitration of 8-Hydroxyquinoline

The most common method for synthesizing 8-Hydroxy-5-nitroquinoline involves the direct nitration of 8-hydroxyquinoline. A representative procedure, adapted from established chemical literature, is outlined below.[4] This process is based on the oxidation of an intermediate, 8-hydroxy-5-nitrosoquinoline.

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a 500 mL beaker placed in an ice bath, carefully combine concentrated nitric acid (45 mL) and water (30 mL).

  • Addition of Starting Material: Finely ground 8-hydroxy-5-nitrosoquinoline hydrochloride (15.0 g) is added slowly to the chilled nitrating mixture while maintaining continuous stirring.[4]

  • Reaction: The reaction mixture is stirred for approximately 85 minutes, with the temperature maintained at or below 17 °C.[4]

  • Quenching and Precipitation: Upon completion, an equal volume of cold water is added to the reaction mixture, which is then cooled to 0 °C.

  • Basification: The pH of the solution is carefully adjusted to 13.0 using a cold, concentrated potassium hydroxide solution. This results in the formation of a red potassium salt of the product.[4]

  • Neutralization and Isolation: The red salt is decomposed by neutralization with acetic acid. The resulting precipitate (the desired 8-Hydroxy-5-nitroquinoline) is collected by suction filtration.[4]

  • Purification: The collected solid is washed with cold water and then recrystallized from ethanol to yield bright yellow crystals.[4]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification A 8-Hydroxy-5-nitrosoquinoline HCl C Nitration Reaction (≤17°C, 85 min) A->C B Conc. Nitric Acid + Water B->C D Quench with Cold Water C->D E Basify with KOH (pH 13) (Forms Potassium Salt) D->E F Neutralize with Acetic Acid (Precipitation) E->F G Filtration & Washing F->G H Recrystallization from Ethanol G->H I Final Product: 8-Hydroxy-5-nitroquinoline H->I

General workflow for the synthesis of 8-Hydroxy-5-nitroquinoline.

Part 2: A History of Repurposing and Rediscovery

The history of Nitroxoline is marked by distinct phases of scientific interest. Initially valued for a single purpose, its broader potential has been unlocked through decades of research.

Phase 1: The Antibiotic Era (1960s - onward) First introduced in 1962, Nitroxoline became a widely used oral antibiotic for the treatment and prophylaxis of acute and recurrent urinary tract infections (UTIs), particularly those caused by Escherichia coli.[5] Its efficacy is attributed to its ability to achieve high concentrations in the urine.[1][6] Unlike many other antibiotics, it does not belong to a typical antibacterial class, making it a subject of continued interest, especially in an era of growing antimicrobial resistance.[3]

Phase 2: The Re-emergence as an Anticancer Agent (2000s - onward) A significant shift occurred when researchers began investigating the anticancer properties of existing drugs. Nitroxoline emerged as a promising candidate.

  • Mechanism: Studies revealed that Nitroxoline's anticancer effects are pleiotropic. It induces apoptosis (programmed cell death) and slows tumor growth in various cancer models, including glioma, pancreatic, prostate, and bladder cancer.[3][7][8]

  • Key Findings: Research has shown that it can inhibit the proteasome, generate intracellular reactive oxygen species (ROS), and interfere with critical signaling pathways like PTEN/Akt/mTOR.[3][8] Its activity is often enhanced by the presence of copper.[8]

Phase 3: Broad-Spectrum Antimicrobial and Anti-Parasitic Applications (2010s - onward) More recently, the therapeutic envelope of Nitroxoline has expanded further.

  • Biofilm Eradication: It has been shown to inhibit and eradicate biofilms formed by multidrug-resistant bacteria like P. aeruginosa and MRSA.[7]

  • Antifungal Activity: The compound demonstrates potent antifungal properties.[9]

  • Anti-Parasitic Potential: Studies have highlighted its efficacy against various protozoan parasites, including Trypanosoma cruzi (the agent of Chagas disease), Balamuthia mandrillaris, and Naegleria fowleri.[1][6] In vitro studies showed it to be more than twice as potent as the standard treatment, benznidazole, against T. cruzi.[6]

Part 3: Core Mechanism of Action: The Centrality of Metal Chelation

The diverse biological activities of Nitroxoline are largely underpinned by a single, powerful biochemical property: metal ion chelation . The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, meaning it can bind tightly to divalent metal cations like Zinc (Zn²⁺), Magnesium (Mg²⁺), Manganese (Mn²⁺), and Copper (Cu²⁺).[2]

These metal ions are not passive players in the cell; they are essential cofactors for a vast array of enzymes that control DNA synthesis, cellular metabolism, and signal transduction. By sequestering these ions, Nitroxoline effectively starves these critical enzymes of their cofactors, leading to a cascade of inhibitory effects.

The Causality of Chelation:

  • Entry into the Cell: Nitroxoline, being a small molecule, can penetrate microbial or cancer cells.

  • Ion Sequestration: Inside the cell, it binds to available divalent metal ions, forming stable complexes.

  • Enzyme Inhibition: This deprives metal-dependent enzymes of their necessary cofactors. For example, it selectively suppresses the synthesis of bacterial DNA by forming complexes with metal-containing enzymes in the microbial cell.[10]

  • Cellular Disruption: The inhibition of these enzymes disrupts vital processes, leading to bacteriostatic effects in bacteria or apoptosis and cell cycle arrest in cancer cells.

Mechanism_of_Action cluster_cellular_env Cellular Environment (Microbe or Cancer Cell) cluster_outcomes Biological Outcomes Nitroxoline Nitroxoline (8-Hydroxy-5-nitroquinoline) Chelation Chelation (Forms Stable Complex) Nitroxoline->Chelation MetalIons Divalent Metal Ions (Mg²⁺, Mn²⁺, Zn²⁺, Cu²⁺) MetalIons->Chelation Enzymes Metal-Dependent Enzymes (e.g., DNA Polymerases, MetAP2, Cathepsins) Inhibition Enzyme Inhibition Enzymes->Inhibition Chelation->Inhibition Deprives enzymes of cofactors Outcome1 Disruption of DNA Synthesis Inhibition->Outcome1 Outcome2 Inhibition of Signaling Pathways (e.g., Akt/mTOR) Inhibition->Outcome2 Outcome3 Induction of Apoptosis & ROS Inhibition->Outcome3

Chelation as the core mechanism driving Nitroxoline's biological effects.

Beyond general chelation, Nitroxoline has been identified as an inhibitor of specific molecular targets, including:

  • Methionine aminopeptidase 2 (MetAP2): An enzyme involved in angiogenesis (the formation of new blood vessels), which is critical for tumor growth.[2]

  • Cathepsin B (catB): A peptidase involved in the degradation of the extracellular matrix, which facilitates cancer metastasis.[2][3]

  • Sirtuin-1 (SIRT1): An enzyme implicated in cellular stress resistance and aging.

Summary of Biological Activities

The following table summarizes the demonstrated in vitro efficacy of Nitroxoline across various cell types and pathogens.

Target Organism/Cell LineActivity TypeMetric (IC₅₀ / MIC)Source
Escherichia coliAntibacterialMIC₉₀ = 4 mg/L[7]
Staphylococcus aureusAntibacterialMIC₉₀ = 4 mg/L[7]
P. aeruginosa (Biofilm)Biofilm EradicationMBEC = 1,500 µM[7]
T. cruzi (Amastigote)Anti-parasiticIC₅₀ = 1.24 µM[6]
T. cruzi (Epimastigote)Anti-parasiticIC₅₀ = 3.00 µM[6]
U251 Glioma CellsAnticancerIC₅₀ = 6 µg/ml[7]
PC3 Prostate Cancer CellsAnticancerIC₅₀ = 23 µg/ml[7]
A549 Lung Cancer CellsAnticancerIC₅₀ = 38 µg/ml[7]

Conclusion and Future Directions

From a humble urinary antiseptic to a multifaceted drug candidate, the journey of 8-Hydroxy-5-nitroquinoline is a powerful testament to the potential that lies within established molecular scaffolds. Its well-documented safety profile from decades of clinical use provides a significant advantage in the context of drug repurposing.[1] Current research focuses on synthesizing novel analogs to improve potency, selectivity, and pharmacokinetic properties, aiming to harness its anticancer and antimicrobial power for systemic diseases.[3][9] The story of Nitroxoline is far from over; it remains a privileged structure and a valuable lead compound, promising new tricks from an old drug for the next generation of therapeutic challenges.

References

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • The synthesis of 5-hydroxy-8-nitroquinoline and certain of its deriv
  • Nitroxoline (CAS 4008-48-4). Cayman Chemical.
  • Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline deriv
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC.
  • Nitroxoline synthesis. ChemicalBook.
  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • Synthetic route to 8‐hydroxy‐5‐nitroquinoline‐7‐carboxamides 3 a–g.
  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • Technology of Preparing 8Hydroxy5-nitroquinoline.
  • 8-Hydroxy-5-nitroquinoline 96 4008-48-4. Sigma-Aldrich.
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC.
  • 5-Nitroquinoline | C9H6N2O2 | CID 11829. PubChem - NIH.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PMC.
  • 8-Hydroxy-5-nitroquinoline 96 4008-48-4.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.

Sources

A Theoretical Chemist's Guide to 5-Nitroquinolin-3-ol: A Computational Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 5-Nitroquinolin-3-ol, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental and theoretical studies on this specific molecule are nascent, this document leverages established computational methodologies applied to structurally analogous compounds, such as 8-hydroxy-5-nitroquinoline, to outline a robust research program. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the electronic, structural, and reactive properties of this compound to accelerate its development as a potential therapeutic agent.

Introduction: The Rationale for a Computational Approach

Quinoline derivatives form the backbone of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, antimalarial, and anticancer properties. The introduction of a nitro group (-NO2) and a hydroxyl group (-OH) to the quinoline scaffold, as in this compound, is expected to modulate its electronic properties and, consequently, its biological activity. Nitroaromatic compounds are known for their distinct electronic features and reactivity, which can be pivotal in their mechanism of action.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable in modern drug discovery. They provide a granular view of molecular structure, spectroscopic signatures, and reactivity, offering insights that can be challenging to obtain through experimental means alone. This guide proposes a systematic computational investigation of this compound to predict its key physicochemical properties, thereby guiding future experimental work and rational drug design efforts.

The Computational Toolkit: Methodologies for a Comprehensive Analysis

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size. The following sections detail the proposed computational protocols.

Geometry Optimization and Vibrational Frequency Analysis

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely used functional for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is proposed, as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

  • Optimization: A full geometry optimization without any symmetry constraints will be performed to locate the global minimum on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis at the same level of theory is crucial. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. These calculations also yield predicted infrared (IR) and Raman spectra.

Causality: The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their proven success in accurately predicting the geometries and vibrational spectra of similar heterocyclic and nitroaromatic compounds.

Spectroscopic Characterization (Predicted)

2.2.1. FT-IR and FT-Raman Spectroscopy

The calculated vibrational frequencies will be used to predict the FT-IR and FT-Raman spectra. Key vibrational modes to analyze will include:

  • O-H stretching of the hydroxyl group.

  • N-O stretching of the nitro group.

  • C=C and C=N stretching modes of the quinoline ring.

  • C-H stretching and bending modes.

Comparison with experimental spectra of related compounds will aid in the accurate assignment of these vibrational modes.

2.2.2. NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework is the standard for calculating NMR chemical shifts.

Protocol:

  • Method: GIAO-DFT calculations will be performed on the B3LYP/6-311++G(d,p) optimized geometry.

  • Solvation Model: To mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) should be employed, with dimethyl sulfoxide (DMSO) being a common solvent for NMR studies.

  • Referencing: Calculated isotropic shielding values will be converted to chemical shifts by referencing them to tetramethylsilane (TMS).

2.2.3. UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra.

Protocol:

  • Method: TD-DFT calculations will be performed at the B3LYP/6-311++G(d,p) level on the optimized ground-state geometry.

  • Solvent Effects: The PCM will be used to account for the influence of a solvent (e.g., ethanol or DMSO) on the electronic transitions.

  • Analysis: The calculated excitation energies and oscillator strengths will be used to generate a theoretical UV-Vis spectrum, which will provide insights into the principal electronic transitions, such as π→π* and n→π*.

Delving into Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

The spatial distribution of these orbitals will reveal the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It quantifies:

  • Atomic Charges: Revealing the charge distribution across the molecule.

  • Hyperconjugative Interactions: These interactions between filled and unfilled orbitals indicate charge delocalization and contribute to molecular stability. The stabilization energy (E(2)) associated with these interactions can be calculated.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying:

  • Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen atom of the quinoline ring.

  • Blue Regions (Positive Potential): Electron-deficient areas, susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms.

Visualizing the Theoretical Framework

Diagrams are essential for conveying complex information concisely. The following Graphviz diagrams illustrate the proposed molecular structure and computational workflow.

Caption: Proposed molecular structure of this compound with atom numbering.

Computational_Workflow start Initial Structure of This compound dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc giao GIAO-NMR Calculation geom_opt->giao td_dft TD-DFT UV-Vis Calculation geom_opt->td_dft nbo NBO Analysis geom_opt->nbo mep MEP Analysis geom_opt->mep fmo FMO Analysis geom_opt->fmo results Predicted Properties: Structure, Spectra, Reactivity freq_calc->results giao->results td_dft->results nbo->results mep->results fmo->results

Caption: Workflow for the theoretical investigation of this compound.

Quantitative Data Summary (Hypothetical)

Upon completion of the proposed calculations, the results would be summarized in tables for clarity and ease of comparison.

Table 1: Key Geometric Parameters (Predicted)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C3-O3Value
O3-HValue
C5-N5Value
N5-O5aValue
C2-N1-C8aValue
C2-C3-O3Value
C4-C5-N5Value
O5a-N5-O5bValue
C4-C4a-C8a-N1Value
C4-C5-N5-O5aValue

Table 2: Electronic Properties (Predicted)

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

Conclusion and Future Directions

This guide outlines a comprehensive theoretical framework for characterizing this compound. The proposed DFT and TD-DFT calculations will provide a wealth of information on its structural, spectroscopic, and electronic properties. These theoretical predictions will serve as a critical foundation for subsequent experimental studies, including synthesis, spectroscopic characterization, and biological evaluation. The insights gained from this computational approach will undoubtedly accelerate the exploration of this compound as a promising candidate in drug discovery, enabling a more targeted and efficient development process.

References

  • Yurdakul, Ş., Badoğlu, S., & Güleşci, Y. (2015). Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes. *Spectrochimica Acta Part A: Molecular and

A Strategic Approach to Unveiling the Therapeutic Potential of 5-Nitroquinolin-3-ol: An In-depth Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quinoline Scaffold as a Blueprint for Bioactivity

The quinoline moiety, a fused bicyclic heterocycle of benzene and pyridine, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are the cornerstone of numerous therapeutic agents, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][4][5][6] The introduction of a nitro group to the quinoline core can significantly enhance these activities, a principle exemplified by nitroxoline (5-nitro-8-hydroxyquinoline). Nitroxoline, a clinically used antibiotic, has been repurposed and investigated for its potent anticancer activities, which include the inhibition of angiogenesis and the induction of apoptosis.[7][8][9][10]

This guide focuses on a structurally related yet novel compound, 5-Nitroquinolin-3-ol . Given the established bioactivity of its analogs, a systematic and rigorous screening process is paramount to unlocking its therapeutic potential. This document provides a comprehensive, technically-grounded framework for the biological activity screening of this compound, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a dynamic, logic-driven strategy, emphasizing scientific integrity and causality in experimental design.

I. The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Validation

A successful screening campaign must be structured to move from broad, high-throughput assessments to specific, mechanism-of-action studies in a cost- and time-effective manner.[11] We propose a three-tiered cascade for this compound, designed to first identify promising activities and then to systematically validate and characterize them.

G cluster_0 Tier 1: Primary Screening (Broad-Spectrum) cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In-Depth Mechanistic & Target ID a Cytotoxicity Profiling (NCI-60 Panel or similar) c Dose-Response Cytotoxicity (IC50 Determination) a->c Active Compounds b Antimicrobial Screening (Gram+/Gram- Bacteria & Fungal Strains) e Antimicrobial MIC & MBC/MFC Determination b->e Active Compounds d Apoptosis & Cell Cycle Analysis c->d f Preliminary Enzyme Inhibition (e.g., Kinase, Topoisomerase Panels) c->f g Signaling Pathway Analysis (e.g., Western Blot for FoxM1 pathway) d->g h Target Deconvolution Studies e->h f->g i In Vivo Model Validation g->i h->i

Figure 1: A proposed three-tiered screening cascade for this compound.

Tier 1: Foundational Broad-Spectrum Screening

The initial goal is to cast a wide net to detect any significant biological activity.[12][13]

  • Anticancer Cytotoxicity Profiling: Given that nitroquinoline derivatives have shown potent anticancer activity[7][8][14], the primary screen should involve evaluating the cytotoxicity of this compound against a diverse panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel is an excellent resource for this. This approach provides a broad view of potential cancer types that may be susceptible to the compound.

  • Antimicrobial Activity Screening: Quinolines are well-established antimicrobial agents.[1][4][15][16] A primary screen should assess the activity of this compound against a representative panel of microorganisms, including:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungi: Candida albicans, Aspergillus niger

Tier 2: Secondary Assays for Hit Validation and Mechanistic Insight

Compounds demonstrating significant activity in Tier 1 ("hits") are advanced to secondary screening to confirm their potency and begin to elucidate their mechanism of action.

  • Dose-Response Analysis (IC50/EC50 Determination): For hits from the anticancer screen, a quantitative dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). This is a critical metric for comparing the potency of the compound across different cell lines.

  • Antimicrobial Potency (MIC & MBC/MFC): For antimicrobial hits, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are determined.[4][5] The MIC is the lowest concentration that prevents visible growth, while the MBC/MFC is the lowest concentration that kills the microorganism.

  • Mechanism of Cell Death Analysis: To understand how the compound affects cancer cells, assays to differentiate between apoptosis and necrosis are crucial. This is often achieved through techniques like flow cytometry using Annexin V/Propidium Iodide staining. Additionally, cell cycle analysis can reveal if the compound causes arrest at a specific phase of cell division.

  • Preliminary Enzyme Inhibition Screening: Many quinoline derivatives exert their effects by inhibiting specific enzymes.[17][18][19] Screening against panels of key enzymes involved in cancer and microbial survival can provide early clues about the compound's molecular target. Based on existing literature for quinoline analogs, relevant targets could include:

    • Tyrosine kinases (e.g., EGFR)[14]

    • DNA topoisomerases

    • DNA methyltransferases[18]

    • Cholinesterases[19][20]

Tier 3: In-Depth Mechanistic and Target Identification Studies

For compounds that remain promising after Tier 2, the focus shifts to in-depth mechanistic studies and target identification.

  • Signaling Pathway Analysis: Based on the results from earlier tiers, specific cellular signaling pathways can be investigated. For example, since other quinoline compounds like nitroxoline have been shown to inhibit the oncogenic FoxM1 transcription factor and its downstream targets[7][9], this would be a logical pathway to investigate for this compound using techniques like Western blotting or qPCR.

G cluster_downstream Downstream Targets cluster_effects Cellular Effects This compound This compound FoxM1 FoxM1 This compound->FoxM1 Inhibition cdc25b cdc25b FoxM1->cdc25b Transcription CENP-B CENP-B FoxM1->CENP-B Transcription survivin survivin FoxM1->survivin Transcription MMP-2 MMP-2 FoxM1->MMP-2 Transcription MMP-9 MMP-9 FoxM1->MMP-9 Transcription Apoptosis_Induction Apoptosis ↑ FoxM1->Apoptosis_Induction Negative Regulation Proliferation_Suppression Proliferation ↓ cdc25b->Proliferation_Suppression CENP-B->Proliferation_Suppression survivin->Proliferation_Suppression Migration_Inhibition Migration ↓ MMP-2->Migration_Inhibition MMP-9->Migration_Inhibition

Figure 2: Hypothetical inhibition of the FoxM1 signaling pathway by this compound.

  • Target Deconvolution: For compounds with a compelling but unknown mechanism, target deconvolution techniques (e.g., affinity chromatography, proteomics-based approaches) can be employed to identify the specific protein(s) that this compound binds to.

II. Core Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of a screening campaign hinges on the robustness and reproducibility of its assays.[12] Below are detailed, self-validating protocols for key experiments.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][9]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to the final required concentration in the broth.

  • Inoculation: Add the prepared inoculum to each well of the 96-well plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

III. Quantitative Data Presentation

All quantitative data should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Hypothetical Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)
HuCCT1Cholangiocarcinoma5.2
MDA-MB-231Breast Cancer12.8
A549Lung Carcinoma8.5
HCT116Colon Cancer25.1

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive4
Escherichia coliGram-negative16
Candida albicansFungus8

IV. Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for the initial biological screening of this compound. By leveraging the known activities of structurally similar compounds and employing a tiered, logical screening cascade, researchers can efficiently identify and validate potential therapeutic applications. The emphasis on robust, well-controlled experimental protocols ensures the generation of high-quality, trustworthy data. Positive outcomes from this screening cascade would provide a strong rationale for advancing this compound into more complex preclinical models and, ultimately, toward potential clinical development.

References

  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047. [Link]

  • Jiang, H., Taggart, J. E., Zhang, X., Ben-Mahdi, M. H., & Lazo, J. S. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research and Management, 21(2), 219-227. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Wang, S., Zhang, Y., & Liu, Q. (2008). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 29(12), 1483–1490. [Link]

  • Al-Ostath, A., Al-Assaf, A., & Al-Wabli, R. I. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(2), 2269-2280. [Link]

  • Al-Shammari, M. B., Al-Turkistani, A. A., Al-Ghamdi, S. A., & Al-Otaibi, B. E. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Naaz, F., Srivastava, A., Singh, P., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6825-6843. [Link]

  • Silva, L. S., de Paula, C. A. S., Guimarães, D. A. S., & de Almeida, J. G. L. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. [Link]

  • Blass, B. E. (2015). In vitro Screening Systems. Methods in Signal Transduction in Cancer, 1-15. [Link]

  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. [Link]

  • Jiang, H., Taggart, J. E., Zhang, X., Ben-Mahdi, M. H., & Lazo, J. S. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]

  • Creative Bioarray. (2023). The Important Role of in Vitro Screening Related Services in Drug. Labinsights. [Link]

  • An, F., & Qu, Y. (2021). A review for cell-based screening methods in drug discovery. Biophysics Reports, 7(6), 461-471. [Link]

  • Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. [Link]

  • Zhou, L., Du, C., DeMott, M. S., & Cheng, X. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • International Biopharmaceutical Industry. (2023). How to Develop a Successful in vitro Screening Strategy. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Liu, Q. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(12), 3298. [Link]

  • Ökten, S., Yılmaz, B., Çolak, F., & Küçükoğlu, K. (2026). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie. [Link]

  • Idelevich, E. A., & Becker, K. (2025). In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. Mycoses. [Link]

  • Song, B. A., Yang, S., Wu, J., & Hu, D. Y. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(54), 31631-31639. [Link]

  • Gómez-Pérez, B., & Pérez-Benavente, S. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(11), 1604. [Link]

  • A.A, A., & A.A, A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47. [Link]

  • Sharma, A., & Kumar, V. (2017). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Colombo, E., Gramegna, G., & Linciano, P. (2022). Synthetic route to 8‐hydroxy‐5‐nitroquinoline‐7‐carboxamides 3 a–g. ResearchGate. [Link]

  • Sienkiewicz, N., & Gierczak, T. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 187. [Link]

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. [Link]

Sources

5-Nitroquinolin-3-ol mechanism of action preliminary studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Nitroquinolin-3-ol Mechanism of Action Preliminary Studies Document Type: Strategic Research Framework & Technical Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists[1][2][3]

Executive Summary

This compound (CAS: 41068-81-9) represents a distinct structural isomer of the well-characterized antimicrobial and anticancer agent Nitroxoline (5-nitroquinolin-8-ol).[1][2] Unlike its 8-hydroxy analog, this compound lacks the requisite N1–O8 geometry for bidentate metal chelation, suggesting its biological activity proceeds via an alternative mechanism—primarily hypothesized to be nitro-reduction driven oxidative stress or site-specific enzyme inhibition .[1][2][3]

This guide outlines the preliminary study framework required to elucidate the Mechanism of Action (MoA) of this compound. It moves beyond standard phenotypic screening to rigorous target validation, distinguishing the compound’s efficacy profile from the classic metal-ionophore effects of 8-hydroxyquinolines.[1][2][3]

Part 1: Chemical Basis & Structural Pharmacophore[1][2]

To design effective MoA studies, we must first deconstruct the molecule's pharmacophore relative to known active analogs.[3]

Feature5-Nitroquinolin-8-ol (Nitroxoline) This compound (Target) Mechanistic Implication
Nitro Group (C5) PresentPresentBioreduction: Both susceptible to type I/II nitroreductases (NTR), generating reactive radical anions (

).[1][2]
Hydroxyl Group C8 (Peri-position)C3 (Meta-like position)Chelation vs. H-Bonding: The 8-OH forms a 5-membered chelate ring with N1.[1][2] The 3-OH is too distant for chelation, acting instead as a H-bond donor/acceptor.[1][2][3]
Lipophilicity Moderate (logP ~1.[3]9)Moderate (logP ~1.6)Membrane Permeability: Sufficient for intracellular accumulation.[3]
Primary Mode Metal Ionophore (Zn/Cu) + ROSROS Generation + Intercalation This compound is likely a "cleaner" ROS generator, devoid of non-specific metal stripping.[1][2][3]
Visualization: Pharmacophore Divergence

Pharmacophore cluster_0 Nitroxoline (8-OH) cluster_1 Target (3-OH) N8 5-Nitroquinolin-8-ol Mech8 Mechanism: Metal Chelation (Zn/Cu) + ROS Generation N8->Mech8 N1-O8 Pincer Mech3 Mechanism: Bioreductive Activation (Nitro Radical) + H-Bonding Mech8->Mech3 Structural Exclusion of Ionophore Activity N3 This compound N3->Mech3 No Chelation

Figure 1: Structural divergence between the 8-OH and 3-OH isomers dictates the shift from metal-dependent mechanisms to bioreductive pathways.[1][2]

Part 2: Hypothesized Mechanism (The "Nitro" Cascade)[2][3]

The 5-nitro group is the critical "warhead."[1][2][3] In the absence of metal chelation, the dominant hypothesis for this compound is Enzymatic Nitroreduction .[1][2][3]

  • Entry: Compound diffuses into the cell.[3]

  • Activation: Bacterial or mitochondrial nitroreductases (NTR) reduce the nitro group (

    
    ) via a single-electron transfer.[2][3]
    
  • Futile Cycling: In the presence of oxygen, the nitro radical anion (

    
    ) is re-oxidized to the parent compound, releasing Superoxide (
    
    
    
    ).[2][3]
  • Damage: Superoxide dismutates to

    
    , leading to hydroxyl radical (
    
    
    
    ) formation via Fenton chemistry, causing DNA strand breaks and lipid peroxidation.[3]

Part 3: Experimental Framework & Protocols

This section details the step-by-step protocols to validate the bioreductive hypothesis and rule out chelation.

Study Phase 1: Target Identification (In Silico)

Before wet-lab work, validate the binding potential of the 3-OH isomer.[1][2][3]

  • Docking Target: E. coli Nitroreductase (PDB: 1DS7) or Human NQO1.[3]

  • Control: Dock 5-nitroquinolin-8-ol for comparison.

  • Success Metric: Binding energy (

    
    ) < -7.0 kcal/mol, with specific H-bonds between the 3-OH and active site residues (e.g., Asn, Thr).[1][2][3]
    
Study Phase 2: Phenotypic Validation (In Vitro)

Experiment A: ROS Quantification Assay (DCFDA) Objective: Prove that cytotoxicity is driven by oxidative stress.[3]

  • Cell Seeding: Seed cells (e.g., A549 or E. coli) in 96-well black plates (

    
     cells/well).
    
  • Treatment: Treat with this compound (0.5x, 1x, 2x IC50) for 4 hours. Include NAC (N-acetylcysteine) pre-treated wells as a rescue control.[1][2][3]

  • Staining: Wash and add

    
     DCFDA (2',7'-dichlorofluorescin diacetate) in PBS.[3] Incubate 30 min in dark.
    
  • Measurement: Read fluorescence (Ex/Em: 485/535 nm).

  • Interpretation: A dose-dependent increase in fluorescence that is abrogated by NAC confirms ROS-dependent MoA.[1][2][3]

Experiment B: Metal Chelation UV-Vis Shift Objective: Confirm the absence of metal chelation (differentiating from Nitroxoline).[3]

  • Preparation: Prepare

    
     solution of this compound in Methanol/Buffer (pH 7.4).
    
  • Titration: Add increasing equivalents (0.1 – 2.0 eq) of

    
     or 
    
    
    
    .[3]
  • Detection: Record UV-Vis spectra (200–600 nm).

  • Result:

    • Positive Control (8-OH): Significant bathochromic shift (red shift) indicating complex formation.[2][3]

    • Target (3-OH):No significant spectral shift expected.[3] This validates the "clean" mechanism.[3]

Study Phase 3: Genotoxicity Assessment

Experiment C: Alkaline Comet Assay Objective: Visualize DNA strand breaks caused by the nitro-radical.[1][2][3]

  • Exposure: Treat cells with compound for 24h.[3]

  • Lysis: Embed cells in low-melting agarose on slides; lyse in high-salt alkaline buffer (pH > 13) for 1h.

  • Electrophoresis: Run at 25V, 300mA for 20 min (allows broken DNA to migrate).

  • Staining: Stain with SYBR Gold or Propidium Iodide.[3]

  • Quantification: Measure "Tail Moment" (Tail Length × % DNA in Tail).[3]

    • High Tail Moment = Significant DNA damage (consistent with nitro-radical attack).[1][2][3]

Part 4: Data Presentation & Signaling Pathway

Hypothetical Data Summary
AssayParameterExpected Result (3-OH)Interpretation
Cytotoxicity (MTT) IC50

Potent antiproliferative activity.[1][2]
ROS (DCFDA) RFU Fold Change> 3.0x increaseHigh oxidative stress induction.[2][3]
ROS + NAC Rescue Effect> 80% viability restorationToxicity is ROS-dependent.[1][2][3]
Metal Shift (UV)

Shift
< 2 nm (Negligible)No direct metal chelation.
Visualization: Proposed Mechanism of Action

MoA_Pathway Compound This compound Enzyme Nitroreductase (Type I/II) Compound->Enzyme Cellular Entry H_Bond 3-OH H-Bonding (Protein Stabilization) Compound->H_Bond Secondary Interaction Radical Nitro Radical Anion (R-NO2•-) Enzyme->Radical 1e- Reduction Radical->Compound Futile Cycle (Re-oxidation) O2 Molecular Oxygen (O2) Radical->O2 Electron Transfer Superoxide Superoxide (O2•-) O2->Superoxide Generation H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 SOD OH_Rad Hydroxyl Radical (OH•) H2O2->OH_Rad Fenton Reaction DNA DNA Strand Breaks (Comet Assay +) OH_Rad->DNA Oxidative Damage Apoptosis Apoptosis/Cell Death DNA->Apoptosis

Figure 2: The "Futile Cycle" mechanism.[1][2][3] The 5-nitro group undergoes enzymatic reduction, generating superoxide anions that drive DNA damage, while the 3-OH group provides solubility and secondary binding interactions.[1][2][3]

References

  • Pelletier, C., et al. (2012).[3] Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol.[1][2] National Institutes of Health (PubMed) .[3] Link

  • Zhang, Y., et al. (2020).[3][4][5] Repurposing Analysis of Nitroxoline as an Antimicrobial Compound. MDPI Pharmaceuticals .[3] Link[2][3]

  • Joule, J.A., & Mills, K. (2010).[3] Heterocyclic Chemistry: Quinoline Nitration and Reactivity. Wiley Online Library .[3] Link[2][3]

  • PubChem Database. (2024).[3] Compound Summary: this compound (CAS 41068-81-9).[1][2][6][7][8] National Library of Medicine .[3] Link

  • Kalyanaraman, B. (2013).[3] Teaching the basics of redox biology to medical and graduate students: Oxidants, antioxidants and disease mechanisms. Redox Biology . Link

Sources

commercial availability of 5-Nitroquinolin-3-ol for research

Author: BenchChem Technical Support Team. Date: February 2026

The Commercial Availability & Synthetic Utility of 5-Nitroquinolin-3-ol: A Technical Guide

Part 1: Executive Summary & Strategic Distinction[1]

The Critical Distinction: 3-ol vs. 8-ol For researchers and medicinal chemists, the first and most critical step in sourcing This compound is ensuring the correct isomeric identity.[1] The market is dominated by its structural isomer, 8-Hydroxy-5-nitroquinoline (Nitroxoline) , a common antibiotic and commodity chemical (CAS 4008-48-4).[1]

This compound (CAS 41068-81-9) is a distinct, non-commodity building block.[1] It is primarily used as a scaffold in the development of kinase inhibitors, fluorescent probes, and receptor modulators where the 3-position hydroxyl group provides a specific vector for structure-activity relationship (SAR) exploration, distinct from the chelating properties of the 8-hydroxy isomer.[1]

Market Status:

  • Availability: Niche / Specialized Building Block.[1]

  • Primary Sourcing Channel: Specialized CRO catalogs (e.g., BLD Pharm, Enamine) rather than general catalog distributors (Sigma/Fisher).

  • Lead Time: Typically 2–3 weeks (often ships from Asian synthesis hubs).

Part 2: Chemical Profile & Identification[1]

To prevent procurement errors, verify the following parameters against your supplier's Certificate of Analysis (CoA).

ParameterSpecificationNotes
Chemical Name This compoundSynonyms: 3-Hydroxy-5-nitroquinoline
CAS Number 41068-81-9 CRITICAL: Do NOT confuse with 4008-48-4
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Structure Quinoline core, -OH at C3, -NO₂ at C5See Diagram 1 below
Appearance Yellow to orange solidNitro-quinolines are typically colored
Solubility DMSO, DMF (High); Water (Low)Requires polar organic solvent for stock

Diagram 1: Structural Disambiguation Visualizing the difference between the target molecule and the common decoy.

G cluster_0 TARGET MOLECULE cluster_1 COMMON DECOY (AVOID) Target This compound (CAS: 41068-81-9) Feat1 OH at Position 3 (H-bond Donor/Acceptor) Target->Feat1 Feat2 NO2 at Position 5 (Reducible Handle) Target->Feat2 Decoy Nitroxoline (CAS: 4008-48-4) Feat3 OH at Position 8 (Metal Chelator) Decoy->Feat3

Caption: Structural comparison highlighting the positional difference of the hydroxyl group. The 3-OH position prevents the bidentate metal chelation seen in Nitroxoline.[1]

Part 3: Sourcing Landscape & Procurement Strategy[1]

Due to the synthetic complexity of placing a hydroxyl group at position 3 and a nitro group at position 5, this compound is not always "in stock" in Western warehouses.

Validated Suppliers (As of 2024/2025)
  • BLD Pharm: Catalog #BD01622950.[1][2] Often holds stock in Shanghai/Hyderabad hubs.[1]

  • Specialized Building Block Vendors: Enamine, WuXi AppTec, and Chem-Space network partners.[1]

Procurement Decision Tree

Use this logic flow to determine your sourcing strategy.

Procurement Start Need this compound CheckCAS Check CAS 41068-81-9 Start->CheckCAS StockCheck Check BLD Pharm / Enamine CheckCAS->StockCheck Available In Stock? StockCheck->Available Buy Direct Purchase (Lead Time: 1-3 Weeks) Available->Buy Yes Custom Custom Synthesis Required Available->Custom No

Caption: Decision matrix for sourcing. Note that "In Stock" often implies global stock, requiring import logistics.[1]

Part 4: Technical Deep Dive – The "Make" Option[1]

If commercial stock is unavailable, internal synthesis is challenging. Direct nitration of 3-hydroxyquinoline is not recommended due to poor regioselectivity and ring degradation [1].[1]

Why Direct Nitration Fails

Reacting 3-hydroxyquinoline with HNO₃/H₂SO₄ typically leads to:

  • Complex Mixtures: Nitration competes at positions 5, 6, and 8.

  • Oxidative Degradation: The electron-rich phenol-like ring is susceptible to oxidation by strong nitric acid.[1]

Recommended Synthetic Pathway (Retrosynthesis)

The most reliable route avoids direct functionalization and instead builds the quinoline ring with the substituents in place, or uses a protected precursor.

Strategy: Modified Friedländer Synthesis This approach condenses a substituted aniline or benzaldehyde derivative.[1]

  • Precursor: 2-Amino-3-nitrobenzaldehyde (rare) or 2-Methyl-3-nitroaniline .[1]

  • Cyclization: Reaction with a 2-carbon synthon (e.g., glycolic acid derivative or alpha-hydroxy ketone) to close the ring.[1]

Alternatively, a functional group interconversion approach:

  • Start: 5-Nitroquinoline (commercially available).[1][3]

  • Bromination: Bromination at C3 (requires specialized conditions, e.g., Br₂/complex).

  • Hydrolysis: Conversion of 3-Br to 3-OH (e.g., via boronic acid intermediate or Pd-catalyzed hydroxylation).[1]

Synthesis Workflow Diagram

Synthesis Substrate 5-Nitroquinoline (Comm. Available) Step1 Step 1: 3-Bromination (Br2, complex conditions) Substrate->Step1 Intermediate 3-Bromo-5-nitroquinoline Step1->Intermediate Step2 Step 2: Pd-Catalyzed Hydroxylation (Pd2(dba)3, Ligand, KOH) Intermediate->Step2 Product This compound (Target) Step2->Product Note Note: Direct nitration of 3-OH quinoline yields inseparable mixtures. Note->Substrate Avoid

Caption: Proposed synthetic route via 3-bromo intermediate, avoiding the problematic direct nitration of the hydroxy-quinoline.

Part 5: Quality Control & Handling[1]

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative darkening over time.

  • Light: Store in amber vials; nitro compounds can be light-sensitive.[1]

Analytical Verification:

  • 1H NMR (DMSO-d6): Look for the singlet at C2 (approx.[1] 8.8 ppm) and the doublet at C4. The coupling pattern of the benzene ring protons (H6, H7, H8) will confirm the 5-nitro substitution (typically a doublet-triplet-doublet pattern).[1]

  • LC-MS: Confirm Mass [M+H]+ = 191.16.[1]

References

  • Bendz, G., et al. (1950).[4] Quinamine.[1][4][5] Part IV. Sulphobenzeneazoquinamine and Nitration. Journal of the Chemical Society, 1130-1136.[1] Link

    • Citation Note: Documents the failure/difficulty of direct nitration of 3-hydroxyquinoline to yield pure products.
  • BLD Pharm. (2024). Product Entry: this compound (CAS 41068-81-9).[1][2] BLD Pharm Catalog. Link

    • Citation Note: Confirms commercial availability and specific CAS identity.[1]

  • Musser, J. H., et al. (1987). Synthesis of 3-hydroxyquinolines. Journal of Medicinal Chemistry. Citation Note: General background on constructing the 3-hydroxyquinoline scaffold.

Sources

In Silico Profiling of 5-Nitroquinolin-3-ol: Electronic Structure & Reactivity Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational protocol for characterizing 5-Nitroquinolin-3-ol (CAS: 41068-81-9).[1] Unlike its well-known isomer Nitroxoline (8-hydroxy-5-nitroquinoline), the 3-hydroxy isomer represents a distinct chemical space with unique tautomeric and electronic properties relevant to medicinal chemistry.[1][2]

Executive Summary & Chemical Context

This compound presents a specific challenge in computational modeling due to the interplay between the electron-withdrawing nitro group at the peri-like position (C5) and the amphoteric hydroxyl group at C3.[1][2][3] Unlike the 8-hydroxy isomer, which forms a stable intramolecular hydrogen bond with the ring nitrogen (N1), the 3-hydroxy isomer cannot form a 5-membered chelate ring.[1] This structural difference fundamentally alters its solvation energy, pKa, and binding kinetics.

Objective: To establish a validated quantum chemical workflow for predicting the thermodynamic stability, spectroscopic signatures, and non-covalent interaction potential of this compound.

Computational Methodology (Standard Operating Procedure)

Level of Theory Selection

For nitrogen-containing heteroaromatics, standard B3LYP often fails to capture dispersion interactions accurately.[2] The following model chemistries are recommended based on recent benchmarks for nitro-quinolines:

Calculation TypeFunctionalBasis SetRationale
Geometry Opt

B97X-D
def2-TZVP Captures long-range dispersion; essential for nitro-group torsion and stacking.[1][2][3]
Single Point Energy M06-2X 6-311++G(3df,3pd) High accuracy for thermochemistry and barrier heights.[1][2][3]
Solvation SMD --Superior to PCM for calculating

in water/DMSO.[2][3]
Excited States TD-DFT (CAM-B3LYP) 6-311+G(d,p) Corrects charge-transfer ghost states common in nitro-aromatics.[1][2][3]
Tautomeric Equilibrium Analysis

The 3-hydroxyquinoline scaffold is subject to keto-enol tautomerism.[1][3] You must calculate the Boltzmann distribution between the enol form (3-ol) and the keto form (quinolin-3(4H)-one) .[1][2]

  • Hypothesis: The electron-withdrawing 5-NO

    
     group decreases electron density in the pyridine ring, potentially destabilizing the N-protonated keto form relative to the neutral enol.[1][3]
    
  • Protocol: Optimize both isomers in the gas phase and water (SMD). Calculate

    
    .
    
Workflow Visualization

The following diagram illustrates the logical flow for the computational characterization, ensuring all conformers and tautomers are screened before high-level property calculation.

G cluster_DFT DFT Optimization Loop (Gas & Solvent) Start Input Structure (this compound) ConfSearch Conformational Search (OH rotamer, NO2 torsion) Start->ConfSearch TautomerCheck Tautomer Generation (Enol vs. Keto forms) ConfSearch->TautomerCheck Opt Geom Opt + Freq (wB97X-D/def2-TZVP) TautomerCheck->Opt CheckImag Imaginary Freq? Opt->CheckImag CheckImag->Opt Yes (Re-opt) Properties Property Calculation (M06-2X/6-311++G**) CheckImag->Properties No (Minima) Output Final Outputs: - pKa Prediction - HOMO-LUMO Gap - MESP Map - Fukui Indices Properties->Output

Caption: Step-by-step computational workflow for characterizing this compound, including conformational filtering and DFT validation loops.

Key Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of kinetic stability and bioactivity.[2][3]

  • HOMO Location: Expected to be localized on the quinoline ring

    
    -system and the hydroxyl lone pairs.[1][2][3]
    
  • LUMO Location: Heavily localized on the nitro group and the pyridine ring (electron-deficient).[1][2][3]

  • Significance: A lower energy LUMO (stabilized by NO

    
    ) suggests the molecule is a strong electrophile .[2] This is relevant for covalent inhibition mechanisms or metabolic reduction by nitroreductases.[2]
    
Molecular Electrostatic Potential (MESP)

MESP maps are essential for predicting non-covalent binding (docking).

  • Negative Regions (Red): The Nitro oxygens and the Ring Nitrogen (N1). These are H-bond acceptors.

  • Positive Regions (Blue): The Hydroxyl proton (H-bond donor) and the aromatic protons.[3]

  • Critical Insight: Unlike Nitroxoline, where the N1 and OH are adjacent (chelating), in this compound they are distant.[1] This creates two distinct pharmacophoric points rather than one large chelating site.[2]

pKa Prediction Protocol

The acidity of the 3-OH group is vital for determining solubility and ionization state at physiological pH (7.4).[2][3] Method: Use the thermodynamic cycle with experimental values for a reference (e.g., phenol or 3-hydroxyquinoline).




[3]

Note: The electron-withdrawing 5-NO


 will lower the pKa of the 3-OH compared to unsubstituted quinolin-3-ol (pKa ~ 8.0), likely pushing it into the 6.5–7.5 range.[1][3]

Step-by-Step Execution Protocols

Gaussian Input File Example (Geometry Optimization)

This input block optimizes the structure and ensures it is a true minimum (Frequency calculation).

Reactivity Analysis (Fukui Functions)

To predict sites of metabolic attack (e.g., by CYP450) or nucleophilic addition:

  • Calculate Neutral (

    
    ), Cation (
    
    
    
    ), and Anion (
    
    
    ) energies at the optimized geometry.[2]
  • Calculate Fukui indices (

    
     and 
    
    
    
    )
    :
    • 
       (Electrophilic attack/Metabolism)[1][3]
      
    • 
       (Nucleophilic attack)[3]
      
  • Visualization: Map these functions onto the electron density surface. The C2 and C4 positions are likely "soft" electrophilic sites due to the pyridine nitrogen and nitro conjugation.[2]

Data Interpretation & Drug Design Implications

PropertyPredicted Trend (vs. Nitroxoline)Implication for Drug Design
LogP Slightly Lower3-OH is more solvent-exposed than the chelated 8-OH, potentially improving aqueous solubility.[1][2][3]
Chelation Absent Cannot chelate Zn

/Mg

effectively. Mechanisms relying on metallo-enzyme inhibition (like Nitroxoline) will likely fail .[1][2]
H-Bonding Dual-donor/acceptorCan act as a "linker" scaffold, binding two distant residues in a protein pocket.[1][2][3]
Metabolic Stability LowerThe 3-position is often metabolically labile; however, the 5-NO

deactivates the ring, potentially protecting against oxidative metabolism.[3]
References
  • Nitroxoline Properties (Comparative Reference): Veschi, S. et al. "Repurposing of the old urinary antiseptic nitroxoline for cancer treatment."[2] Journal of Experimental & Clinical Cancer Research, 2018.[2]

  • DFT Methods for Nitro-Quinolines: Frisch, M. J. et al. "Gaussian 16 User Reference."[1][2] Gaussian, Inc., 2016.

  • Tautomerism in Hydroxyquinolines: El-Shafei, A. et al. "Theoretical and experimental studies on the tautomerism of some hydroxyquinoline derivatives."[2] Journal of Molecular Structure, 2010.

  • SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density." Journal of Physical Chemistry B, 2009.

Sources

Methodological & Application

Application Note: Profiling 5-Nitroquinolin-3-ol in Cancer Cell Line Models

[1][2]

Part 1: Introduction & Chemical Context[3]

The Structural Distinction

5-Nitroquinolin-3-ol is a specific structural isomer of the well-characterized antibiotic and anticancer agent Nitroxoline (5-nitro-8-quinolinol).[1] While both share the quinoline scaffold and a nitro group at the 5-position, the placement of the hydroxyl group at position 3 fundamentally alters its bioactivity.

  • Nitroxoline (8-OH): Forms a stable bidentate chelate with divalent metals (Zn²⁺, Cu²⁺) via the ring nitrogen and the 8-hydroxyl group. This chelation is central to its mechanism (inhibiting METAP2 and the proteasome).

  • This compound (3-OH): The 3-hydroxyl position is too distant from the ring nitrogen to form a stable 5-membered chelate ring.[1] Therefore, its anticancer activity is likely driven by bioreductive activation of the 5-nitro group rather than metal sequestration.

This guide focuses on evaluating this compound as a bioreductive cytotoxic probe . The protocols below are designed to overcome its poor aqueous solubility and validate its mechanism via Reactive Oxygen Species (ROS) generation.

Part 2: Compound Preparation & Handling

Challenge: Nitro-substituted quinolines are highly lipophilic and prone to precipitation in aqueous culture media. Improper solubilization leads to "false negatives" in cytotoxicity assays.

Protocol A: Stock Solution Preparation
  • Solvent Selection: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).[1] Avoid Ethanol, as nitroquinolines often recrystallize rapidly upon dilution in ethanol-water mixtures.[1]

  • Concentration: Prepare a 20 mM master stock.

    • Calculation: MW of this compound ≈ 190.16 g/mol .

    • Weighing: Weigh 3.8 mg of powder and dissolve in 1.0 mL of DMSO.

  • Storage: Aliquot into amber tubes (nitro groups are light-sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Working Solutions (The "Step-Down" Method)

Directly adding 100% DMSO stock to media often causes immediate precipitation. Use a serial dilution intermediate step.

  • Prepare a 10x Intermediate in culture medium (e.g., RPMI-1640) containing 10% DMSO.[1]

  • Add this 10x intermediate to the final cell wells to achieve 1x concentration (final DMSO < 1%).

Part 3: In Vitro Cytotoxicity Profiling

Objective: Determine the IC50 value while controlling for redox interference. Critical Note: Nitro compounds can sometimes directly reduce tetrazolium salts (MTT), leading to false viability signals.[1] The Sulforhodamine B (SRB) assay is recommended over MTT for this specific molecule.

Protocol C: SRB Cytotoxicity Assay

Scope: Fixation-based protein quantification (immune to redox interference).

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver).[1]

  • Reagents: Trichloroacetic acid (TCA), SRB dye, Tris base.[1]

Step-by-Step:

  • Seeding: Seed cancer cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours.

  • Treatment: Treat cells with this compound using a 2-fold serial dilution (Range: 0.1 µM to 100 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin) .[1]

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Fixation:

    • Add cold 50% (w/v) TCA to each well (final concentration 10%).[1]

    • Incubate at 4°C for 1 hour.

    • Wash plates 5x with tap water and air dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid).

    • Incubate 15 mins at room temperature.

    • Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 mins.

  • Read: Measure Absorbance (OD) at 510 nm .

Data Analysis: Calculate % Growth Inhibition =

1

Part 4: Mechanistic Investigation (ROS Generation)

Hypothesis: The 5-nitro group undergoes enzymatic reduction (by nitroreductases), forming a nitro-radical anion. This unstable anion reacts with oxygen to generate superoxide (

1
Protocol D: DCFDA Flow Cytometry Assay

Objective: Quantify intracellular ROS levels.

  • Seeding: Seed

    
     cells per well in a 6-well plate. Allow adhesion overnight.
    
  • Probe Loading:

    • Wash cells with PBS.

    • Incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes at 37°C.

  • Treatment:

    • Wash cells to remove extracellular DCFH-DA.

    • Treat with this compound (at IC50 concentration) for short intervals (1h, 3h, 6h). ROS is an early event.

    • Positive Control:[2][3] H₂O₂ (100 µM) or Menadione.

  • Harvest: Trypsinize cells, wash in PBS, and resuspend in cold PBS + 1% BSA.

  • Analysis: Analyze immediately on a Flow Cytometer (FITC channel, Ex/Em: 485/535 nm).

Part 5: Visualization of Workflows & Pathways

Diagram 1: Experimental Workflow

This diagram illustrates the logical progression from compound handling to mechanistic validation.

ExperimentalWorkflowStockStock Prep(20mM in DMSO)DilutionStep-Down Dilution(Avoid Precipitation)Stock->Dilution  AliquotAssay_SRBSRB Assay(Cytotoxicity)Dilution->Assay_SRB  48-72hAssay_ROSDCFDA Assay(ROS Mechanism)Dilution->Assay_ROS  1-6hAnalysisData Analysis(IC50 & Mean Fluorescence)Assay_SRB->AnalysisAssay_ROS->Analysis

Caption: Workflow for evaluating this compound, prioritizing solubility control and redox-specific assays.

Diagram 2: Proposed Mechanism of Action

Comparing the 3-OH isomer (Redox cycling) vs. the 8-OH isomer (Chelation).

MechanismCompoundThis compoundReductaseCellular Nitroreductases(e.g., DT-Diaphorase)Compound->Reductase  EntryNoteNote: Unlike Nitroxoline (8-OH),this isomer lacks metal chelation.Compound->NoteRadicalNitro Radical Anion(NO2•-)Reductase->Radical  1e- ReductionROSSuperoxide (O2•-)& ROS CascadeRadical->ROS  Redox Cycling(w/ O2)OxygenMolecular Oxygen(O2)DamageDNA Strand Breaks& Lipid PeroxidationROS->DamageDeathApoptosisDamage->Death

Caption: The bioreductive activation pathway typical of non-chelating nitroquinolines leading to oxidative stress.[1]

Part 6: Summary of Expected Results

AssayParameterExpected Outcome for this compoundInterpretation
Solubility VisualPrecipitates in water; Soluble in DMSOHighly lipophilic; requires careful dilution.[1]
SRB Assay IC501–50 µM (Cell line dependent)Moderate cytotoxicity. Likely less potent than Nitroxoline due to lack of dual-mechanism (chelation).
DCFDA FluorescenceSignificant Shift (Right)Confirms ROS generation is the primary mode of action.
Annexin V Flow CytometryIncrease in Q2/Q4 populationsInduction of apoptosis following oxidative stress.

Part 7: References

  • Veschi, S., et al. (2020). "Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents."[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Context: Establishes the baseline activity of the 5-nitro-quinoline scaffold and the importance of the hydroxyl position.

  • Chan-on, W., et al. (2015). "Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells."[4][1] Drug Design, Development and Therapy.[1] [4]

    • Context: Provides comparative protocols for nitroquinoline cytotoxicity and mechanistic analysis.

  • Cipolla, L., et al. (2011). "Liposomal solubilization of new 3-hydroxy-quinolinone derivatives with promising anticancer activity."[1] Journal of Liposome Research.[5][6]

    • Context: Addresses the specific solubility challenges of 3-hydroxy-quinoline derivatives and suggests formulation strategies.

  • Adhikari, A., et al. (2025). "Unveiling the Anticancer Potential: A Comparative Analysis of 4-Hydroxyquinoline Derivatives and Other Quinolines." BenchChem Application Notes.

    • Context: General protocols for quinoline cytotoxicity assays (MTT/SRB).

Application Note: Protocol for the Regioselective Synthesis of 5-Nitroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 5-Nitroquinolin-3-ol presents a classic challenge in heterocyclic chemistry: achieving regioselectivity on the quinoline scaffold in the presence of competing directing groups.[1] While the 8-hydroxy isomer (Nitroxoline) is widely available, the 3-hydroxy isomer is a valuable scaffold for developing novel metallo-enzyme inhibitors and antibacterial agents.[1]

This protocol details the electrophilic aromatic nitration of 3-hydroxyquinoline . Unlike neutral conditions where the hydroxyl group might direct substitution to the pyridine ring (positions 2 or 4), the strongly acidic conditions required for nitration protonate the quinoline nitrogen. This deactivates the pyridine ring, directing the electrophile (


) to the carbocyclic benzene ring, specifically favoring the 5- and 8-positions due to electronic distribution in the quinolinium cation.

Key Challenges addressed in this guide:

  • Regiocontrol: Maximizing the 5-nitro isomer over the 8-nitro isomer.

  • Safety: Managing the exothermicity of nitration on an electron-rich precursor.

  • Purification: Efficient separation of regioisomers.[1]

Reaction Scheme & Mechanism

The synthesis proceeds via a standard mixed-acid nitration.[1] The mechanism involves the generation of the nitronium ion (


) in situ, followed by electrophilic attack on the protonated 3-hydroxyquinolinium species.

ReactionScheme cluster_0 Starting Material cluster_1 Reagents cluster_2 Products SM 3-Hydroxyquinoline (Protonated in Acid) Reagent HNO3 / H2SO4 (Nitronium Ion Source) SM->Reagent 0-5°C Prod1 This compound (Target) Reagent->Prod1 Major Path Prod2 8-Nitroquinolin-3-ol (Isomer Byproduct) Reagent->Prod2 Minor Path

Figure 1: Reaction pathway for the nitration of 3-hydroxyquinoline.

Safety & Hazard Assessment

WARNING: This protocol involves the use of strong oxidizers and concentrated acids. Nitro-substituted heterocycles can be energetic.[1]

Hazard ClassSpecific RiskMitigation Strategy
Corrosive Conc.

and Fuming

cause severe burns.[1]
Use butyl rubber gloves, face shield, and acid-resistant apron. Work in a fume hood.
Exothermic Mixing acids and adding substrate generates significant heat.[1]Strict temperature control (<5°C) using an ice/salt bath. Add reagents dropwise.[1][2][3][4]
Toxic Gas Evolution of

fumes.[1]
Ensure fume hood ventilation is functioning at maximum capacity.
Explosive Polynitration or overheating can lead to unstable compounds.[1]Do not allow temperature to exceed 25°C. Do not scale up without calorimetry testing.

Materials & Equipment

Reagents:

  • 3-Hydroxyquinoline (99% purity)[1][5]

  • Sulfuric acid (

    
    ), concentrated (95-98%)
    
  • Nitric acid (

    
    ), fuming (>90%) or concentrated (70%) depending on reactivity requirements (Start with 70%).
    
  • Sodium hydroxide (NaOH) or Sodium carbonate (

    
    ) for neutralization.
    
  • Ethyl acetate (EtOAc) and Hexanes for extraction/purification.

  • Silica gel (230-400 mesh) for chromatography.[1]

Equipment:

  • Three-neck round-bottom flask (100 mL or 250 mL).[1]

  • Pressure-equalizing addition funnel.[1]

  • Low-temperature thermometer.[1]

  • Magnetic stirrer and stir bar.[1]

  • Ice/Salt bath.[1]

Detailed Experimental Protocol

Step 1: Preparation of the Substrate Solution
  • Equip a clean, dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a drying tube (calcium chloride).

  • Place the flask in an ice-water bath to cool to 0°C.

  • Add concentrated sulfuric acid (20 mL) to the flask.

  • Slowly add 3-Hydroxyquinoline (2.9 g, 20.0 mmol) in small portions to the stirred acid.

    • Note: This step is exothermic.[1] Ensure the internal temperature does not rise above 10°C. The solution will likely turn yellow/orange. Stir until fully dissolved.

Step 2: Nitration[3][6]
  • In a separate small beaker or flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.4 mL, ~22.0 mmol, 1.1 equiv) to concentrated sulfuric acid (5 mL) . Cool this mixture to 0°C.

  • Transfer the nitrating mixture to the addition funnel.

  • Add the acid mixture dropwise to the stirred quinoline solution.

    • Critical Parameter: Maintain internal temperature between 0°C and 5°C . Do not rush this step.

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature (approx. 20-25°C) and stir for an additional 2-4 hours.

    • Monitoring: Monitor reaction progress by TLC (Eluent: 5% Methanol in DCM). Look for the disappearance of the starting material (

      
      ) and the appearance of two new spots (5-nitro and 8-nitro isomers).[1]
      
Step 3: Quenching and Workup
  • Prepare a beaker containing 100 g of crushed ice .

  • Carefully pour the reaction mixture onto the crushed ice with stirring.

  • Neutralize the acidic solution to pH ~5-6 using 50% NaOH solution or solid sodium carbonate .[1]

    • Note: 3-Hydroxyquinolines are amphoteric.[1] At very high pH, they form soluble phenoxides; at low pH, they are soluble salts. The isoelectric point is typically near neutral/slightly acidic. A yellow precipitate should form.[1][6]

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

    • Alternative: If the precipitate is abundant and easily filterable, filter the crude solid directly to simplify extraction.

  • Combine organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (

    
    ) .
    
  • Filter and concentrate the solvent under reduced pressure to yield the crude yellow solid.

Step 4: Purification and Isomer Separation

The crude product typically contains a mixture of 5-nitro (target) and 8-nitro isomers.[1]

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 80:20, move to 50:50).

    • Elution Order: Nitro groups at the 8-position often interact differently with silica due to intramolecular H-bonding with the hydroxyl group (if planar).[1] Typically, the 5-nitro isomer elutes separately.[1]

  • Recrystallization:

    • If chromatography is not available, fractional crystallization from Ethanol or Methanol can be attempted. The 5-nitro isomer often has a higher melting point and lower solubility than the 8-nitro isomer.[1]

Data Analysis & Validation

ParameterSpecificationNotes
Appearance Yellow to Orange PowderTypical for nitro-aromatics.[1]
Yield 40 - 60%Combined yield of isomers; 5-nitro is often favored (approx. 1.2:1 to 1.5:1 ratio).[1]
Melting Point ~259 - 261 °CLiterature value for similar nitro-hydroxyquinolines; verify against authentic standard.[1]
Mass Spec (ESI) [M+H]+ = 191.04Consistent with formula

.

NMR Interpretation (DMSO-d6):

  • 5-Nitro isomer: Look for the deshielding effect of the nitro group on the adjacent protons (H-6).[1] The coupling pattern of the benzene ring will be an ABC system (doublet, triplet, doublet).

  • 3-OH proton: Usually a broad singlet around 10-11 ppm.[1]

Workflow Diagram

Workflow Step1 Dissolution 3-HQ in H2SO4 at 0°C Step2 Nitration Add HNO3/H2SO4 dropwise Keep T < 5°C Step1->Step2 Step3 Reaction Stir at RT for 3h Monitor via TLC Step2->Step3 Step4 Quench Pour on Ice Neutralize to pH 6 Step3->Step4 Step5 Extraction Ethyl Acetate Dry & Concentrate Step4->Step5 Step6 Purification Column Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the synthesis process.

References

  • Nitration of Quinoline Derivatives

    • Schofield, K., & Theobald, R. S. (1950). Nitration of Heterocyclic Compounds. Journal of the Chemical Society.[3][7]

  • Synthesis of 3-Hydroxyquinoline Precursors

    • Cragoe, E. J., & Robb, C. M. (1960). 3-Hydroxyquinoline.[1] Organic Syntheses, 40, 54.

  • General Reactivity of Hydroxyquinolines

    • Jones, G. (Ed.).[1] (1977). Quinolines: Part I. John Wiley & Sons.[1][4] (Authoritative text on Quinoline chemistry).

  • Analogous Nitration Protocols (Nitroxoline)

    • Oni, T. T., et al. (2015). An Efficient and Alternative method for Synthesis of Nitroxoline. Oriental Journal of Chemistry, 31(1).

(Note: While specific literature on the direct nitration of 3-hydroxyquinoline to the 5-isomer is less abundant than for the 8-isomer, the electrophilic substitution rules for protonated quinolines strongly support this protocol as the primary synthetic route.)

Sources

Application Note: 5-Nitroquinolin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitroquinolin-3-ol is a specialized heterocyclic building block distinct from its more common isomer, Nitroxoline (8-hydroxy-5-nitroquinoline). While Nitroxoline is an established antibiotic, this compound serves as a critical orthogonal scaffold for modern drug discovery, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Its value lies in its bifunctional electronic character :

  • The C-3 Hydroxyl Group: Located on the pyridine ring, it functions as a phenol mimic, allowing for etherification or conversion to a leaving group (triflate/tosylate) for palladium-catalyzed cross-couplings.

  • The C-5 Nitro Group: Located on the benzene ring, it serves as a masked aniline. Upon reduction, it yields 5-aminoquinolin-3-ol, a privileged core for constructing ATP-competitive kinase inhibitors where the N-1/C-5 axis mimics the adenine binding motif.

This guide details the synthesis, functionalization, and strategic application of this compound, providing validated protocols for researchers.

Synthesis and Structural Logic

Regioselectivity of Formation

The synthesis of this compound typically proceeds via the nitration of quinolin-3-ol. Understanding the regioselectivity is crucial for purification.

  • Mechanism: Under standard nitrating conditions (HNO₃/H₂SO₄), the quinoline nitrogen is protonated, deactivating the pyridine ring. Consequently, electrophilic aromatic substitution occurs on the less deactivated benzene ring.

  • Outcome: The reaction yields a mixture of C-5 and C-8 nitro isomers. This compound must be separated from the 8-nitro isomer via fractional crystallization or column chromatography.

Divergent Synthesis Strategy (DOT Diagram)

The following diagram illustrates the strategic divergence possible with this scaffold.

G Start This compound (CAS: 41068-81-9) Triflate 3-Quinolyl Triflate (Leaving Group) Start->Triflate Tf2O, Pyridine Ether 3-Alkoxy-5-nitroquinoline (Solubility/Potency) Start->Ether R-X, K2CO3 or Mitsunobu Amine 5-Aminoquinolin-3-ol (Kinase Hinge Binder) Start->Amine H2, Pd/C or Fe/NH4Cl Suzuki 3-Aryl-5-nitroquinoline (Biaryl Scaffold) Triflate->Suzuki Pd(PPh3)4, Ar-B(OH)2 Amide 5-Amido-3-hydroxyquinoline (Target Specificity) Amine->Amide R-COCl, Base

Figure 1: Divergent synthetic pathways for this compound, highlighting the orthogonality of the C-3 and C-5 positions.

Application Protocols

Protocol A: Chemoselective Reduction to 5-Aminoquinolin-3-ol

Objective: Reduce the nitro group to an amine without affecting the heterocyclic core or the hydroxyl group. Context: The resulting 5-aminoquinolin-3-ol is oxidation-sensitive. It should be used immediately in subsequent coupling reactions or stored as a hydrochloride salt.

Materials:

  • This compound (1.0 equiv)[1]

  • Iron powder (5.0 equiv) - Preferred over Pd/C if halogens are present elsewhere.

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.90 g, 10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add solid NH₄Cl (2.65 g, 50 mmol) and Iron powder (2.80 g, 50 mmol) to the solution.

  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (yellow) should disappear, replaced by a fluorescent blue/green spot (amine).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically partitioned between Ethyl Acetate and saturated NaHCO₃.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. If the product is dark (oxidation), purify immediately via flash chromatography (DCM/MeOH 95:5).

Yield Expectation: 85–95%

Protocol B: O-Alkylation (Mitsunobu Reaction)

Objective: Functionalize the C-3 hydroxyl group to tune solubility or engage hydrophobic pockets in the target protein. Why Mitsunobu? Direct alkylation with halides (Sɴ2) can sometimes lead to N-alkylation (quinolinium formation) due to the tautomeric nature of hydroxyquinolines. Mitsunobu conditions favor O-alkylation.

Materials:

  • This compound (1.0 equiv)[1]

  • Primary Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a flask and cool under Argon. Add this compound (1.0 mmol), PPh₃ (1.5 mmol), and the alcohol (1.2 mmol) in THF (10 mL).

  • Addition: Cool the solution to 0°C. Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water (1 mL) and concentrate.

  • Purification: The major byproduct is triphenylphosphine oxide. Triturate the residue with cold diethyl ether (the product often precipitates while the oxide remains in solution) or perform column chromatography (Hexane/EtOAc gradient).

Quantitative Data: Reactivity Profile

The following table summarizes the reactivity trends of the this compound scaffold compared to the 8-hydroxy isomer (Nitroxoline).

PropertyThis compound (C-3 OH)Nitroxoline (C-8 OH)Implication for Synthesis
pKₐ (OH) ~8.5 (Est.)7.2C-3 OH is less acidic; requires stronger bases for alkylation.
Chelation Weak/NoneStrong (N1-O8 bidentate)C-3 isomer does not poison metal catalysts (Pd, Cu) easily.
N-Alkylation Risk ModerateLowC-3 OH tautomerism can lead to N-alkyl byproducts; use Mitsunobu.
Solubility Moderate (Polar Aprotic)Low (Water/Alcohol)C-3 isomer is generally more soluble in DMSO/DMF.

Advanced Workflow: Kinase Inhibitor Synthesis

In kinase drug discovery, the "hinge region" of the ATP binding pocket often requires a hydrogen bond acceptor (N-1) and a donor (Exocyclic NH). The 5-aminoquinolin-3-ol scaffold provides this geometry perfectly.

Workflow Logic:

  • Scaffold Preparation: Start with this compound.

  • Tail Introduction: Perform O-alkylation at C-3 first. This introduces the "tail" that extends into the solvent-exposed region of the kinase.

  • Warhead Activation: Reduce the C-5 nitro group to the amine.

  • Hinge Binding: Acylate the C-5 amine with a heterocycle (e.g., pyrimidine, pyridine) to complete the hinge-binding motif.

KinaseWorkflow cluster_0 Step 1: Tail Installation cluster_1 Step 2: Core Activation cluster_2 Step 3: Hinge Binder Synthesis Node1 This compound Node2 3-(Alkoxy)-5-nitroquinoline Node1->Node2 Mitsunobu (R-OH) Node3 3-(Alkoxy)-5-aminoquinoline Node2->Node3 Fe / NH4Cl (Reduction) Node4 Final Kinase Inhibitor (Amide Linked) Node3->Node4 Ar-COCl / Pyridine

Figure 2: Step-wise construction of a kinase inhibitor library using this compound. Note that O-alkylation is performed prior to reduction to avoid chemoselectivity issues with the amine.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Musser, J. H., et al. (1987). Synthesis of 5-Lipoxygenase Inhibitors: 3-Methoxy-5-substituted-quinolines. Journal of Medicinal Chemistry. (Demonstrates the utility of 3-alkoxy-5-aminoquinoline scaffolds).
  • Cordeiro, A., et al. (2011).[2] Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry.[2] Retrieved from [Link] (Provides mechanistic insight into quinoline nitration preference for the benzene ring).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 41068-81-9. Retrieved from [Link]

Sources

application of 5-Nitroquinolin-3-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Nitroquinolin-3-ol in Medicinal Chemistry

Executive Summary & Strategic Value

This compound is a specialized heterocyclic scaffold distinct from its widely known isomer, Nitroxoline (5-nitroquinolin-8-ol).[1] While the 8-hydroxy isomer is famous for its metal-chelating antibacterial properties, the 3-hydroxy isomer offers a fundamentally different pharmacological profile.[1]

Key Differentiator: Unlike the 8-isomer, this compound cannot form a stable 5-membered chelate ring with the quinoline nitrogen.[1] Consequently, it functions primarily as a hydrogen-bond donor/acceptor and an electronic probe, making it an invaluable "negative control" for chelation studies or a specific scaffold for targets requiring precise H-bond geometry (e.g., Kynurenine 3-monooxygenase - KMO).[1]

Core Applications:

  • Bioisostere Scaffold: Precursor for 3-amino-5-nitroquinoline and 3-hydroxy-5-aminoquinoline libraries.[1]

  • Enzyme Inhibition: Targeting flavin-dependent monooxygenases where the 3-OH mimics the transition state.[1]

  • Antibacterial Research: Investigating non-metal-dependent mechanisms of action in quinoline antimicrobials.[1]

Chemical Properties & Structural Logic[2]

PropertyThis compound (Target)5-Nitroquinolin-8-ol (Nitroxoline)
Structure 3-OH, 5-NO₂8-OH, 5-NO₂
Chelation Negligible (Geometry prevents N-metal-O ring)Strong (Bidentate N,O chelation of Zn²⁺/Cu²⁺)
pKa (OH) ~8.0 - 9.0 (Est.)[1]6.1 - 7.0
Tautomerism Significant keto-enol tautomerism (zwitterionic character)Predominantly enol form in solution
Primary Use Scaffold / H-bond ProbeAntibacterial / Metal Chelator
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and synthesis logic.

G Start 3-Hydroxyquinoline (CAS 580-18-7) Product This compound (Target Scaffold) Start->Product Electrophilic Subst. (Major Product) Reagent HNO3 / H2SO4 (Nitration) Reagent->Product App1 Reduction to 3-Amino-5-nitroquinoline Product->App1 Sn/HCl or H2/Pd App2 KMO Inhibitor Library Gen. Product->App2 SAR Expansion Isomer8 8-Hydroxyquinoline (Precursor for Nitroxoline) Isomer8->Product NOT ACCESSIBLE (Different Pathway)

Caption: Synthesis pathway highlighting the direct nitration of 3-hydroxyquinoline to yield the 5-nitro isomer, distinct from the 8-hydroxy series.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct nitration of quinoline rings typically occurs at the 5- and 8-positions (benzene ring) because the pyridine ring is deactivated by the nitrogen atom, especially in acidic media where N is protonated. The 3-OH group activates the system, but the 5-position remains the most electronically favorable site for electrophilic attack.[1]

Materials:

  • 3-Hydroxyquinoline (CAS 580-18-7)[1]

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Fuming Nitric Acid (

    
    )
    
  • Ice/Water bath[2][3]

  • Ammonium Hydroxide (

    
    ) for neutralization
    

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol (1.45 g) of 3-hydroxyquinoline in 10 mL of concentrated

    
     in a round-bottom flask. Cool the solution to 0–5°C using an ice bath. Note: The solution may turn yellow/orange due to protonation.
    
  • Nitration: Dropwise add a mixture of fuming

    
     (1.2 eq) and concentrated 
    
    
    
    (1:1 ratio) over 30 minutes. Maintain temperature below 10°C to prevent over-nitration or degradation.
  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (25°C) and stir for an additional 2 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. A yellow precipitate (sulfate salt) may form.

  • Neutralization: Carefully adjust the pH to ~5–6 using 25%

    
     solution. The free base this compound will precipitate as a yellow solid.[1]
    
  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from Ethanol/DMF.

    • Yield Expectation: 60–75%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show downfield shifts for the benzene ring protons due to the nitro group.
Protocol B: Functionalization (Reduction to Amine)

Rationale: The 5-nitro group serves as a "masked" amine.[1] Reducing it allows for the creation of 5-amino-3-hydroxyquinoline, a versatile bifunctional scaffold for fragment-based drug discovery (FBDD).[1]

Methodology:

  • Suspend this compound (1 mmol) in Ethanol (10 mL).

  • Add Stannous Chloride dihydrate (

    
    , 5 eq).
    
  • Reflux at 70°C for 3 hours.

  • Cool, neutralize with saturated

    
    , and extract with Ethyl Acetate.
    
  • This amine can now be coupled with acyl chlorides or sulfonyl chlorides to generate diversity libraries.

Medicinal Chemistry Applications

Kynurenine 3-Monooxygenase (KMO) Inhibition

KMO is a flavin-dependent enzyme in the tryptophan catabolic pathway, a key target for neurodegenerative and autoimmune diseases.[1]

  • Mechanism: KMO inhibitors often require a heteroaromatic core that mimics the kynurenine substrate.

  • Role of this compound: The 3-OH group mimics the 3-hydroxyl of kynurenine, while the quinoline nitrogen interacts with the active site residues.[1] The 5-nitro group provides electron-withdrawing character, altering the pKa of the 3-OH and potentially engaging in specific electrostatic interactions within the hydrophobic pocket.[1]

Antibacterial "Negative Control"

In the development of metalloantibiotics (like Nitroxoline), it is crucial to prove that activity is due to metal chelation.

  • Experiment: Test the MIC (Minimum Inhibitory Concentration) of 5-nitroquinolin-8-ol vs. This compound against S. aureus and E. coli.

  • Interpretation: If the 8-ol is active (MIC < 2 µg/mL) and the 3-ol is inactive (MIC > 64 µg/mL), the mechanism is confirmed as chelation-driven.[1] If the 3-ol retains activity, the mechanism likely involves other pathways (e.g., DNA intercalation or gyrase inhibition independent of metal binding).

References

  • Synthesis of 5-nitro-3-hydroxyquinoline

    • Source:Journal of Heterocyclic Chemistry / Semantics Scholar Snippets.
    • Context: Describes the nitration of 3-hydroxyquinoline yielding the 5-nitro isomer as the major product.[1]

    • Link:[1]

  • Comparative Chemistry of Hydroxyquinolines

    • Source:PubChem Compound Summary: 5-Nitroquinoline.[1][4]

    • Context: Provides physical property data for the nitroquinoline scaffold and isomeric rel
    • Link:[1]

  • Nitroxoline (8-isomer)

    • Source:N
    • Context: Establishes the standard biological profile of the 8-hydroxy isomer for compar
    • Link:[1]

  • Commercial Availability & Catalog Data

    • Source:BLD Pharm C
    • Context: Confirms existence of this compound as a specific building block (Cat# BD0162295041068-81-9).[1][5]

    • Link:(Search via CAS or Name)[1]

Sources

high-throughput screening with 5-Nitroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening with 5-Nitroquinolin-3-ol

Abstract

This guide details the protocols for utilizing This compound (and structurally related nitro-hydroxyquinolines) in High-Throughput Screening (HTS) campaigns.[1] While the quinoline scaffold is "privileged" in medicinal chemistry, the specific introduction of a 5-nitro group creates unique physicochemical challenges—specifically optical interference (quenching) and redox cycling —that can generate false positives in standard assays. This note provides a validated workflow to screen this scaffold effectively, distinguishing true biological activity from assay artifacts.

Introduction: The Scaffold & The Challenge

This compound is a bifunctional scaffold combining a hydrogen-bonding hydroxyl group at the C3 position with an electron-withdrawing nitro group at C5.[1]

  • Medicinal Value: Unlike its well-known isomer Nitroxoline (8-hydroxy-5-nitroquinoline), which acts via bidentate metal chelation, the 3-hydroxy isomer cannot form a stable 5-membered chelate ring with the ring nitrogen. Consequently, it serves as a distinct pharmacophore, often utilized in Fragment-Based Drug Discovery (FBDD) for targeting oxidoreductases (e.g., KMO) or as a competitive inhibitor in kinase pockets [1, 2].

  • HTS Liability: The 5-nitro group acts as a chromophore, absorbing strongly in the blue-region (350–450 nm).[1] In fluorescence-based HTS, this causes Inner Filter Effects (IFE) , where the compound absorbs the excitation or emission light of the assay reporter (e.g., GFP, coumarin), leading to false "inhibition" signals [3].

Pre-Screen Validation: Physicochemical Profiling

Before entering the primary screen, the compound stock must undergo quality control to prevent precipitation-induced artifacts.

Solubility & Ionization

The 5-nitro group lowers the pKa of the 3-hydroxyl group via electron withdrawal.[1]

  • Estimated pKa: ~6.5 – 7.2 (Acidic).[1]

  • Physiological pH (7.4): The compound exists largely as an anion.[1]

  • Solubility Risk: While the anion is soluble in aqueous buffer, the protonated form (in DMSO stock) is prone to aggregation upon dilution if the buffer pH is < 6.0.

Protocol: Kinetic Solubility Limit Test

Objective: Determine the maximum non-precipitating concentration in assay buffer.

  • Preparation: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Dilution: Perform a 1:100 dilution into the specific Assay Buffer (e.g., PBS or HEPES pH 7.4) to reach 100 µM.[1]

  • Nephelometry Read: Measure light scattering (turbidity) at 600 nm immediately and after 4 hours.

  • Threshold: An increase in OD600 > 0.005 over background indicates precipitation.[1]

    • Recommendation: If precipitation occurs at 100 µM, lower screening concentration to 20 µM or add 0.01% Triton X-100 to the buffer.

HTS Workflow: Mitigating Optical Interference

The "Yellow Compound" problem is the primary failure mode for nitro-quinoline screens.[1] The following workflow uses Red-Shifted Detection to bypass the absorbance window of the nitro group.

Assay Selection Strategy
Assay TypeCompatibilityRiskMitigation
Blue Fluorescence (Ex 350/Em 450) Critical Failure Compound absorbs Ex/Em light (Quenching).[1]Do NOT use. Switch to Red dyes.[1]
Green Fluorescence (GFP/FITC) High Risk Partial overlap with nitro absorbance tail.[1]Use ratiometric readout or Red-shifted dyes.[1]
TR-FRET / HTRF Excellent Time-resolved measurement ignores compound fluorescence.[1]Use Europium/Allophycocyanin (APC) pairs.[1]
Red Fluorescence (Alexa 647) Best Excitation (640nm) is far from Nitro absorbance.[1]Recommended standard.
Step-by-Step Screening Protocol

Equipment:

  • Dispenser: Acoustic Liquid Handler (e.g., Labcyte Echo) – Crucial for non-contact dispensing of sticky nitro-aromatics.

  • Reader: Multimode Plate Reader with TR-FRET or Far-Red capability.

Step 1: Compound Source Preparation [1]

  • Dissolve this compound to 10 mM in anhydrous DMSO.[1]

  • Store in Low Dead Volume (LDV) source plates under nitrogen (nitro groups are redox-active).[1]

Step 2: Assay Assembly (Enzymatic Inhibition Example)

  • Dispense Compound: Transfer 20 nL of compound stock into a 384-well black low-volume plate (Final Conc: 10 µM in 20 µL).

  • Dispense Enzyme: Add 10 µL of Enzyme Mix (e.g., Kinase + Buffer). Centrifuge 1 min at 1000 x g.

  • Incubation: Incubate for 15 mins at RT to allow compound-target binding.

  • Substrate Addition: Add 10 µL of Substrate Mix containing a Far-Red Fluorogenic Peptide (Ex 640 nm / Em 680 nm).[1]

  • Reaction: Incubate for 60 mins.

Step 3: Detection & Interference Check

  • Primary Read: Measure Fluorescence Intensity (FI) at Ex 640 / Em 680.

  • Interference Control (The "Spike" Method):

    • In a separate set of wells containing only the fluorophore (no enzyme), add the test compound.

    • If the signal drops significantly compared to DMSO control, the compound is a Quencher .

Data Analysis & Hit Calling

To distinguish true inhibitors from optical artifacts, calculate the Strict Standardized Mean Difference (SSMD) and apply an interference correction.

Formula: Artifact Correction Factor (ACF)


[1]
  • If

    
     (more than 20% signal loss in the absence of enzyme), flag the compound as an Optical Interferer .
    

Visualization of Workflows

Figure 1: The "Red-Shift" Screening Strategy

This diagram illustrates the decision logic to avoid the absorbance spectrum of the 5-nitro group.

HTS_Workflow Start Library: this compound Derivatives Check_Color Absorbance Check (350-450 nm) Start->Check_Color Decision Is Absorbance > 0.1 OD? Check_Color->Decision Blue_Assay Standard Blue/Green Assay (Coumarin/FITC) Decision->Blue_Assay No (Rare) Red_Assay Red-Shifted Assay (Alexa 647 / TR-FRET) Decision->Red_Assay Yes (Expected) Fail High False Positive Rate (Inner Filter Effect) Blue_Assay->Fail Screen Execute Screen (Acoustic Dispensing) Red_Assay->Screen Validation Hit Validation (Counter-Screen) Screen->Validation

Caption: Decision tree for mitigating optical interference caused by the nitro-quinoline chromophore.

Figure 2: Mechanism of Action & Interference[2]

Mechanism cluster_0 Assay Readout Compound This compound Target Biological Target (e.g., Oxidoreductase) Compound->Target Inhibition (Desired) Light Excitation Light (350-400nm) Compound->Light Absorbs/Quenches (Artifact) Result Signal Reduction Target->Result True Positive Light->Result False Positive

Caption: Dual-pathway showing how the molecule can generate signal reduction via true inhibition or optical quenching.

References

  • Musiol, R. et al. (2010).[1] "Quinoline-based compounds as privileged scaffolds in cancer drug discovery."[1][2] Current Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology.

  • PubChem. (2025).[1][3][4][5][6] "Compound Summary: 5-Nitroquinoline." National Library of Medicine.[1]

  • Simeon, S. et al. (2016).[1] "Structure-based prediction of assay interference: The case of fluorescence quenching." Journal of Chemical Information and Modeling. [1]

Sources

High-Precision Cell Culture Profiling of 5-Nitroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NQ3-001

Executive Summary & Biological Context

5-Nitroquinolin-3-ol is a structural isomer of the well-characterized antibiotic and anticancer agent Nitroxoline (5-nitro-8-quinolinol).[1] While Nitroxoline is known for divalent cation chelation (Mg²⁺/Mn²⁺) due to the proximity of the 8-hydroxyl group to the ring nitrogen, the 3-ol isomer presents a distinct pharmacological profile.

The 3-hydroxyl position structurally precludes bidentate chelation in the same pocket, shifting the likely Mechanism of Action (MoA) toward nitro-reduction cycling and oxidative stress induction . The nitro group at position 5 is highly susceptible to cellular nitroreductases, generating reactive nitro-radical anions that cycle with oxygen to produce superoxide anions (ROS), leading to DNA damage and apoptosis.

Critical Research Distinction: This protocol is specifically designed for the 3-ol isomer.[1] Researchers must not confuse this with standard Nitroxoline protocols, as the solubility coefficients and target engagement kinetics differ significantly due to the altered hydrogen-bonding network.

Pre-Experimental Validation: Chemical Handling

Solubility & Stability Profiling

Nitroquinoline derivatives are hydrophobic and often photosensitive.[1] Improper solubilization is the primary cause of experimental variability (e.g., precipitation in media).

ParameterSpecificationTechnical Note
Molecular Weight ~190.16 g/mol
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to 30 mg/mL.[1] Vortexing required.[1]
Aqueous Solubility Very Low (< 0.5 mg/mL)Do not dissolve directly in media/PBS.[1]
Stability PhotosensitiveProtect from light.[1] Nitro groups can degrade to amines under UV.[1]
Storage -20°C (Desiccated)Hygroscopic. Equilibrate to RT before opening vial.
Stock Solution Preparation Workflow

Standardized for 10 mM Stock

  • Weigh 1.90 mg of this compound powder.

  • Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).[1]

  • Vortex vigorously for 30 seconds.

  • Visual Check: Ensure no particulate matter remains.[1] If turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into light-protective amber tubes (20 µL/tube) to avoid freeze-thaw cycles.

Core Protocol: Dose-Response Viability Assay

Objective: Determine the IC50 (Half-maximal inhibitory concentration) in adherent cancer cell lines (e.g., HeLa, MCF-7).

Experimental Design
  • Assay Format: 96-well plate.

  • Cell Density: 5,000 cells/well (optimized for 48h treatment).[1]

  • Vehicle Control: 0.5% DMSO (Max tolerance).[1]

  • Positive Control: Doxorubicin (1 µM) or Nitroxoline (10 µM).[1]

Step-by-Step Methodology

Day 0: Seeding

  • Trypsinize and count cells using Trypan Blue exclusion.[1]

  • Resuspend cells to 50,000 cells/mL in complete media (DMEM + 10% FBS).[1]

  • Dispense 100 µL per well into columns 2–11 (Edge wells filled with PBS to prevent evaporation).

  • Incubate 24h at 37°C, 5% CO₂.

Day 1: Compound Treatment (Serial Dilution) Rationale: Direct addition of 100% DMSO stock to media precipitates the compound. An intermediate dilution step is mandatory.[1]

  • Intermediate Plate (Deep Well): Prepare 2x concentrations in complete media.

    • Example: For a 100 µM final test, prepare 200 µM in media (2 µL of 10 mM stock + 98 µL media). DMSO is now 2%.[1]

  • Serial Dilution: Perform 1:2 dilutions in the Intermediate Plate using media containing 2% DMSO (to keep vehicle constant).

  • Transfer: Remove old media from the Cell Plate. Transfer 100 µL from Intermediate Plate to Cell Plate.

    • Final DMSO concentration on cells:1.0% (Note: If cells are sensitive, double the dilution steps to achieve 0.5%).

Day 3: Readout (CCK-8 / WST-1)

  • Add 10 µL of CCK-8 reagent directly to wells.[1]

  • Incubate for 2–4 hours.

  • Measure Absorbance at 450 nm .[1]

  • Data Normalization:

    
    
    

Mechanistic Profiling: ROS Generation Assay

Rationale: Since this compound lacks the chelation pocket of Nitroxoline, its toxicity is hypothesized to stem from nitro-reduction.[1] This assay validates oxidative stress.[1]

Reagents
  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[1]

  • Buffer: HBSS (Phenol-red free).[1]

Protocol
  • Seed cells in black-walled, clear-bottom 96-well plates (10,000 cells/well). Allow attachment overnight.

  • Pre-load Probe: Wash cells with HBSS. Add 10 µM DCFH-DA in HBSS for 30 min at 37°C.

  • Wash: Remove probe and wash 2x with HBSS to remove extracellular dye.[1]

  • Treatment: Add this compound (at IC50 concentration) in phenol-red free media.

  • Kinetic Read: Immediately place in plate reader.

    • Excitation/Emission:[1] 485 nm / 535 nm.[1]

    • Interval: Every 10 min for 2 hours.

  • Interpretation: A rapid increase in fluorescence relative to vehicle indicates intracellular ROS generation (superoxide/peroxide) driven by the nitro-moiety.[1]

Visualizations & Workflows

Experimental Workflow: Solubilization & Treatment

This diagram illustrates the critical "Intermediate Dilution" step required to prevent precipitation of hydrophobic quinolines.

G cluster_0 Stock Prep cluster_1 Dilution Strategy Compound This compound Powder Stock 10 mM Stock (Amber Vial) Compound->Stock Dissolve DMSO DMSO (100%) DMSO->Stock InterMed Intermediate Dilution (2x Conc, 1% DMSO) Stock->InterMed 1:100 Dilution Media Culture Media (Warm) Media->InterMed FinalWell Cell Culture Well (1x Conc, 0.5% DMSO) InterMed->FinalWell Add to Cells caption Figure 1: Critical solubilization workflow to prevent precipitation of hydrophobic nitroquinolines.

Mechanistic Pathway: Nitro-Reduction

Hypothesized Mechanism of Action for this compound distinguishing it from the chelator Nitroxoline.[1]

G Drug This compound (Intracellular) Radical Nitro Radical Anion (R-NO2•-) Drug->Radical Enzymatic Reduction Enzyme Nitroreductases (Type I/II) Enzyme->Radical Radical->Drug Redox Cycling Superoxide Superoxide (O2•-) Radical->Superoxide e- Transfer to O2 Oxygen Molecular Oxygen (O2) Oxygen->Superoxide Damage DNA Damage & Lipid Peroxidation Superoxide->Damage Oxidative Stress Apoptosis Apoptosis (Cell Death) Damage->Apoptosis Caspase Activation caption Figure 2: Proposed ROS-dependent mechanism driven by the 5-nitro moiety.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate in wells Direct addition of DMSO stock.[1]Use the "Intermediate Dilution" method (Fig 1).[1]
High Vehicle Toxicity DMSO > 0.5%.[1]Normalize DMSO to 0.1–0.5% in all wells.
Variability in IC50 Light degradation.[1]Handle in low light; use amber tubes.[1]
No ROS signal Probe leakage.Wash cells immediately before reading; use HBSS, not PBS.[1]

References

  • Pelletier, C., et al. (1995).[1][2] "Roles of divalent cations and pH in mechanism of action of nitroxoline against Escherichia coli strains." Antimicrobial Agents and Chemotherapy, 39(3), 707-713.[2] Link

    • Context: Establishes the chelation mechanism of the 8-hydroxy isomer, providing a negative control contrast for the 3-hydroxy isomer.
  • Veschi, S., et al. (2018).[1] "Effects of repurposed drug candidates nitroxoline and nelfinavir as single agents or in combination with erlotinib in pancreatic cancer cells."[1] Journal of Experimental & Clinical Cancer Research, 37, 236. Link

    • Context: Provides baseline cytotoxicity protocols for nitroquinoline deriv
  • Adhikari, A., et al. (2022).[1] "Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility." Molecules, 28(1), 296. Link

    • Context: Discusses solubility challenges and chemical modific
  • Cayman Chemical. (2022).[1][3] "Nitroxoline Product Information & Solubility Data." Cayman Chemical Product Data Sheet. Link

    • Context: Source for solubility data in DMSO vs. aqueous buffers for nitro-quinolinol structures.

Sources

Application Note: Mechanistic Profiling of 5-Nitroquinolin-3-ol Cytotoxicity via Multiparametric Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

5-Nitroquinolin-3-ol (5-NQ3O) is a structural isomer of the clinically established antibiotic and potential anticancer agent Nitroxoline (5-nitro-8-hydroxyquinoline). While the 8-hydroxy isomer is renowned for its metal-chelating properties, the 3-hydroxy analogs generally exhibit weaker chelation but retain the redox-active nitro group.

The cytotoxicity of nitroquinoline derivatives is historically linked to two primary mechanisms:

  • Bioreductive Activation: Intracellular nitroreductases reduce the nitro group (

    
    ) to hydroxylamine (
    
    
    
    ) intermediates. These electrophiles can form stable DNA adducts, triggering the DNA Damage Response (DDR).
  • Oxidative Stress: The "futile redox cycling" of the nitro moiety generates superoxide anions (

    
    ), leading to mitochondrial dysfunction and apoptosis.
    

This Application Note provides a comprehensive flow cytometry workflow to deconvolute these mechanisms. It addresses the specific technical challenge of working with nitro-aromatic compounds, which are often chromogenic and can interfere with standard fluorophores.

Technical Advisory: Fluorescence Interference

CRITICAL PRE-EXPERIMENTAL CHECK

Nitroquinoline derivatives are typically yellow-to-orange solids with absorbance maxima often overlapping with the excitation (488 nm) or emission spectra of common fluorophores (e.g., FITC, GFP).

  • The "Quenching" Risk: High intracellular concentrations of 5-NQ3O may quench the signal of intracellular dyes (like DCFDA) or surface stains.

  • The "Autofluorescence" Risk: The compound may emit fluorescence in the PE or ECD channels.

Validation Step: Before staining, run a sample of cells treated with the highest concentration of 5-NQ3O (unstained) to determine if the drug itself shifts the background fluorescence in your detectors.

Experimental Workflows & Protocols

Module A: Evaluation of Cell Death (Annexin V / Propidium Iodide)

Objective: Distinguish between early apoptosis (PS exposure), late apoptosis, and necrosis.

Reagents
ReagentFluorophoreExcitation/EmissionPurpose
Annexin VFITC or Alexa Fluor 488488 / 525 nmBinds Phosphatidylserine (PS)
Propidium Iodide (PI)N/A488 / 617 nmDNA stain (Membrane impermeable)
Annexin Binding BufferN/AN/ACa2+ required for Annexin binding
Protocol
  • Seeding: Seed cells (e.g., HCT116 or Jurkat) at

    
     cells/mL.
    
  • Treatment: Treat with 5-NQ3O (titration: 1

    
    M – 100 
    
    
    
    M) for 24 hours. Include a Positive Control (e.g., Camptothecin 5
    
    
    M) and Vehicle Control (DMSO < 0.1%).
  • Harvest: Collect supernatant (floating cells) and trypsinize adherent cells. Combine into one tube. Crucial: Do not over-trypsinize, as this strips PS.

  • Wash: Centrifuge (300 x g, 5 min) and wash 1x with cold PBS.

  • Stain: Resuspend in 100

    
    L 1X Annexin Binding Buffer . Add 5 
    
    
    
    L Annexin V-FITC and 5
    
    
    L PI.
  • Incubate: 15 minutes at Room Temperature (RT) in the dark.

  • Acquisition: Add 400

    
    L Binding Buffer. Analyze immediately. Collect 10,000 events.
    
Module B: Oxidative Stress Analysis (ROS Generation)

Objective: Detect Reactive Oxygen Species (ROS) generated by nitro-reduction cycling.[1][2] Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

Protocol
  • Preparation: Wash cells with PBS to remove serum (esterases in serum cleave the dye prematurely).

  • Loading: Resuspend cells in PBS containing 10

    
    M H2DCFDA.
    
  • Incubation: 30 minutes at 37°C in the dark.

  • Recovery: Centrifuge, remove loading buffer, and resuspend in complete media (phenol-red free preferred).

  • Treatment: Add 5-NQ3O.

    • Kinetic Note: ROS generation by nitro compounds can be rapid (1-4 hours). Do not wait 24 hours. Harvest at T=2h and T=4h.

  • Acquisition: Measure Mean Fluorescence Intensity (MFI) in the FITC channel.

    • Control: Pre-treat cells with N-acetylcysteine (NAC) (5 mM, 1h) to validate that signal reduction confirms ROS involvement.

Module C: Cell Cycle Kinetics (DNA Content)

Objective: Determine if 5-NQ3O causes cell cycle arrest (S-phase or G2/M), indicative of DNA intercalation/adducts.

Protocol
  • Harvest: Collect cells and wash with PBS.

  • Fixation (Critical): Resuspend pellet in 300

    
    L PBS. While vortexing gently, add 700 
    
    
    
    L ice-cold 70% ethanol dropwise.
    • Storage: Incubate at -20°C for at least 2 hours (overnight preferred).

  • Wash: Centrifuge (500 x g, 5 min) to remove ethanol. Wash 2x with PBS.[3]

  • Staining: Resuspend in 500

    
    L FxCycle™ PI/RNase Staining Solution  (containing Propidium Iodide and RNase A).
    
  • Incubation: 30 minutes at 37°C or RT.

  • Acquisition: Linear amplification on FL2/PE channel.

    • Gating: Use Pulse Width vs. Pulse Area to exclude doublets.

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action for this compound based on nitroquinoline class behavior.

G Drug This compound (Extracellular) Entry Cellular Uptake Drug->Entry NitroRed Nitroreductase (Enzymatic Reduction) Entry->NitroRed Radical Nitro Radical Anion (NO2•-) NitroRed->Radical ROS ROS Generation (Superoxide) Radical->ROS Redox Cycling DNA_Adduct DNA Adduct Formation (Intercalation) Radical->DNA_Adduct Covalent Binding Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito DDR DNA Damage Response (ATM/ATR -> p53) DNA_Adduct->DDR Arrest Cell Cycle Arrest (S or G2/M) DDR->Arrest Apoptosis Apoptosis (Caspase 3/7) DDR->Apoptosis Mito->Apoptosis

Figure 1: Proposed cytotoxic pathway of 5-NQ3O involving nitro-reduction, ROS generation, and DNA damage.

Data Analysis & Interpretation

Expected Results Table
ParameterVehicle Control5-NQ3O (Low Dose)5-NQ3O (High Dose)Interpretation
Annexin V+/PI- < 5%10 - 20%> 30%Induction of Early Apoptosis.
Annexin V+/PI+ < 2%5 - 10%> 20%Late Apoptosis / Secondary Necrosis.
ROS (DCFDA MFI) Baseline2x - 3x IncreaseVariable*High ROS confirms redox cycling. High dose may cause cell rupture or dye leakage.
Cell Cycle Normal G1/S/G2S-phase AccumulationG2/M BlockSuggests DNA replication fork stalling or checkpoint activation.
Troubleshooting Guide
  • Problem: No ROS signal detected despite high cytotoxicity.

    • Cause: The nitro group might be quenching the fluorescein emission, or ROS generation is extremely transient.

    • Solution: Switch to MitoSOX Red (Superoxide specific) which emits in the PE channel, potentially avoiding spectral overlap if the compound absorbs in the blue/green region.

  • Problem: High PI background in all channels.

    • Cause: 5-NQ3O autofluorescence.

    • Solution: Use a "Fluorescence Minus One" (FMO) control where cells are treated with the drug but NOT stained with PI. Subtract this MFI from the stained samples.

References

  • Nitroxoline and Nitroquinoline Mechanisms

    • Jiang, H., et al. (2011).[4] "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol."[4] Cancer Letters.

    • Context: Establishes the cytotoxicity hierarchy of nitro-hydroxy-quinolines and the role of ROS.
  • Flow Cytometry Guidelines

    • Cossarizza, A., et al. (2021).[4] "Guidelines for the use of flow cytometry and cell sorting in immunological studies (3rd Edition)." European Journal of Immunology.

    • Context: Standard protocols for Annexin V and Cell Cycle analysis.
  • ROS Detection Methodology

    • Bio-Techne / R&D Systems. "Flow Cytometry Troubleshooting Guide."

    • Context: Troubleshooting spectral overlap and dye quenching.
  • Kovacic, P., & Somanathan, R. (2014). "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, and medications." Journal of Applied Toxicology.

Sources

Application Note: Pharmacological Evaluation of 5-Nitroquinolin-3-ol in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitroquinolin-3-ol (5-NQ-3-ol) represents a critical structural isomer of the clinically established antibiotic and anticancer agent Nitroxoline (5-nitroquinolin-8-ol).[1] While Nitroxoline’s mechanism of action (MoA) is heavily dependent on bidentate metal chelation (Mg²⁺, Mn²⁺, Zn²⁺) facilitated by the 8-hydroxyl and 1-nitrogen arrangement, This compound serves as a pivotal structural probe in drug discovery.[1]

Due to the distal positioning of the hydroxyl group at the C3 position, 5-NQ-3-ol lacks the geometry required for high-affinity bidentate chelation of divalent cations.[1] Consequently, this compound is utilized in animal models primarily to:

  • Differentiate Mechanisms: Distinguish between chelation-dependent (metalloprotease inhibition) and chelation-independent (receptor binding/kinase inhibition) efficacy of quinoline scaffolds.

  • Explore Neuroactivity: Investigate kynurenic acid-like modulation of NMDA receptors, given the structural homology to endogenous tryptophan metabolites.

  • Assess Metabolic Stability: Evaluate phase II conjugation patterns (glucuronidation) at the C3 vs. C8 position.

This guide outlines the standardized protocols for profiling this compound in murine models, focusing on pharmacokinetic validation and comparative efficacy against its 8-hydroxy isomer.[1]

Chemical & Pharmacological Profile

Before initiating in vivo studies, it is crucial to understand the physicochemical divergence between the 3-ol and 8-ol isomers.[1]

FeatureThis compound (Probe) Nitroxoline (Reference Drug) Biological Implication
CAS 41068-81-94008-48-4Distinct chemical entities.[1]
Hydroxyl Position C3 (Meta to Nitrogen)C8 (Ortho to Nitrogen)Determines chelation geometry.
Chelation (Zn/Mg) Negligible/Low Affinity High Affinity (Bidentate) 5-NQ-3-ol is a negative control for metallo-enzyme inhibition.[1]
pKa (OH group) ~8.5 - 9.0 (Est.)6.1 - 6.33-ol is less acidic; affects membrane permeability and solubility.[1]
Primary Utility SAR Probe, NMDA modulationAntibiotic, Biofilm inhibitorUsed to validate "off-target" effects of Nitroxoline.
Mechanism of Action Decision Tree

The following diagram illustrates the logical flow for using 5-NQ-3-ol to elucidate the mechanism of a quinoline lead compound.

MoA_Elucidation Start Quinoline Lead (Phenotypic Hit) Test_3ol Synthesize/Test This compound Isomer Start->Test_3ol SAR Validation Result_Active Isomer Retains Biological Activity? Test_3ol->Result_Active Path_Yes Yes (Equipotent) Result_Active->Path_Yes High Potency Path_No No (Loss of Potency) Result_Active->Path_No Low Potency Concl_Indep Mechanism: Chelation INDEPENDENT (Likely Kinase/Receptor Target) Path_Yes->Concl_Indep Concl_Dep Mechanism: Chelation DEPENDENT (Likely Metalloenzyme/Biofilm) Path_No->Concl_Dep

Figure 1: Decision matrix for utilizing this compound to validate metal-dependency in quinoline drug discovery.

Protocol A: Pharmacokinetic Profiling (Murine)

Objective: To determine the oral bioavailability and Blood-Brain Barrier (BBB) penetration of 5-NQ-3-ol compared to Nitroxoline. This is essential for interpreting neurotoxicity or neuroprotection data.

Materials
  • Animals: Male CD-1 Mice (20-25g), n=3 per time point.[1]

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is lower than Nitroxoline; sonication required).

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

Workflow
  • Formulation: Dissolve this compound in DMSO first, then add PEG400, followed by warm saline. Ensure clear solution.

  • Administration:

    • Group A: IV Bolus (Tail vein).

    • Group B: Oral Gavage.[1]

  • Sampling: Collect plasma and whole brain at 0.25, 0.5, 1, 4, 8, and 24 hours post-dose.

  • Bioanalysis:

    • Protein precipitation with Acetonitrile (containing internal standard).

    • LC-MS/MS detection (Transition: m/z 191.0 → 145.0 for nitro-loss or specific fragmentation pattern).

    • Note: 3-hydroxyquinolines fluorescence differently than 8-hydroxyquinolines; UV detection at 254nm is standard.[1]

Success Criteria (Validation)
  • Plasma Stability: If T1/2 < 15 mins, rapid Phase II metabolism (O-glucuronidation) at the C3 position is indicated.

  • Brain/Plasma Ratio: A ratio > 0.3 indicates sufficient BBB penetration to test in neuro-models.[1]

Protocol B: Comparative Efficacy in Urinary Tract Infection (UTI)

Rationale: Nitroxoline is a standard urinary antiseptic.[1][2] If 5-NQ-3-ol fails in this model, it confirms that the ortho-hydroxy-nitro chelation motif is essential for bacterial gyrase inhibition or metal starvation.[1]

Experimental Design
  • Model: Murine Ascending UTI (Transurethral inoculation).

  • Pathogen: Escherichia coli (Uropathogenic strain CFT073).

  • Groups:

    • Vehicle Control.[1]

    • Nitroxoline (Positive Control): 30 mg/kg/day PO.

    • This compound (Test): 30 mg/kg/day PO.[1]

Step-by-Step Protocol
  • Inoculation: Anesthetize female C57BL/6 mice. Catheterize bladder and instill 50 µL of bacterial suspension (1 x 10^8 CFU/mL).

  • Treatment: Begin oral dosing 24 hours post-infection (b.i.d. for 3 days).

  • Urine Collection: Daily collection to measure drug concentration (confirming renal clearance of the 3-ol isomer).

  • Endpoint (Day 4): Euthanize animals. Aseptically harvest bladder and kidneys.

  • Quantification: Homogenize tissues, serially dilute, and plate on MacConkey agar for CFU counting.

Data Interpretation[1][4][5][6][7][8][9][10][11]
  • Nitroxoline: Expected reduction in CFU > 2-3 log.[1]

  • 5-NQ-3-ol:

    • No reduction: Confirms efficacy is driven by metal chelation (validating the target).

    • Reduction: Suggests a non-chelating antibacterial mechanism (e.g., covalent modification or metabolic interference), identifying the scaffold as a novel antibiotic class.

Protocol C: Neuroactivity & Seizure Threshold Screening[1]

Rationale: 3-Hydroxyquinoline derivatives are structurally related to Kynurenic Acid (an endogenous NMDA and alpha-7 nicotinic receptor antagonist).[1] Unlike Nitroxoline (which can be neurotoxic due to zinc stripping), 5-NQ-3-ol may act as a neuromodulator.[1]

Experimental Design
  • Model: Pentylenetetrazol (PTZ)-induced seizure threshold test.

  • Hypothesis: If 5-NQ-3-ol mimics Kynurenic acid, it should display anticonvulsant properties or delay seizure onset.[1]

Workflow
  • Acclimatization: Male Swiss Webster mice.

  • Pre-treatment: Administer this compound (10, 30, 100 mg/kg IP) 30 minutes prior to challenge.[1]

  • Challenge: Inject PTZ (85 mg/kg SC) – a dose inducing tonic-clonic seizures in 99% of controls.[1]

  • Observation: Place mice in clear plexiglass cages. Record latency to:

    • First myoclonic jerk.[1]

    • Generalized tonic-clonic seizure (GTCS).[1]

  • Termination: Euthanize immediately post-seizure or after 30 mins (cutoff).

Visualization of Expected Outcomes[12]

Seizure_Outcome Input This compound (Pre-treatment) Outcome_A Increased Latency (Anticonvulsant) Input->Outcome_A Kynurenic-like NMDA Antagonism Outcome_B No Change (Inactive) Input->Outcome_B Poor BBB penetration or Low Affinity Outcome_C Decreased Latency (Pro-convulsant) Input->Outcome_C Off-target Toxicity

Figure 2: Interpreting neuroactivity screening results for 3-hydroxyquinoline scaffolds.

Safety & Toxicology Considerations

When handling this compound, researchers must account for the Nitro group (position 5).[1] Nitro-aromatics can be metabolically reduced to nitroso- or hydroxylamine-intermediates, which are potential DNA alkylators.[1]

  • Mutagenicity Check: Before extensive animal work, perform an in vitro Ames test (Strain TA98/TA100 +/- S9 fraction). 5-nitroquinolines are often mutagenic; however, the 3-OH position alters the electron density compared to the 8-OH, potentially modifying genotoxic risk.[1]

  • Hepatotoxicity: Monitor ALT/AST levels in the PK study (Protocol A). Nitro-reduction stress can cause oxidative liver injury.[1]

References

  • Chemical Identity & Synthesis

    • Source: PubChem Compound Summary for CID 116593 (this compound).[1]

    • URL:[Link]

  • Comparative Pharmacology (Nitroxoline Reference)

    • Title: Nitroxoline: A broad-spectrum biofilm-eradicating agent against pathogenic bacteria.[1][3]

    • Source:International Journal of Antimicrobial Agents, 2017.

    • Context: Establishes the baseline efficacy of the 8-hydroxy isomer for comparison.
    • URL:[Link]

  • Quinoline Scaffolds in Neurodegeneration

    • Title: Kynurenic acid and its analogues: A new class of neuroprotective agents?
    • Source:Pharmacological Reports, 2013.
    • Context: Discusses the SAR of 3-hydroxy and 4-hydroxy quinolines in NMDA receptor modul
    • URL:[Link]

  • Metal Chelation Mechanisms

    • Title: 8-Hydroxyquinolines: A privileged structure with a broad spectrum of pharmacological applications.[1][4]

    • Source:MedChemComm, 2013.

    • Context: Defines the structural requirements (N1-O8 distance)
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Nitroquinolin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: #5N3Q-OPT-2024 Status: Active Support Tier: Level 3 (Senior Application Scientist)

System Overview & Core Challenge

User Advisory: This guide specifically addresses the synthesis of 5-Nitroquinolin-3-ol (3-hydroxy-5-nitroquinoline).

  • Warning: Do not confuse this with Nitroxoline (8-hydroxy-5-nitroquinoline). The chemistry differs significantly due to the position of the hydroxyl group.

The Synthetic Bottleneck: The primary route to this compound is the electrophilic nitration of quinolin-3-ol. The core challenge is Regioselectivity .

  • Mechanism: Protonation of the pyridine nitrogen in strong acid (

    
    ) deactivates the heterocyclic ring. Consequently, the nitronium ion (
    
    
    
    ) attacks the carbocyclic (benzene) ring.
  • The Split: This attack occurs at the

    
    -positions (5 and 8), typically yielding a mixture of 5-nitro  (Target) and 8-nitro  (Impurity) isomers, often in a near 1:1 ratio.
    
  • Yield Loss: Significant yield is lost during the separation of these isomers and due to "tarring" (oxidative polymerization) if the exotherm is uncontrolled.

Optimized Protocol (Workflow #5N3Q-A)

This protocol is designed to maximize the 5-nitro isomer ratio and minimize oxidative degradation.

Phase 1: Nitration (Reaction Control)
ParameterSpecificationTechnical Rationale
Solvent Conc.

(98%)
Acts as both solvent and catalyst. Must be concentrated to ensure full protonation of the quinoline nitrogen, protecting the pyridine ring from nitration/oxidation.
Nitrating Agent Fuming

(1.1 eq)
Slight excess ensures conversion. Avoid large excesses to prevent dinitration (5,7- or 6,8-dinitro species).
Temperature

Critical: Addition must happen at

. High temps during addition lead to "tar" (polymerization).
Time 3-4 HoursExtended stirring at RT allows the kinetic product mixture to equilibrate, though thermodynamic preference is minimal.

Step-by-Step Procedure:

  • Dissolution: Charge quinolin-3-ol (1.0 eq) into conc.

    
     (10 vol) at 
    
    
    
    . Stir until fully dissolved. Note: The solution will generate heat upon protonation.
  • Addition: Add fuming

    
     (1.1 eq) dropwise over 60 minutes. Maintain internal temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to

    
     naturally. Stir for 3 hours. Monitor by HPLC/TLC.
    
  • Quench: Pour the reaction mixture slowly onto crushed ice (20 vol). Do not pour water into the acid.

Phase 2: Isolation & Purification (The Yield Maker)

The standard workup often fails due to the amphoteric nature of the product (it has both a basic nitrogen and an acidic phenol).

The Isoelectric Point Strategy:

  • Neutralization: The quenched acidic solution (pH < 1) contains the protonated salt.

  • Adjustment: Slowly add 50% NaOH or

    
     until pH reaches 4.5 - 5.5 .
    
    • Why? This is the approximate isoelectric region where the zwitterion is least soluble. Going to pH > 7 forms the phenolate anion (soluble). Staying at pH < 2 keeps the quinolinium cation (soluble).

  • Filtration: Collect the yellow/orange precipitate. This is the Crude Isomer Mixture (5-nitro + 8-nitro).

Isomer Separation (Troubleshooting the 5 vs 8 Split):

  • Method: Fractional Recrystallization.

  • Solvent System: Glacial Acetic Acid or Ethanol/DMF mixtures.

  • Protocol:

    • Dissolve crude solid in boiling Glacial Acetic Acid (min volume).

    • Cool slowly to RT.

    • This compound is typically less soluble and crystallizes first.

    • Filter the solid.[1][2] The filtrate is enriched in the 8-nitro isomer.

Visualizing the Logic (Graphviz)

The following diagram illustrates the reaction pathway and the critical decision points for yield recovery.

G Start Start: Quinolin-3-ol Acid Dissolve in H2SO4 (0°C) (Protonation of N) Start->Acid Exothermic Nitration Add HNO3 (Dropwise) < 5°C Internal Temp Acid->Nitration Electrophilic Subst. Intermed Sigma Complex Formation (Benzene Ring Attack) Nitration->Intermed Mixture Crude Mixture: 5-Nitro (Target) + 8-Nitro (Byproduct) Intermed->Mixture Warming to RT Quench Quench on Ice Adjust pH to 4.5-5.5 Mixture->Quench Precipitation Recryst Recrystallization (Glacial AcOH) Quench->Recryst Solid Recovery Final Pure this compound Recryst->Final Filter Precipitate Filtrate Waste/Recovery (8-Nitro) Recryst->Filtrate 8-Nitro remains in mother liquor

Caption: Workflow logic for the regioselective nitration and purification of this compound.

Troubleshooting & FAQs

Ticket #5N3Q-002: "My reaction turned into a black tar."

  • Diagnosis: Thermal runaway. The nitration of electron-rich aromatics (even deactivated ones) is highly exothermic. If the temperature exceeds

    
     during 
    
    
    
    addition, oxidative degradation occurs.
  • Resolution:

    • Ensure the cooling bath is

      
       (ice/salt).
      
    • Add

      
       at a rate of 1 mL/minute or slower for large batches.
      
    • Monitor internal temperature, not just bath temperature.

Ticket #5N3Q-003: "I have low yield (<30%) after neutralization."

  • Diagnosis: Incorrect pH endpoint.

  • Mechanism: Quinolin-3-ols are amphoteric.

    • pH < 2: Soluble Cation (

      
      ).
      
    • pH > 8: Soluble Anion (

      
      ).
      
  • Resolution: You must stop exactly at the isoelectric point (pH ~5.0). Use a calibrated pH meter, not just litmus paper, as the color of the nitro-compound can obscure paper readings.

Ticket #5N3Q-004: "How do I confirm I have the 5-nitro and not the 8-nitro isomer?"

  • Diagnosis: Regioisomer identification.[3][4]

  • Resolution:

    
     NMR Analysis.
    
    • Coupling Constants: Look at the benzene ring protons.

    • 5-Nitro: The protons at positions 6, 7, and 8 will show a specific pattern (typically a doublet, triplet, doublet).

    • 8-Nitro: The protons at 5, 6, 7 will show a similar pattern but with different chemical shifts.

    • Key Indicator: The proton at position 4 (pyridine ring) is often deshielded differently by a nitro group at 5 (peri-effect) vs a nitro group at 8.

    • Reference Data: 5-nitro isomers typically have higher melting points than their 8-nitro counterparts due to packing efficiency [1].

Ticket #5N3Q-005: "Can I use the Skraup reaction instead?"

  • Advisory: While possible, starting from 5-nitroaniline via Skraup typically yields 5-nitroquinoline (no hydroxyl). Introducing the hydroxyl group at position 3 post-synthesis is synthetically difficult. The nitration of the pre-existing 3-hydroxy scaffold (Workflow A) remains the most atom-efficient route for this specific target [2].

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Chapter on Quinoline Reactivity: Discusses the nitration of protonated quinolines occurring at positions 5 and 8).[5]

  • Musser, J. H., et al. (1987). Synthesis of 5-lipoxygenase inhibitors. Journal of Medicinal Chemistry, 30(1), 96-104. (Describes functionalization of quinolines and separation of nitro isomers).

  • Patent WO2008075103A1. (2008). Process for the preparation of quinoline derivatives. (Provides industrial context for nitration conditions and workup of nitro-quinolines).

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

overcoming 5-Nitroquinolin-3-ol solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: #NQ3-SOL-001 Subject: Overcoming "Brick Dust" Solubility Profiles in Aqueous Media

Introduction: The "Brick Dust" Challenge

Welcome to the Advanced Application Support Center. You are likely here because 5-Nitroquinolin-3-ol is precipitating out of your aqueous buffers, clogging your HPLC columns, or crashing out during serial dilutions.

This molecule exhibits classic "brick dust" behavior: high melting point (high crystal lattice energy) and low aqueous solubility, exacerbated by the planar stacking of the quinoline ring and the electron-withdrawing nitro group. Unlike its isomer 8-hydroxyquinoline (oxine), the 3-hydroxy position does not form stable intramolecular hydrogen bonds to the nitrogen, leaving the polar groups exposed but the lattice energy dominant.

This guide provides a validated, mechanistic approach to solubilizing this scaffold for biological assays and chemical synthesis.

Module 1: Physicochemical Profiling (The "Why")

Before attempting solubilization, you must understand the electronic environment of the molecule. The 5-nitro group fundamentally alters the solubility profile compared to the parent quinolin-3-ol.

FAQ: Why is my standard acid/base adjustment failing?

Answer: You are likely overestimating the basicity of the quinoline nitrogen.

  • The Nitro Effect: The nitro group at position 5 is strongly electron-withdrawing (via resonance and induction). This pulls electron density away from the ring nitrogen.

  • Consequence: The pKa of the quinoline nitrogen drops significantly (likely < 2.0). You cannot easily protonate it to form a soluble cation without using strong mineral acids (which may damage biological systems).

  • The Opportunity: The same electron-withdrawing effect makes the 3-hydroxyl group more acidic (pKa estimated ~6.5–7.5). Accessing the anionic state is your best solubility lever.

Visualizing the Solubility Equilibrium

The following diagram illustrates the thermodynamic barriers you are fighting.

SolubilityEquilibrium cluster_factors Critical Factors Solid Solid Crystal Lattice (High Stability / Pi-Stacking) Interface Solid-Liquid Interface Solid->Interface Dissolution Energy (Must overcome Lattice E) Solute Solvated Molecule (Thermodynamic Equilibrium) Interface->Solute Solvation (H-Bonding) Precipitate Precipitation (Kinetic Crash) Solute->Precipitate Supersaturation (Antisolvent addn.) Precipitate->Solid Ostwald Ripening Factor1 Lattice Energy (High Tm) Factor1->Solid Factor2 Hydrophobicity (LogP ~1.9) Factor2->Solute Resists Water

Figure 1: The thermodynamic equilibrium of this compound. High lattice energy (red) opposes dissolution. Successful solubilization requires maximizing solvation energy (green).

Module 2: The pH Strategy (Ionization)

Recommendation: Target the Anionic Species (High pH), not the Cationic Species.

The Ionization Workflow

Do not attempt to dissolve this in neutral water (pH 7). The molecule is predominantly neutral and hydrophobic at physiological pH.

  • Acidic pH (pH < 2): Cationic form (

    
    ). Risky.[1] Requires very low pH due to nitro-deactivation.
    
  • Neutral pH (pH 3–6): Neutral form. Insoluble.[2] This is the "danger zone" where precipitation occurs.

  • Basic pH (pH > 8): Anionic form (

    
    ). Soluble.[3][4] The deprotonated phenolate is highly water-soluble.
    

Protocol: Preparation of a 10 mM Stock (Alkaline Method)

  • Weigh this compound.

  • Add 0.1 M NaOH (or KOH) dropwise.

  • Vortex until dissolved (solution will likely turn deep yellow/orange due to conjugation extension).

  • Dilute with buffer (PBS or Tris) slowly.

    • Warning: If the final pH drops below 7.0, the compound will reprecipitate. Keep final pH > 7.5.

Module 3: Cosolvent Systems (The "Universal" Fix)

If pH adjustment is not viable (e.g., for cell culture where pH must be 7.4), you must use a cosolvent system to lower the dielectric constant of the medium.

Recommended Solvent Hierarchy
SolventSolubility PotentialBiological CompatibilityNotes
DMSO High (> 25 mg/mL)Good (< 0.5% v/v)Best choice. Disrupts pi-stacking effectively.
DMA HighModerateUse if DMSO interferes with specific assays.
PEG 400 ModerateExcellentGood for in vivo formulations; prevents crystal growth.
Ethanol Low-ModerateGoodoften insufficient alone; use as a ternary mix.
The "Golden Ratio" Protocol

For a stable 100 µM assay solution:

  • Dissolve solid in 100% DMSO to create a 20 mM Stock .

  • Prepare an intermediate dilution: Mix 20 mM Stock with PEG 400 (1:1 ratio).

  • Add this mix to your aqueous buffer under rapid stirring.

    • Final Composition: 0.5% DMSO / 0.5% PEG 400 / 99% Buffer.

Module 4: Advanced Formulation (Cyclodextrins)

For high-concentration delivery (e.g., animal studies) where DMSO is toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The quinoline ring fits into the hydrophobic cavity, while the hydroxyl groups interact with the rim.

Mechanism of Action

The 5-nitro group adds bulk, but the planar nature of the quinoline allows "axial" insertion into the CD cavity.

CDComplexation cluster_details Stabilizing Forces FreeDrug Free this compound (Hydrophobic/Insoluble) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex K(1:1) Equilibrium Entropy Driven CD HP-beta-Cyclodextrin (Host) CD->Complex K(1:1) Equilibrium Entropy Driven Force1 Hydrophobic Effect (Water expulsion) Force1->Complex Force2 Van der Waals (Cavity fit) Force2->Complex

Figure 2: Encapsulation of the hydrophobic quinoline core into the cyclodextrin cavity shields it from the aqueous environment.

Protocol: 20% HP-β-CD Formulation

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Add excess this compound powder.

  • Autoclave or heat to 60°C for 30 minutes (thermodynamic energy helps overcome the lattice energy).

  • Shake at room temperature for 24 hours.

  • Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

Module 5: Troubleshooting Decision Tree

Use this logic flow to rescue a failed experiment.

TroubleshootingTree Start Issue: Precipitation Observed CheckpH Is pH < 7.0? Start->CheckpH CheckConc Is Conc > 100 µM? CheckpH->CheckConc No (pH is neutral/basic) AdjustPH Action: Adjust pH to > 7.5 (Form Anion) CheckpH->AdjustPH Yes Cosolvent Action: Add DMSO (up to 5%) or PEG400 CheckConc->Cosolvent Yes (High Conc) Nucleation Action: Check Mixing Order. ALWAYS add Stock -> Buffer. NEVER Buffer -> Stock. CheckConc->Nucleation No (Low Conc) Success Proceed to Assay AdjustPH->Success Clear Solution Cosolvent->Success Clear Solution Nucleation->Success

Figure 3: Diagnostic workflow for resolving precipitation events.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems. Journal of Pharmaceutical Sciences.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Mechanisms of cyclodextrin solubilization for lipophilic drugs).

  • Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings. Journal of the Chemical Society. (Foundational data on hydroxyquinoline pKa shifts).

  • PubChem. 5-Nitroquinoline Compound Summary. National Library of Medicine. (Structural data and physicochemical properties).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as nitro-aromatics may possess mutagenic properties.

Sources

Technical Support Center: Purification of Crude 5-Nitroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists handling 5-Nitroquinolin-3-ol .

Ticket ID: NQ3-PUR-001 Topic: Isolation and Purification Protocols Status: Active Support Level: Senior Application Scientist[1]

⚠️ Critical Distinction: Know Your Isomer

Before proceeding, verify your target structure. There is a frequent confusion in literature and supplier catalogs between your target and its isomer:

  • Target: This compound (Hydroxyl at pos 3).[1]

  • Common Confusion: Nitroxoline (5-Nitroquinolin-8-ol).[1][2]

  • Why this matters: Purification protocols for Nitroxoline (often involving simple ethanol recrystallization) may fail for the 3-ol isomer due to different hydrogen-bonding networks and pKa values.[1] The protocols below are engineered specifically for the 3-hydroxy scaffold.

PART 1: The "Triage" Phase (Initial Assessment)[1]

Do not attempt bulk purification without characterization.[1] The nitration of quinolin-3-ol typically yields a mixture of regioisomers (primarily 5-nitro and 8-nitro) and oxidation byproducts (tars).[1]

Diagnostic Protocol:

  • TLC System: 5% Methanol in Dichloromethane (DCM).[1]

    • Note: If streaks occur, add 1% Acetic Acid to suppress ionization of the phenolic hydroxyl.

  • Solubility Check: Test 10mg in 1mL of hot DMF.

    • Result: If insoluble material remains, you likely have inorganic salts or polymerized tars.[1] Filtration is required before recrystallization.[1]

PART 2: Primary Purification Workflows

We recommend a two-stage approach: Chemical Reprocessing (to remove tars/starting material) followed by Fractional Recrystallization (to separate isomers).[1]

Workflow A: Acid-Base Chemical Reprocessing

Best for: Crude material with high tar content or unreacted starting material.[1]

The Logic: this compound is amphoteric but predominantly acidic due to the phenolic -OH, enhanced by the electron-withdrawing nitro group.[1] We leverage this pKa shift.

Protocol:

  • Dissolution: Suspend crude solid in 10% NaOH (aq) .

    • Observation: The solution should turn deep orange/red (phenolate anion).[1]

  • Filtration: Filter the solution through a Celite pad.

    • Removal: This removes non-acidic impurities (tars, non-phenolic nitro-quinolines).[1]

  • Precipitation: Slowly add Glacial Acetic Acid to the filtrate with vigorous stirring until pH ~5-6.

    • Critical Step: Do not use strong mineral acids (HCl) yet; rapid precipitation traps impurities.[1] Acetic acid promotes slower crystal growth.[1]

  • Collection: Filter the yellow/brown solid and wash with water.[1] Dry at 60°C under vacuum.[1]

Workflow B: The "Wet DMF" Recrystallization

Best for: Isomer separation (removing 7-nitro or 8-nitro isomers).[1]

The Logic: Nitroquinolines exhibit significant solubility differences in hydrated dipolar aprotic solvents. The "Wet DMF" method, originally developed for nitroquinoline separation, exploits the disruption of


-stacking interactions by water molecules [1].

Protocol:

  • Ratio: Use Wet DMF (DMF containing 1-5% water).[1]

  • Dissolution: Suspend the solid from Workflow A in Wet DMF (approx. 10 mL per gram). Heat to 95-100°C until dissolved.

  • Cooling Gradient:

    • Cool to 80°C and hold for 30 mins.

    • Cool to 25°C over 2 hours.

    • Mechanism:[1][3][4] The 5-nitro isomer typically crystallizes first due to symmetrical packing efficiency compared to the 7- or 8-isomers.[1]

  • Wash: Filter and wash the cake with cold Ethyl Acetate (removes residual DMF).[1]

PART 3: Visualization of Logic

Diagram 1: Purification Decision Matrix

This flowchart guides you through the selection of the appropriate purification method based on your crude material's profile.

PurificationLogic Start Crude this compound SolubilityCheck Solubility Check (Hot DMF) Start->SolubilityCheck Insolubles Insolubles Detected? SolubilityCheck->Insolubles AcidBase Workflow A: Acid-Base Reprocessing Insolubles->AcidBase Yes (Tars/Salts) PurityCheck HPLC/TLC Check Isomer Content Insolubles->PurityCheck No (Clear Soln) AcidBase->PurityCheck Recryst Workflow B: Wet DMF Recrystallization Final Pure Product (>98%) Recryst->Final PurityCheck->Recryst Isomers Present PurityCheck->Final Single Spot

Caption: Decision matrix for selecting between chemical reprocessing (Workflow A) and fractional recrystallization (Workflow B).

PART 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during the DMF step. Why? A: This occurs when the water concentration in your "Wet DMF" is too high, or the cooling is too rapid.

  • Fix: Re-heat the mixture to dissolve the oil. Add a small volume of pure DMF to lower the water percentage. Turn off the stirring and allow the flask to cool in a Dewar flask (slow cooling) to encourage nucleation over phase separation.

Q2: I see two spots on TLC very close together (


 0.45 and 0.48). Which is my product? 
A:  The 5-nitro isomer is generally less polar than the 7-nitro or 8-nitro isomers due to intramolecular hydrogen bonding (if geometry allows) or efficient packing.[1]
  • Validation: Perform a "Co-spot" TLC.[1] Spot pure quinolin-3-ol (starting material) alongside your product.[1][5] If the lower spot matches, your reaction is incomplete. If both are new, the higher

    
     spot is likely the 5-nitro isomer (less interaction with silica).[1]
    

Q3: Can I use Ethanol for recrystallization? A: Ethanol is often poor for nitro-quinolinols because they have low solubility in alcohols.[1] You will likely need massive volumes, which reduces yield.

  • Alternative: If you must avoid DMF, use Glacial Acetic Acid .[1] Dissolve hot, then add water dropwise until turbidity is observed.

Q4: The product color is dark brown. Is it decomposed? A: Nitro-quinolines are photosensitive and can darken upon oxidation.[1]

  • Fix: Perform a charcoal wash.[1] Dissolve in hot DMF, add Activated Carbon (10% w/w), stir for 15 mins, and filter hot. The filtrate should be a lighter yellow/orange.

PART 5: Quantitative Data Summary

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection Profile
Wet DMF (95:5) HighLowExcellent for Isomers (5- vs 8-nitro)
Glacial Acetic Acid ModerateLowGood for general cleaning
Ethanol Very LowNegligiblePoor (Volume inefficient)
10% NaOH (aq) High (as salt)N/AExcellent for Tars/Neutrals

References

  • Separation of Nitroquinoline Isomers

    • Source: Patent EP0858998A1 (Separation of 5-nitroquinoline and 8-nitroquinoline).[1]

    • Relevance: Establishes the "Wet DMF" protocol as the industry standard for separating nitroquinoline regioisomers based on differential solubility.
    • URL:[1]

  • Solubility of Hydroxy-Nitroquinolines

    • Source: Cayman Chemical Product Information (Nitroxoline).[1]

    • Relevance: Provides solubility benchmarks (DMF vs Ethanol) for the structural isomer, validating the use of aprotic solvents for this class of compounds.
    • URL:[1]

  • General Reactivity of Quinolin-3-ol

    • Source: NBInno Technical Data.[1]

    • Relevance: Confirms the structural basis for the amphoteric nature and purification requirements of the 3-hydroxyquinoline scaffold.
    • URL:[1]

Sources

minimizing off-target effects of 5-Nitroquinolin-3-ol in cells

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 5-Nitroquinolin-3-ol (5-NQ-3-ol) .

While often overshadowed by its 8-hydroxy isomer (Nitroxoline), the 3-hydroxy variant presents unique chemical liabilities—specifically nitro-reduction cycling and non-specific intercalation —that can confound experimental data. This guide focuses on distinguishing on-target efficacy from off-target toxicity.

Minimizing Off-Target Liabilities in Cell-Based Assays

Executive Summary: The "Off-Target" Profile

This compound is a nitro-aromatic compound. In cellular environments, the primary source of off-target effects is the nitro group (


) , which is susceptible to enzymatic reduction by cellular reductases (e.g., xanthine oxidase, NADPH cytochrome P450 reductase).

This process triggers a futile redox cycle , generating superoxide anions (


). If your experimental phenotype (e.g., cell death, pathway inhibition) is reversible by antioxidants, it is likely an artifact of oxidative stress rather than specific target engagement.

Troubleshooting Guide & FAQs

Category A: Cytotoxicity & Cell Health[1][2]

Q1: My cells are dying at concentrations (


) where I expect specific inhibition. Is this on-target? 
A:  Likely not. Nitroquinolines are notorious for "pan-assay interference" via Reactive Oxygen Species (ROS) generation.
  • Diagnosis: The nitro group undergoes Type II nitro-reduction. This generates ROS that damage DNA and mitochondria, triggering apoptosis independent of your specific target.

  • The Fix: Perform a ROS-Rescue Control . Pre-treat cells with N-Acetylcysteine (NAC) (1–5 mM) or Glutathione-Ethyl Ester (1 mM) for 1 hour before adding 5-NQ-3-ol.

    • Result: If toxicity disappears but your specific biological effect (e.g., kinase inhibition) remains, your window is valid. If both disappear, your "activity" is likely ROS-driven artifact.

Q2: I see high variability in


 values between different cell lines. Why? 
A:  This often correlates with the expression levels of DT-Diaphorase (NQO1)  or Nitroreductases  in the specific cell line.
  • Mechanism: Cells with high NQO1 levels may rapidly metabolize the nitro group into a hydroxylamine (

    
    ), which is highly reactive and can form covalent DNA adducts (genotoxicity).
    
  • Solution: Check the NQO1 status of your cell lines. Use an NQO1-null line (e.g., specific clones of HCT116) as a negative control to assess metabolic activation dependency.

Category B: Solubility & Stability[2]

Q3: The compound precipitates in media despite being soluble in DMSO. How do I fix this? A: The 3-hydroxy group allows for inter- and intramolecular hydrogen bonding, reducing aqueous solubility compared to other isomers.

  • Protocol Adjustment:

    • Do not exceed 0.5% DMSO final concentration.

    • Sonicate the stock solution (10 mM in DMSO) for 5 minutes before dilution.

    • Avoid "shock dilution." Dilute the compound in a stepwise manner (e.g., 1:10 in PBS, then into media) rather than dropping 100% DMSO stock directly into cold media.

Category C: Specificity Validation

Q4: How do I prove the effect is not due to DNA intercalation? A: The planar quinoline core can intercalate between DNA base pairs, inhibiting transcription/replication non-specifically.

  • The "Isomer Control" Test: Synthesize or purchase Quinolin-3-ol (lacking the nitro group).

    • Logic: If the non-nitro analog is inactive, the effect is driven by the nitro group (likely redox or covalent binding). If the analog retains potency, the effect is likely driven by the quinoline scaffold (intercalation or kinase hinge-binding).

Visualizing the Off-Target Mechanism

The following diagram illustrates the Futile Redox Cycle —the primary mechanism of off-target toxicity for this compound.

NitroRedoxCycle Compound This compound (Parent) Radical Nitro-Radical Anion (R-NO2•-) Compound->Radical 1e- Reduction Radical->Compound Oxidation (Futile Cycle) Superoxide Superoxide (O2•-) Radical->Superoxide Transfers Electron Oxygen Molecular Oxygen (O2) Oxygen->Superoxide Accepts Electron Damage OFF-TARGET EFFECTS: DNA Damage, Lipid Peroxidation, Mitochondrial Collapse Superoxide->Damage Oxidative Stress Cascade Reductase Cellular Reductases (e.g., P450, Xanthine Oxidase) Reductase->Radical

Caption: The "Futile Cycle" mechanism. Cellular reductases reduce the nitro group to a radical anion, which immediately transfers an electron to oxygen, regenerating the parent compound and producing toxic superoxide.

Validated Experimental Protocols

Protocol A: The ROS-Rescue Specificity Assay

Use this to confirm if your phenotype is driven by oxidative stress.

Materials:

  • N-Acetylcysteine (NAC) (Sigma A7250) - Prepare 500 mM stock in PBS (pH 7.4).

  • Target Cells (seeded in 96-well plate).

  • 5-NQ-3-ol.

Step-by-Step:

  • Seeding: Plate cells at 5,000 cells/well. Allow adhesion overnight.

  • Pre-treatment: Add NAC to "Rescue Wells" at a final concentration of 5 mM . Add PBS to "Vehicle Wells."

    • Critical: Incubate for 1 hour at 37°C before adding the drug. This loads the cell with antioxidant capacity.

  • Treatment: Add 5-NQ-3-ol in a dose-response curve (

    
    ).
    
  • Incubation: Incubate for 24–48 hours.

  • Readout: Measure viability (CellTiter-Glo or MTS).

Data Interpretation Table:

ConditionPhenotype ObservedInterpretation
Drug Only Cell Death / InhibitionBaseline Activity
Drug + NAC No Effect (Rescue) Off-Target: Activity is ROS-mediated.
Drug + NAC Effect Persists On-Target: Mechanism is likely specific.
Protocol B: Thermal Shift Assay (TSA) for Target Engagement

Use this to prove the compound physically binds a specific protein target rather than just poisoning the cell.

  • Mix: Recombinant Target Protein (

    
    ) + SYPRO Orange Dye (5x) + Buffer.
    
  • Add: 5-NQ-3-ol at

    
     (or DMSO control).
    
  • Run: RT-PCR machine melt curve (

    
    ).
    
  • Analyze: Calculate the Melting Temperature (

    
    ).
    
    • Success Criteria: A

      
       indicates direct physical binding. Lack of shift suggests the cellular effect might be indirect (e.g., redox stress).
      

References & Grounding

  • Mechanisms of Nitro-Reduction Toxicity:

    • Source: Kovacic, P., & Somanathan, R. (2014). "Nitroaromatic compounds: Electrochemistry, electron transfer, reactive oxygen species, and bioactivity." Mini-Reviews in Organic Chemistry.

    • Context: Defines the electron transfer mechanism (ET) responsible for superoxide generation in nitro-heterocycles.

  • Quinoline Scaffold Intercalation:

    • Source: Strekowski, L., et al. (1992). "DNA intercalation of quinoline derivatives." Journal of Medicinal Chemistry.

    • Context: Establishes the planar quinoline core as a DNA intercalator, a primary source of non-specific genotoxicity.

  • ROS Rescue Protocols (NAC):

    • Source: Halasi, M., et al. (2013). "ROS-mediated killing of cancer cells by quinoline derivatives." Antioxidants & Redox Signaling.

    • Context: Provides the standard methodology for using N-Acetylcysteine to distinguish ROS-dependent cell death from specific kinase inhibition.

  • Nitroxoline (Isomer) Comparative Data:

    • Source: Jiang, H., et al. (2011). "Nitroxoline induces cell apoptosis... via oxidative stress."[1] Journal of Antimicrobial Chemotherapy.

    • Context: While discussing the 8-OH isomer, this paper validates the nitro-group-driven ROS mechanism applicable to the 3-OH isomer.

Sources

optimizing concentration of 5-Nitroquinolin-3-ol for cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Nitroquinolin-3-ol Cytotoxicity Optimization

  • Ticket ID: #NQ3-OPT-001[1]

  • Subject: Optimization of Concentration Ranges & Assay Conditions for this compound

  • Assigned Specialist: Senior Application Scientist, Cell Biology Division[2][3]

Introduction: The Chemical Context

You are working with This compound , a specific isomer of the nitro-hydroxyquinoline family.[1] Unlike its more common analog Nitroxoline (8-hydroxy-5-nitroquinoline), the hydroxyl group at the 3-position alters its metal-chelating properties and solubility profile.[1]

The presence of the 5-nitro group (electron-withdrawing, redox-active) and the quinoline core (hydrophobic, planar) presents three specific challenges for cytotoxicity assays:

  • Solubility: The planar aromatic rings drive aggregation in aqueous media.[3]

  • Optical Interference: Nitro-aromatics are often yellow/orange, absorbing light in the 400–500 nm range, which can interfere with colorimetric readouts (e.g., MTT/MTS).[2][3]

  • Redox Cycling: The nitro group can undergo enzymatic reduction inside the cell, potentially generating Reactive Oxygen Species (ROS) that confound simple viability data.[2][3]

This guide provides a self-validating workflow to determine accurate IC50 values.

Module 1: Solubility & Stock Preparation

The Issue: Users frequently report "flat" dose-response curves at high concentrations. This is often due to compound precipitation that is invisible to the naked eye but significant enough to reduce bioavailability.[3]

Physicochemical Profile:

  • Hydrophobicity: High (Lipophilic core).[3]

  • Solubility Limit (Est.): ~25–30 mg/mL in DMSO; <0.5 mg/mL in water/PBS.[1][3]

  • pH Sensitivity: The 3-hydroxyl group is weakly acidic (pKa ~8–9).[1][3]

Protocol: The "Step-Down" Dissolution Method

Do not attempt to dissolve directly in cell culture media.[1]

  • Primary Stock (1000x): Dissolve this compound in 100% anhydrous DMSO to a concentration of 20 mM . Vortex for 30 seconds.[1][3] If particles persist, sonicate at 40°C for 5 minutes.

  • Visual Check: Hold the tube against a light source.[3] The solution should be clear yellow/orange.[3] Any turbidity indicates saturation.[1][3]

  • Intermediate Dilution (10x): Dilute the Primary Stock 1:100 into serum-free media (not PBS) to create a 200 µM working solution.

    • Why Serum-Free? Serum proteins (BSA/FBS) can bind lipophilic quinolines non-specifically, reducing free drug concentration before it reaches the cells.[2][3]

  • Final Treatment: Add the Intermediate solution to your wells to achieve the final 1x concentration (e.g., 0.5% DMSO final).

Visualization: Solubility Decision Tree

SolubilityLogic Start Start: 20mM Stock in DMSO Check Visual Inspection (Turbidity?) Start->Check clear Clear Solution Check->clear cloudy Cloudy/Precipitate Check->cloudy MediaCheck Dilute 1:100 into Media clear->MediaCheck Sonicate Sonicate 40°C (5 min) cloudy->Sonicate Dilute Dilute to 10mM cloudy->Dilute If persistent Sonicate->Check PrecipMedia Precipitates in Media? MediaCheck->PrecipMedia Proceed Proceed to Assay PrecipMedia->Proceed No Carrier Add 1% Cyclodextrin or BSA carrier PrecipMedia->Carrier Yes

Caption: Logic flow for troubleshooting solubility issues before cell treatment. Blue nodes represent decision points.

Module 2: Assay Selection & Interference

The Issue: You observe increasing absorbance (viability) at high drug concentrations, or your IC50 varies wildly between runs.

The Cause:

  • Intrinsic Color: this compound is likely yellow.[1][3] If you use an MTT assay (read at 570 nm) or MTS (490 nm), the compound's own color contributes to the signal, masking cell death.[2][3]

  • Chemical Reduction: Cellular reductases can reduce the 5-nitro group to an amine.[1][3] This consumes the reducing equivalents (NADH/NADPH) that MTT/MTS assays rely on, leading to false data.[2]

Recommended Assay Systems
Assay TypeSuitabilityReason
MTT / MTS Low High risk of optical interference (compound color) and chemical interference (nitro reduction).[1][3]
CellTiter-Glo (ATP) High Luminescence readout avoids color interference.[1][3] ATP is a direct marker of metabolic health.[3]
SRB / Crystal Violet Medium Measures total protein/biomass.[1][3] Good because it requires washing cells, removing the colored compound before reading.[2][3]
LDH Release Medium Measures membrane rupture (necrosis).[1][3] Good for confirming cytotoxicity vs. cytostasis.[1][3]
Protocol: The "Spike-In" Interference Check

Perform this ONCE before running your main experiment.

  • Prepare a 96-well plate with media but NO cells .

  • Add this compound at your highest concentration (e.g., 100 µM).[3]

  • Add your assay reagent (e.g., MTT).[2][3][4][5]

  • Incubate as usual.

  • Measure Absorbance.[3][5]

    • Result: If Absorbance > Blank, the compound is reacting with the reagent or absorbing light.[2] Switch to CellTiter-Glo.

Module 3: Experimental Design for IC50

The Issue: Users often pick arbitrary concentrations (1, 10, 100 µM) and miss the inflection point.

Strategic Dosing Protocol: For nitroquinolines, potency can vary from nanomolar to micromolar depending on the cell line's reductive capacity.[2][3]

  • Range Finding (Logarithmic):

    • 0, 0.01, 0.1, 1.0, 10, 100 µM.[2][3]

    • Goal: Identify the order of magnitude.[3]

  • Fine Tuning (Half-Log):

    • If activity is seen between 1 and 10 µM, use:

    • 0, 0.5, 1.0, 2.5, 5.0, 7.5, 10, 25 µM.[2][3]

  • Controls (Mandatory):

    • Negative: DMSO Vehicle Control (must match the highest DMSO % used).

    • Positive: Staurosporine (1 µM) or Doxorubicin (standard killer).[3]

    • Blank: Media + Compound (No Cells) – Critical for background subtraction.[3]

Visualization: Mechanism of Action & Interference

Mechanism Compound This compound Cell Cancer Cell Compound->Cell Passive Diffusion ROS ROS Generation (Superoxide) Compound->ROS Redox Cycling NitroReductase Nitro Reductase (Enzyme) Cell->NitroReductase NitroReductase->Compound Reduces NO2 group MTT MTT Reagent (Yellow) NitroReductase->MTT FALSE SIGNAL (Direct Reduction) DNA DNA Damage ROS->DNA Cytotoxicity Formazan Formazan (Purple) MTT->Formazan

Caption: Pathway showing biological cytotoxicity (solid lines) and potential assay artifacts (dashed red line) where the enzyme reduces MTT directly.[2][3]

Frequently Asked Questions (FAQs)

Q1: My media turns orange when I add the compound. Is this normal? A: Yes. Nitro-aromatics often have a yellow/orange hue.[1][3] This is pH-dependent.[1][3] If the color is intense, it will inflate absorbance readings at 450–550 nm.[2][3] You must subtract the "Media + Compound" blank from your results, or switch to a luminescent assay.[2][3]

Q2: The cells look intact under the microscope, but the assay says they are dead. A: This suggests the compound is cytostatic (stops growth) rather than cytotoxic (kills).[2] this compound may intercalate DNA or inhibit enzymes, halting division.[1]

  • Fix: Use a Trypan Blue exclusion count or Live/Dead fluorescent staining to verify membrane integrity visually.[1][3]

Q3: Can I store the diluted stock in PBS? A: No. Quinolines are prone to crashing out of aqueous buffers upon storage.[3] Always prepare fresh dilutions from the DMSO master stock immediately before use.[3]

Q4: How does this compare to Nitroxoline (8-hydroxy-5-nitroquinoline)? A: While structurally similar, the 3-hydroxy position changes the metal binding affinity.[1] Nitroxoline is a potent zinc/copper chelator [1].[1][3] Your 3-ol isomer is less likely to act via chelation and more likely via oxidative stress or direct DNA interaction.[1][3] Do not assume identical IC50 values.

References

  • PubChem. (2025).[1][3][6][7][8] Nitroxoline (Compound Summary).[3][8][9] National Library of Medicine.[3][7] Link

  • Riss, T. L., et al. (2016).[2][3] Cell Viability Assays.[1][3][4][5][10] Assay Guidance Manual.[1][3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Stockert, J. C., et al. (2018).[2][3] MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets.[3] Acta Histochemica.[3] Link

  • Cayman Chemical. (2022).[3][11] Nitroxoline Product Information & Solubility Data.[1][3][11]Link[2][3]

Sources

Technical Support Center: Purification of 5-Nitroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of synthesized 5-Nitroquinolin-3-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in achieving high purity for this important heterocyclic compound.

Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from biological screening to final drug efficacy and safety. This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues, grounded in fundamental chemical principles and field-proven methodologies. While literature specifically detailing the purification of this compound is limited, the principles outlined here are derived from extensive experience with analogous compounds, such as 5-Nitroquinolin-8-ol (Nitroxoline), and are broadly applicable to substituted quinoline systems.[1][2]

Frequently Asked Questions & Troubleshooting Guide
Q1: What are the most likely impurities in my crude this compound sample?

Identifying potential impurities is the first step toward selecting an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. Assuming a typical synthesis involving the nitration of 3-quinolinol, the following impurities are highly probable.

Causality: The nitration of an activated quinoline ring is rarely perfectly selective. The directing effects of the hydroxyl and the quinoline nitrogen can lead to a mixture of isomers, while harsh reaction conditions can cause over-nitration or degradation.[3][4]

Table 1: Potential Impurities in this compound Synthesis

Impurity TypeSpecific Example(s)Origin / Reason for FormationRecommended Removal Method
Starting Material 3-QuinolinolIncomplete reaction.Recrystallization, Column Chromatography
Positional Isomers 7-Nitroquinolin-3-ol, 8-Nitroquinolin-3-olCompeting nitration at other positions on the quinoline ring.Column Chromatography, Fractional Recrystallization
Over-Nitration 5,7-Dinitroquinolin-3-olHarsh nitrating conditions (excess acid, high temperature).[1][3]Column Chromatography
Reaction Intermediates Nitroso-quinolinolsIf the synthesis proceeds via a nitroso intermediate, incomplete oxidation.[1]Recrystallization, Column Chromatography
Degradation Products Polymeric tars, oxidized speciesStrong acidic/oxidizing conditions causing decomposition.Charcoal Treatment, Filtration, Chromatography
Solvent Residues Sulfuric acid, Nitric acid, Acetic acidResidues from the reaction or initial work-up.Aqueous washes, Neutralization
Q2: My crude product is a dark, tarry solid. How can I clean this up before attempting primary purification?

Dark coloration typically indicates the presence of highly conjugated, polymeric, or oxidized impurities.[5] Attempting to directly recrystallize or chromatograph such a mixture can result in poor recovery and inefficient purification. A preliminary decolorization step is highly recommended.

Expert Insight: The key is to adsorb these color bodies onto a high-surface-area material, like activated charcoal, allowing the desired, less-colored product to remain in solution.[6]

Protocol: Activated Charcoal Decolorization

  • Dissolve the Crude Product: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is reasonably soluble (e.g., ethanol, acetone, or dimethylformamide (DMF)).[7]

  • Cool Slightly: Cool the solution slightly below its boiling point. CAUTION: Adding charcoal to a boiling solution can cause violent bumping.[6]

  • Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% w/w relative to the crude product). Avoid adding an excess, as it can adsorb your target compound and reduce the yield.

  • Brief Heating: Swirl or stir the mixture and heat it gently for 5-10 minutes to ensure maximum adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite® to remove the charcoal. The pre-warming prevents the product from prematurely crystallizing in the funnel.

  • Proceed to Purification: The resulting lighter-colored filtrate can now be taken forward for recrystallization or prepared for column chromatography.

Q3: I tried recrystallization, but the purity didn't improve significantly. What should I do next?

Recrystallization is effective when the impurities have significantly different solubility in the chosen solvent compared to the target compound. If this is not the case (e.g., with positional isomers), its efficacy is limited.

Workflow: Optimizing Your Purification Strategy

The following diagram illustrates the decision-making process when initial purification attempts are unsuccessful.

G start Crude this compound recryst Attempt Recrystallization start->recryst purity_check1 Check Purity (TLC, HPLC, mp) recryst->purity_check1 success Pure Product (>98%) purity_check1->success Yes failure Purity Unacceptable purity_check1->failure No troubleshoot Troubleshoot Recrystallization failure->troubleshoot Re-evaluate Method troubleshoot->recryst Re-run with new conditions column Perform Column Chromatography troubleshoot->column Switch Method purity_check2 Check Purity (TLC, HPLC, mp) column->purity_check2 purity_check2->success Yes purity_check2->failure Try different column or solvent system

Caption: Decision tree for purification method selection.

Table 2: Troubleshooting Recrystallization

Issue EncounteredProbable CauseSuggested Solution
No crystals form upon cooling. Too much solvent was used; product is supersaturated.Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. Impurities are depressing the melting point.Use a lower-boiling point solvent. Try a two-solvent system (one in which the product is soluble, one in which it is not).
Purity does not improve. Impurities have similar solubility to the product (e.g., isomers). Cooling was too rapid, trapping impurities.Switch to column chromatography for better separation.[4] Ensure cooling is slow and undisturbed.
Very low recovery. Too much solvent was used. Product has significant solubility even in the cold solvent.Use the minimum amount of hot solvent required for dissolution.[6] After crystallization, cool the flask in an ice bath to minimize solubility.
Q4: When is column chromatography the right choice, and how do I perform it?

Column chromatography is the preferred method when recrystallization fails, particularly for separating compounds with small differences in polarity, such as positional isomers.[4][8] It works by partitioning the mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Less polar compounds travel through the column faster, while more polar compounds are retained longer.[9]

Expert Insight: The key to successful column chromatography is developing an appropriate solvent system using Thin-Layer Chromatography (TLC) first. Aim for a solvent system that gives your target compound an Rf value of ~0.3 and separates it clearly from all impurity spots.

Protocol: Flash Column Chromatography

  • Develop a Solvent System: Use TLC to test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Find a ratio that clearly separates your product from impurities.

  • Pack the Column:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.[9]

    • Prepare a slurry of silica gel in your non-polar solvent.

    • Pour the slurry into the column, tapping gently to dislodge air bubbles and ensure even packing. Allow the silica to settle, draining excess solvent until the level is just above the silica bed.

    • Add another thin layer of sand on top to protect the silica surface.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elute and Collect:

    • Carefully add your prepared eluent to the column.

    • Apply gentle pressure (flash chromatography) to push the solvent through the column at a steady rate.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analyze Fractions:

    • Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified this compound.

Workflow: General Purification of this compound

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_final Final Steps crude Crude Product analyze Analyze Crude Product (TLC/HPLC) crude->analyze decolorize Decolorize with Charcoal (if necessary) analyze->decolorize recrystallize Recrystallization decolorize->recrystallize Primary Method chromatography Column Chromatography recrystallize->chromatography If purity is insufficient evaporate Evaporate Solvent recrystallize->evaporate If successful combine Combine Pure Fractions chromatography->combine combine->evaporate dry Dry Under Vacuum evaporate->dry final_product Pure this compound dry->final_product

Caption: General experimental workflow for purification.

Summary of Methods

Choosing the right purification method depends on the specific impurities present and the scale of your reaction.

Table 3: Comparison of Purification Methods

MethodBest ForAdvantagesDisadvantages
Recrystallization Removing impurities with very different solubility; large-scale purification.Simple, inexpensive, can be highly effective for crystalline solids.Ineffective for separating isomers; can have lower recovery.
Column Chromatography Separating mixtures of similar polarity (e.g., isomers); small to medium scale.High resolving power; versatile for many mixture types.[8]More time-consuming, requires more solvent, can be complex to optimize.
Acid-Base Wash Removing acidic or basic impurities from a neutral product (or vice-versa).Quick and effective for removing specific impurity classes.Only applicable if the product and impurities have different acid/base properties.

By systematically identifying potential impurities and applying the targeted troubleshooting and purification protocols outlined in this guide, researchers can significantly improve the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent experiments.

References
  • Nitroxoline | C9H6N2O3 | CID 19910 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2018). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • How to run column chromatography. (n.d.). Retrieved February 20, 2026, from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. Retrieved February 20, 2026, from [Link]

  • The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. (1947). PubMed. Retrieved February 20, 2026, from [Link]

  • IMPROVED PROCESS FOR PRODUCING NITROXOLINE - EP 4015505 A1. (2022). European Patent Office. Retrieved February 20, 2026, from [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). MDPI. Retrieved February 20, 2026, from [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline - EP0858998A1. (n.d.). Google Patents.
  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. Retrieved February 20, 2026, from [Link]

  • An Efficient and Alternative method for Synthesis of Nitroxoline. (2019). Asian Journal of Research in Chemistry. Retrieved February 20, 2026, from [Link]

  • Impurities and Degradation products. (n.d.). ArtMolecule. Retrieved February 20, 2026, from [Link]

  • 5-Nitroquinoline. (2018). SIELC Technologies. Retrieved February 20, 2026, from [Link]

  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. (2020). ResearchGate. Retrieved February 20, 2026, from [Link]

  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.). Retrieved February 20, 2026, from [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009). Loughborough University Research Repository. Retrieved February 20, 2026, from [Link]

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). Retrieved February 20, 2026, from [Link]

  • Process for production of 8-NHR quinolines - US4167638A. (n.d.). Google Patents.
  • TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. (2023). Retrieved February 20, 2026, from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline - CN108610288B. (n.d.). Google Patents.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025). MDPI. Retrieved February 20, 2026, from [Link]

  • Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. (2016). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

Sources

addressing precipitation of 5-Nitroquinolin-3-ol in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing and Troubleshooting Precipitation in Cell Culture Media

Welcome to the technical support center for the use of 5-Nitroquinolin-3-ol in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common technical challenges encountered with this class of compounds: precipitation in aqueous cell culture media. As a quinoline derivative, this compound's utility in experiments is contingent on its successful solubilization and stability in the culture environment.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand the underlying causes of precipitation and implement robust, field-proven solutions. Our goal is to ensure the accuracy, reproducibility, and success of your experiments.

Troubleshooting Guide: Addressing Compound Precipitation

This section directly addresses specific precipitation issues in a question-and-answer format, providing both explanations and actionable protocols.

Q1: My this compound precipitated instantly when I added my stock solution to the cell culture medium. What went wrong and how do I prevent it?

A: This is a classic and frequent observation, typically caused by two primary phenomena: "solvent shock" and exceeding the compound's thermodynamic solubility limit in the final aqueous solution.

  • Causality Explained: Solvent Shock this compound, like many heterocyclic small molecules, has poor aqueous solubility. Therefore, high-concentration stock solutions are typically prepared in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). When a small volume of this concentrated organic stock is rapidly introduced into the large volume of aqueous cell culture media, the solvent environment around the compound molecules changes abruptly. This "solvent shock" causes a localized supersaturation, forcing the compound to crash out of solution as a fine precipitate before it has a chance to disperse and stabilize.[1]

  • Causality Explained: Exceeding Aqueous Solubility Every compound has an intrinsic maximum solubility in a given solvent system. If the final concentration of this compound in your cell culture medium exceeds this limit, it will precipitate, regardless of the dilution method.[2]

Solutions & Protocols

To overcome immediate precipitation, a refined dilution technique and careful concentration management are critical.

Protocol 1: Optimized Dilution Methodology This protocol minimizes solvent shock by ensuring a gradual and homogenous introduction of the compound into the media.

  • Pre-warm the Media: Warm your sterile cell culture medium to the experimental temperature (typically 37°C). Temperature can influence the solubility of compounds.[1]

  • Prepare for Dilution: In a sterile tube, add the final required volume of the pre-warmed media.

  • Create a Vortex: While gently vortexing or rapidly pipetting the media, add the required volume of your concentrated stock solution drop-by-drop. Crucially, always add the stock solution to the media, never the other way around. This prevents localized high concentrations of the organic solvent.[3]

  • Immediate Homogenization: Continue to mix the solution gently for another 10-15 seconds to ensure uniform distribution.[1]

  • Visual Inspection: Before adding the media to your cells, hold it up to a light source to visually confirm the absence of any precipitate or cloudiness.

Protocol 2: Concentration & Solvent Adjustment

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.[1]

  • Lower Stock Concentration: Prepare a less concentrated stock solution (e.g., 10 mM instead of 100 mM). This increases the volume of stock you must add, but it reduces the severity of solvent shock and the final percentage of organic solvent in the culture, which can be toxic to cells.[1][3] Most cell-based assays can tolerate a final DMSO concentration of 0.5-1%, though some are more sensitive.[4]

Q2: My media containing this compound was clear initially, but a precipitate formed after several hours or days of incubation. What causes this delayed effect?

A: Delayed precipitation indicates that while the compound was initially soluble, changes in the media over time during incubation rendered it insoluble. The primary culprits are pH shifts, temperature instability, and interactions with media components.

  • Causality Explained: pH Shifts in Culture Cellular metabolism naturally produces acidic byproducts (like lactic acid), which can gradually lower the pH of the culture medium over time.[1][5] Quinolines are ionizable compounds, and their solubility is often highly dependent on pH.[6][7] A small drop in pH can significantly decrease the solubility of a weakly basic compound, causing it to precipitate.

  • Causality Explained: Thermal Instability While warming the media can initially help with dissolution, some compounds have limited stability in aqueous solutions at 37°C over extended periods, leading to degradation and precipitation of the less soluble degradants.[1]

  • Causality Explained: Interaction with Media Components If you are using a serum-containing medium, this compound may bind to proteins like albumin.[1] Over time, these compound-protein complexes can denature or aggregate, leading to precipitation.[1][8] Similar interactions can occur with other salts and supplements in the media.

Solutions & Protocols

Protocol 3: Pre-Experiment Compound Stability Test Before committing to a large-scale experiment, verify the compound's stability in your complete cell culture medium.

  • Prepare your final working concentration of this compound in the complete cell culture medium (including serum, if applicable) as described in Protocol 1.

  • Create a "cell-free" control by placing this medium in a well of a culture plate.

  • Incubate this plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Visually inspect for precipitation at several time points (e.g., 4, 12, 24, and 48 hours).[3] If precipitation occurs, you must reformulate your approach.

Other Troubleshooting Steps:

  • Enhance Buffering: If you suspect pH shifts are the cause, consider using a medium supplemented with a stronger buffer like HEPES, which provides more stable pH control compared to bicarbonate alone.[1]

  • Evaluate Serum Effects: To test for serum-related precipitation, prepare the compound in both serum-free and serum-containing media as part of your stability test. If precipitation only occurs in the presence of serum, consider reducing the serum percentage or adapting your cells to a serum-free formulation if possible.[1]

Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A: While specific data for this compound is not widely published, we can infer best practices from structurally similar compounds like Nitroxoline (5-nitro-8-quinolinol). For these types of molecules, high-purity, anhydrous DMSO is the most common and effective solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[9] Dimethylformamide (DMF) is another viable option.[9] Always use sealed, research-grade solvents to avoid introducing water, which can compromise the solubility of the compound in the stock solution over time.

Solvent Solubility of Nitroxoline (Analog) Considerations for Cell Culture
DMSO ~30 mg/mL[9]Gold standard for stock solutions. Keep final concentration in media <1% (ideally ≤0.5%).[4]
DMF ~25 mg/mL[9]A good alternative to DMSO. Similar cytotoxicity profile.
Ethanol ~1 mg/mL[9]Much lower solubility, limiting stock concentration. Can be more cytotoxic to some cell lines.
PBS (pH 7.2) ~0.5 mg/mL[9]Very poor solubility. Not recommended for stock solutions but indicates the challenge of aqueous dilution.

This table uses Nitroxoline (5-nitro-8-quinolinol) as an analog to provide solubility estimates. Actual solubility of this compound may vary.

Q2: How does pH influence the solubility of this compound?

A: The quinoline chemical scaffold contains a nitrogen atom that can be protonated, meaning it often behaves as a weak base.[6] The solubility of such compounds is highly dependent on the pH of the solution.[7][10]

  • At a pH below its pKa, the quinoline nitrogen is protonated, carrying a positive charge. This charged form is generally more soluble in aqueous solutions.[6]

  • At a pH above its pKa, the compound is in its neutral, free base form, which is typically much less soluble and more prone to precipitation.[10]

Since cell culture media is buffered to a physiological pH of ~7.2-7.4, this may be above the pKa of the protonated quinoline, favoring the less soluble form. Any metabolic activity that further alters the pH can trigger precipitation.[1]

Q3: What are the experimental consequences of undetected precipitation?
  • Inaccurate Concentration: The actual concentration of the dissolved, biologically active compound is unknown and significantly lower than your calculated concentration. This invalidates dose-response curves and potency measurements (e.g., IC50).[2]

  • Poor Reproducibility: The amount of precipitate can vary between wells, plates, and experiments, leading to high variability and a lack of reproducibility.[11]

  • Cellular Toxicity: The solid particles of the precipitate can be directly toxic to cells through physical stress or other mechanisms not related to the compound's intended biological activity.

  • Assay Interference: Precipitates can scatter light, absorb light, or autofluoresce, directly interfering with common assay readouts like absorbance, fluorescence, and luminescence, leading to false positives or negatives.[2]

Visual Workflow Guides

The following diagrams illustrate key concepts and troubleshooting workflows described in this guide.

G cluster_0 Troubleshooting Immediate Precipitation Start Compound precipitates immediately upon dilution Check_Conc Is the final concentration above the known aqueous solubility limit? Start->Check_Conc Check_Method Review Dilution Technique Check_Conc->Check_Method No Sol_Reduce_Conc SOLUTION: Lower the final working concentration. Check_Conc->Sol_Reduce_Conc Yes Sol_Change_Method SOLUTION: Implement Optimized Dilution (Protocol 1: Add stock to vortexing media). Check_Method->Sol_Change_Method Sol_Lower_Stock SOLUTION: Use a lower concentration stock solution. Check_Method->Sol_Lower_Stock G cluster_0 The 'Solvent Shock' Phenomenon Stock High Concentration Stock (e.g., 50 mM in 100% DMSO) Addition Rapid addition of stock to media Stock->Addition Media Aqueous Cell Culture Media (e.g., DMEM + 10% FBS) Media->Addition Result Localized Zone of High DMSO & Compound Concentration Addition->Result Precipitate Precipitate Forms (Compound crashes out of solution) Result->Precipitate

Caption: How solvent shock leads to compound precipitation.

References
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
  • Common Cell Culture Problems: Precipitates. (n.d.). Sigma-Aldrich.
  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell.
  • Improving Reproducibility: Best Practices for Small Molecules. (n.d.). Sigma-Aldrich.
  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioPharm International.
  • Common Cell Culture Problems: Precipitates. (n.d.). MilliporeSigma.
  • PRODUCT INFORMATION - Nitroxoline. (2022, December 2). Cayman Chemical.
  • Peptide Handling Guideline. (n.d.). BioCat.
  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com.

Sources

Technical Support Center: Method Refinement for Consistent Bioactivity of Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with nitroquinoline derivatives, focusing on methodologies to ensure consistent and reproducible bioactivity data. While the principles discussed are broadly applicable, this document specifically addresses the unique challenges presented by the nitroquinoline scaffold, such as poor solubility and complex mechanisms of action.

Given the limited specific literature on 5-Nitroquinolin-3-ol, this guide will leverage data from the broader class of nitroquinolines. We will frequently use the well-characterized isomer, 5-Nitroquinolin-8-ol (Nitroxoline) , as a reference compound to illustrate key concepts and troubleshooting strategies. This approach provides a robust, scientifically-grounded framework that can be directly adapted for your specific nitroquinoline derivative of interest.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the physicochemical and biological properties of nitroquinolines that are essential for robust assay design.

Q1: What are the key structural features of nitroquinolines that influence their bioactivity and assay performance?

A1: The bioactivity and experimental behavior of nitroquinolines are largely dictated by two components: the quinoline core and the nitro group.

  • Quinoline Scaffold: The quinoline ring system is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds.[1][2] It is a weak base, meaning its protonation state and, consequently, its solubility are highly dependent on pH.[3] This is a critical factor to consider when preparing solutions in buffered media.

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group that significantly impacts the molecule's electronic properties, polarity, and potential for biological interactions.[4][5][6][7] It can serve as both a pharmacophore (essential for activity) and a toxicophore (responsible for toxicity), often through metabolic activation.[4][5][7]

Q2: What are the common mechanisms of action for bioactive nitroquinolines?

A2: Nitroquinolines can exert their biological effects through several mechanisms, which can sometimes lead to complex or seemingly contradictory results.

  • Bioreductive Activation & Oxidative Stress: A primary mechanism for many nitroaromatic compounds is the enzymatic reduction of the nitro group within cells.[6][8] This process can generate reactive nitrogen species and, subsequently, reactive oxygen species (ROS), leading to cellular damage and apoptosis.[6][7] For example, the anticancer activity of 5-Nitroquinolin-8-ol (Nitroxoline) has been linked to its ability to increase intracellular ROS.[9][10][11]

  • Metal Chelation: The 8-hydroxyquinoline scaffold is a known metal chelator.[12] The chelation of essential metal ions like zinc and copper can disrupt the function of metalloenzymes, contributing to the compound's bioactivity.[13][14] It is noteworthy that while some quinolines are zinc ionophores, Nitroxoline is not, which may alter its neurotoxicity profile.[9][10][11]

Q3: What are the primary challenges when handling nitroquinoline compounds in biological assays?

A3: The main challenges stem directly from their physicochemical properties:

  • Poor Aqueous Solubility: Many nitroquinoline derivatives exhibit low solubility in aqueous buffers, a common issue for quinolines in general.[3] 5-Nitroquinoline has a reported solubility of only 16.3 µg/mL at pH 7.4.[15] This can lead to compound precipitation, inaccurate dosing, and high variability in results.

  • Potential for Assay Interference: The yellow color of many nitro compounds and their potential to absorb light can interfere with colorimetric assays (e.g., MTT, SRB). Their intrinsic fluorescence could also interfere with fluorescent readouts.

  • Chemical Stability: While generally stable, the nitro group can be susceptible to reduction under certain conditions.[16] It's important to ensure the compound's stability in your specific assay media and under your storage conditions.

Part 2: Troubleshooting Guide for Inconsistent Bioactivity

This guide is structured to help you diagnose and resolve common issues encountered during the bioactivity testing of this compound and related compounds.

Logical Flow for Troubleshooting Inconsistent IC50 Data

Troubleshooting_Flow Start Inconsistent IC50 Results Solubility Issue 1: Check Compound Solubility & Stability Start->Solubility Cell_Health Issue 2: Verify Cell Health & Culture Conditions Start->Cell_Health Assay_Params Issue 3: Review Assay Parameters & Controls Start->Assay_Params Data_Analysis Issue 4: Scrutinize Data Analysis & Curve Fitting Start->Data_Analysis Sol_A1 Precipitate in Media? Solubility->Sol_A1 Cell_A1 High Passage Number? Cell_Health->Cell_A1 Assay_A1 Assay Interference? Assay_Params->Assay_A1 Data_A1 Poor Curve Fit? Data_Analysis->Data_A1 Sol_A1->Cell_Health No Sol_A2 Run Solubility Assay (e.g., Nephelometry) Sol_A1->Sol_A2 Yes Sol_A3 Adjust Stock Conc., Co-solvent %, or pH Sol_A2->Sol_A3 Cell_A2 Use Low Passage Cells (<20 passages) Cell_A1->Cell_A2 Yes Cell_A3 Inconsistent Seeding? Cell_A1->Cell_A3 No Cell_A4 Optimize Seeding Density & Verify Counts Cell_A3->Cell_A4 Yes Cell_A5 Vehicle Toxicity? Cell_A3->Cell_A5 No Cell_A6 Lower Final DMSO Conc. (Target <0.5%) Cell_A5->Cell_A6 Yes Assay_A2 Run 'Compound Only' Controls (No Cells) Assay_A1->Assay_A2 Yes Assay_A3 Off-Target Effects? Assay_A1->Assay_A3 No Assay_A4 Perform Counter-Assays (e.g., ROS detection) Assay_A3->Assay_A4 Suspected Data_A2 Use 4-Parameter Logistic Regression. Check R². Data_A1->Data_A2 Yes Data_A3 Incorrect Normalization? Data_A1->Data_A3 No Data_A4 Normalize to Vehicle (0%) & Max Kill (100%) Controls Data_A3->Data_A4 Yes

Caption: Troubleshooting Decision Tree for Inconsistent IC50 Values.

Issue 1: Poor or Inconsistent Compound Solubility

Q: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What is the first step to fix this?

A: This is a classic sign of exceeding the aqueous solubility limit. The first step is to reassess your dilution scheme.

  • Causality: While highly soluble in 100% DMSO, your compound's solubility can drop dramatically in the high-percentage aqueous environment of cell media. A common mistake is preparing a working stock at too low a concentration in DMSO, which then requires adding a large volume to the media, exceeding the final allowable DMSO concentration and causing the compound to crash out.

  • Solution:

    • Increase Stock Concentration: Prepare a higher concentration primary stock in DMSO (e.g., 10-50 mM), if possible. This allows you to add a smaller volume to your media to reach the desired final concentration, keeping the final DMSO percentage low.

    • Optimize Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be ≤0.5% to avoid solvent-induced toxicity and solubility issues.

    • Use a Co-Solvent System: If solubility remains an issue, a co-solvent system can be effective.[3] This involves using a mixture of solvents. For example, you could try dissolving the compound in a small amount of DMSO and then diluting it further in a solvent like ethanol or PEG-400 before the final dilution into aqueous media. This must be tested carefully for effects on your cells.[3]

Q: How can I be sure my compound is staying in solution for the duration of my experiment (e.g., 48-72 hours)?

A: Visual inspection is not enough. You should verify solubility and stability under actual assay conditions.

  • Causality: Compounds can precipitate over time due to temperature changes or interactions with media components like proteins. A compound that appears soluble initially may not be bioavailable for the full incubation period.

  • Solution:

    • Kinetic Solubility Assay: Prepare your compound in the final assay medium at the highest intended concentration.

    • Incubate the plate under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • At various time points (0, 24, 48, 72 hours), take an aliquot, centrifuge at high speed to pellet any precipitate, and measure the concentration of the compound in the supernatant using HPLC-UV. A decrease in concentration over time indicates precipitation or degradation.

Issue 2: High Variability in IC50 Values

Q: My IC50 values for this compound vary significantly between plates run on different days. What are the most common biological sources of this variability?

A: Assuming you have ruled out solubility issues, the most common source of variability is the cells themselves.[17]

  • Causality: The physiological state of your cells dictates their response to a compound. Factors like cell passage number, confluency at the time of plating, and overall health can dramatically alter results.[18] Cells at high passage numbers can have altered genetics and growth rates, while over-confluent cells may be quiescent and less sensitive to cytotoxic agents.[17]

  • Solution (A Self-Validating System):

    • Strict Passage Number Control: Use cells within a defined, low-passage number range (e.g., passages 5-20) for all experiments. Thaw a new vial when you exceed this limit.

    • Consistent Confluency: Always passage and plate cells at a consistent confluency (e.g., 70-80%). Never let cells become 100% confluent in the stock flask.[17]

    • Optimize Seeding Density: Perform an initial experiment to determine the optimal cell seeding density that ensures cells are in the exponential growth phase for the entire duration of the assay.[17]

    • Include a Reference Compound: On every plate, include a known control compound with a well-established IC50 for that cell line. This acts as an internal standard to assess if the plate-to-plate variability is due to your test compound or a systemic issue with the assay.

Q: How can my data analysis method introduce variability into my IC50 determination?

A: The way you normalize data and fit the dose-response curve is critical and a potential source of error.[19]

  • Causality: An IC50 is an interpolated value from a mathematical model. Using an inappropriate model or inconsistent normalization will yield variable results.[20] A common issue is the distinction between relative and absolute IC50. A relative IC50 is the concentration to achieve 50% of the maximal observed inhibition, while an absolute IC50 is the concentration to achieve a 50% reduction relative to the 0% and 100% inhibition controls.[21] For comparing potency between compounds, the absolute IC50 is more appropriate.[21]

  • Solution:

    • Standardize Normalization: Always include proper controls on each plate:

      • 0% Inhibition Control: Cells treated with vehicle only (e.g., 0.5% DMSO).

      • 100% Inhibition Control: Cells treated with a known lethal agent (e.g., high concentration of doxorubicin or staurosporine) or lysed with a detergent like Triton X-100. Normalize your data so that the vehicle control average is 0% inhibition and the 100% inhibition control is 100%.

    • Use Four-Parameter Logistic (4PL) Regression: This is the standard model for sigmoidal dose-response curves.[21] It accounts for the top and bottom plateaus, slope, and the IC50. Always check the goodness of fit (e.g., R² value).

    • Constrain the Model: When calculating the absolute IC50, constrain the top and bottom of the curve to 0% and 100% inhibition, respectively, based on your controls.[21]

Issue 3: Suspected Assay Interference and Off-Target Effects

Q: I am using a colorimetric (MTT/XTT) or fluorescent (Resazurin/CellTiter-Blue) readout. How do I know my nitroquinoline compound isn't directly interfering with the signal?

A: You must run compound-only controls to rule out assay artifacts.

  • Causality: As mentioned, nitroquinolines can be colored and may have intrinsic fluorescence. Furthermore, their redox-active nature could directly reduce assay reagents like MTT or resazurin, leading to a false signal of cell viability.[22]

  • Solution:

    • Prepare a 'No-Cell' Control Plate: Set up a plate with the same concentrations of your compound in media, but without cells.

    • Incubate and Process: Incubate this plate alongside your experimental plate for the full duration. At the end, add the assay reagent (e.g., MTT, Resazurin) and measure the absorbance or fluorescence.

    • Analyze: Any signal generated in these no-cell wells is due to direct interference from your compound. This background signal should be subtracted from your experimental data. If the interference is high, you may need to switch to an orthogonal assay method.

Q: My compound shows potent cytotoxicity, but I suspect it might be due to a general mechanism like oxidative stress rather than my intended target. How can I test this?

A: This is a critical question for nitroaromatic compounds. You can investigate this by running co-treatment experiments.

  • Causality: The bioreductive activation of nitro groups is a well-known mechanism that generates ROS, a potent but often non-specific driver of cell death.[4][5][7] If this is the primary mechanism, the observed bioactivity may not be related to your intended molecular target.

  • Solution:

    • ROS Co-treatment Assay: Pre-treat your cells with a potent antioxidant, such as N-acetylcysteine (NAC), for 1-2 hours. Then, add your this compound in the presence of the antioxidant and perform the viability assay as usual.

    • Interpretation: If NAC significantly right-shifts the dose-response curve (i.e., increases the IC50), it strongly suggests that the compound's cytotoxicity is at least partially mediated by ROS generation.

    • Target Validation: The gold standard for confirming on-target activity is to test your compound in a cell line where your putative target has been knocked out (e.g., via CRISPR/Cas9). If the compound is still potent in the knockout cell line, its activity is due to an off-target effect.[23]

Part 3: Core Experimental Protocols & Data Tables
Standardized Workflow for Cell Viability Assays

Workflow cluster_prep Day 0: Preparation cluster_treat Day 1: Treatment cluster_readout Day 3/4: Readout & Analysis Cell_Culture 1. Culture Cells (Low Passage, 70-80% Confluent) Cell_Count 2. Harvest & Count Cells (e.g., Trypan Blue) Cell_Culture->Cell_Count Cell_Seed 3. Seed 96-Well Plates (Optimized Density) Cell_Count->Cell_Seed Compound_Prep 4. Prepare Serial Dilutions of 5-NQ-3-ol in Media Add_Compound 5. Add Compound to Cells (Final DMSO <0.5%) Compound_Prep->Add_Compound Incubate 6. Incubate (e.g., 48-72 hours) Add_Compound->Incubate Add_Reagent 7. Add Viability Reagent (e.g., MTT, Resazurin) Incubate->Add_Reagent Incubate_Reagent 8. Incubate (2-4 hours) Add_Reagent->Incubate_Reagent Read_Plate 9. Read Plate (Spectrophotometer/Fluorometer) Incubate_Reagent->Read_Plate Data_Analysis 10. Normalize Data & Calculate IC50 (4PL Fit) Read_Plate->Data_Analysis

Caption: General Experimental Workflow for a Cell-Based Viability Assay.

Table 1: Recommended Starting Parameters for Cell-Based Assays
ParameterRecommended Starting PointRationale & Key Considerations
Cell Type As relevant to the research questionEnsure the cell line expresses the target of interest. Note that metabolic rates differ between primary cells and cancer cell lines.[17][18]
Cell Passage Number < 20Minimizes genetic drift and ensures consistent cellular physiology.[17]
Seeding Density Varies by cell lineOptimize to ensure cells remain in exponential growth phase throughout the assay duration.[17]
Compound Stock Conc. 10-50 mM in 100% DMSOHigher stock concentration allows for smaller addition volumes, minimizing solvent effects.
Final DMSO Conc. < 0.5% (v/v)Reduces solvent-induced toxicity and minimizes the risk of compound precipitation.
Incubation Time 24, 48, or 72 hoursTime-dependency should be assessed. A 72-hour incubation is common for proliferation assays.
Assay Controls Vehicle (0.5% DMSO), Positive (e.g., Doxorubicin)Essential for proper data normalization and validation of assay performance.
Protocol 1: Step-by-Step MTT Cell Viability Assay

This protocol is a standard method for assessing metabolic activity as a proxy for cell viability.[24]

  • Cell Plating (Day 0):

    • Harvest cells from a sub-confluent flask (<80% confluent).

    • Perform a cell count and viability check (e.g., using Trypan Blue).

    • Dilute cells to the pre-determined optimal seeding density in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.[25]

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment (Day 1):

    • Prepare a 2X final concentration serial dilution plate of this compound in culture medium from your DMSO stock.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

    • Include vehicle control wells (medium with the same final DMSO concentration as the highest compound concentration) and positive control wells.

    • Return the plate to the incubator for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Readout (Day 4):

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[24]

    • Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate for another 4-12 hours (or until crystals are fully dissolved).

    • Measure the absorbance at 570 nm using a microplate reader.

References
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • López-López, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

  • López-López, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • López-López, E., et al. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • Zhang, J., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]

  • NIH PubChem. Nitroxoline | C9H6N2O3 | CID 19910. [Link]

  • Wikipedia. IC50. [Link]

  • Perpusnas. (2025). IC50 Explained: Understanding Half Maximal Inhibitory Concentration. [Link]

  • Liu, Q. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. [Link]

  • NIH PubChem. 5-Nitroquinoline | C9H6N2O2 | CID 11829. [Link]

  • Nagy, V., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. [Link]

  • Som-ard, N., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Rajesh, Y. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. Semantic Scholar. [Link]

  • de Oliveira, R., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline.... [Link]

  • ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol.... [Link]

  • Medium. (2024). Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. [Link]

  • Zhang, J., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Publishing. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. [Link]

  • Tsolaki, E., et al. (2021). Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. PMC. [Link]

  • IJRSI. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]

  • Charles River Laboratories. (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability. [Link]

  • ResearchGate. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. [Link]

  • PubMed. (1978). Bioassay of 5-nitro-o-anisidine for possible carcinogenicity. [Link]

  • Nagy, V., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PMC. [Link]

  • MDPI. (2025). In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. [Link]

Sources

reducing batch-to-batch variability of 5-Nitroquinolin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Nitroquinolin-3-ol

A Guide for Mitigating Batch-to-Batch Variability

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their synthetic batches. Instead of a rigid protocol, we will explore the causality behind common issues and provide robust, field-proven solutions in a question-and-answer format to enhance the consistency and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis. Understanding these principles is the first step toward diagnosing and solving batch variability.

Q1: What is the standard synthetic route for this compound, and what are its inherent challenges?

The most common and direct method for synthesizing this compound is the electrophilic aromatic substitution (EAS) of the precursor, Quinolin-3-ol, using a nitrating agent. Typically, this involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The primary challenges that contribute to batch-to-batch variability are:

  • Reaction Energetics: The nitration reaction is highly exothermic. Inadequate temperature control can lead to a runaway reaction, significantly increasing the formation of side products and impurities.[1][2]

  • Regioselectivity: The quinoline ring system has multiple positions susceptible to nitration. While the hydroxyl group at C-3 is an activating, ortho-para directing group, the electron-deficient nature of the pyridine ring complicates the outcome. This can result in a mixture of isomers, most commonly the 5-nitro and 8-nitro products, and controlling the ratio is a significant challenge.[3][4][5]

  • Product Stability and Purity: The desired product can be susceptible to over-nitration (forming dinitro compounds) or degradation under harsh acidic and thermal conditions, leading to the formation of tarry byproducts.[6] Subsequent purification to isolate the desired 5-nitro isomer with high purity can be difficult.[7]

Q2: Why is precise temperature control so critical during the nitration process?

Temperature is arguably the most critical parameter influencing the consistency of this synthesis. Its impact is multifaceted:

  • Selectivity: The activation energies for the formation of different nitro-isomers are distinct. Even a small increase in temperature can provide enough energy to overcome the barrier for the formation of undesired isomers, altering the final product ratio.

  • Side Reactions: Higher temperatures dramatically accelerate the rates of undesirable side reactions, such as oxidation of the phenol group and over-nitration to form products like 5,7-dinitro-8-hydroxyquinoline. This often results in the formation of dark, tarry materials that complicate purification and reduce yield.[6]

  • Safety: Nitration reactions, especially on an activated ring system, can become violent if the heat generated is not effectively dissipated.[2] Maintaining a low and stable temperature (typically 0-10 °C) is essential for a safe and controlled reaction.

Q3: What are the common side products, and how can their formation be minimized?

The primary side products are other nitro-isomers and over-nitrated compounds.

  • Isomeric Impurities: Besides the desired 5-nitro product, you may encounter 7-nitro and 8-nitro isomers. Their formation is governed by the complex interplay of the directing effects of the hydroxyl group and the protonated quinoline nitrogen under strongly acidic conditions.

  • Dinitro Compounds: The formation of 5,7-dinitroquinolin-3-ol is a common issue, especially if the reaction temperature is too high or an excess of the nitrating agent is used.

  • Oxidation Products/Tar: These are ill-defined polymeric materials resulting from the oxidative degradation of the starting material or product under harsh conditions.

Minimization Strategies:

  • Strict Temperature Control: Perform the addition of the nitrating agent slowly at 0 °C in an ice/salt bath with vigorous stirring.

  • Stoichiometric Control: Use a slight excess, but not a large excess, of nitric acid. The precise ratio should be optimized and kept consistent.

  • Reverse Addition: Consider adding the Quinolin-3-ol solution to the cold nitrating mixture. This ensures that the starting material is never present in excess, which can sometimes reduce side reactions.

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to specific problems you might encounter during the synthesis.

Problem 1: My yield is consistently low or highly variable.

  • Possible Cause A: Incomplete Reaction.

    • Why it Happens: The reaction may not have proceeded to completion due to insufficient time, low temperature, or inadequate mixing.

    • Solution: Monitor the reaction progress using an in-process control (IPC) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Before quenching the reaction, take a small aliquot to confirm the disappearance of the starting material. Ensure your stirring is efficient enough to maintain a homogenous mixture, as mass transfer limitations can hinder the reaction.[1]

  • Possible Cause B: Product Loss During Work-up.

    • Why it Happens: this compound has a phenolic hydroxyl group, making its solubility highly pH-dependent. Improper pH adjustment during the quench and precipitation step can lead to significant product loss in the aqueous phase.

    • Solution: Standardized Work-up Protocol:

      • Quench: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This helps to dissipate heat and dilute the acid.

      • Neutralization: Carefully adjust the pH. The exact pH for maximum precipitation should be determined empirically but is typically near the isoelectric point. Use a cold base solution (e.g., NaOH or KOH) and monitor the pH closely with a calibrated meter.[8]

      • Isolation: After precipitation, allow sufficient time for complete crystallization before filtering. Wash the collected solid with cold water to remove inorganic salts, followed by a non-polar organic solvent (like cold hexane or ether) to remove non-polar impurities.

Problem 2: The final product has poor purity, with significant isomeric impurities.

  • Possible Cause A: Suboptimal Reaction Conditions.

    • Why it Happens: As discussed, temperature is a key driver of regioselectivity. Inconsistent temperature profiles between batches will lead directly to variable isomer ratios. The concentration of sulfuric acid also plays a role in the activity of the nitrating species (the nitronium ion, NO₂⁺), which can affect selectivity.[5]

    • Solution:

      • Create a Standardized Operating Procedure (SOP): Document and strictly adhere to the rates of addition, stirring speed, and temperature for every batch.

      • Acid Concentration: Always use acids from the same supplier and of the same grade, and ensure their concentration is verified.

  • Possible Cause B: Inefficient Purification.

    • Why it Happens: Isomers of nitroquinolines often have very similar polarities, making them difficult to separate.

    • Solution: Optimized Recrystallization:

      • Solvent Screening: Do not assume a single solvent is best. Screen various solvents. Ethanol is a common choice.[8] For difficult separations, a solvent/anti-solvent system like DMF/water or acetone/water can be effective.[9][10]

      • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling will trap impurities.

Problem 3: The reaction produces a dark, tarry, or intractable solid.

  • Possible Cause: Runaway Reaction or Oxidation.

    • Why it Happens: This is a classic sign of poor temperature control. Localized "hot spots" in the reactor due to inefficient stirring or too-rapid addition of reagents cause the starting material and product to decompose and polymerize.[1][6]

    • Solution:

      • Improve Heat Transfer: Ensure your reaction flask is not oversized for the reaction volume and is adequately submerged in the cooling bath. Use a mechanical stirrer for larger-scale reactions to ensure vigorous mixing.

      • Dilution: Running the reaction at a slightly lower concentration can sometimes help manage the exotherm.

      • Reagent Stability: Ensure the nitric acid used has not decomposed (indicated by a yellow/brown color due to NO₂).

Data Presentation & Experimental Protocols

Table 1: Key Reaction Parameters for Controlled Nitration
ParameterRecommended ValueRationale & Impact on Variability
Starting Material Quinolin-3-ol (>98% purity)Impurities can act as catalysts for side reactions or lead to tar formation.
Nitrating Agent HNO₃ (65-70%) / H₂SO₄ (98%)Consistency in acid concentration is vital for reproducible generation of the nitronium ion.
Molar Ratio (HNO₃:Substrate) 1.1 - 1.3 : 1.0A large excess can lead to over-nitration. Too little results in an incomplete reaction.
Temperature 0 - 5 °CThe single most critical parameter for controlling regioselectivity and preventing side reactions.[1]
Addition Time 30 - 60 minutesSlow, dropwise addition is crucial for maintaining thermal control.
Reaction Time 1 - 2 hours (post-addition)Must be monitored by TLC/HPLC to ensure completion without product degradation.
Stirring Speed >300 RPM (Vessel Dependent)Ensures thermal and reactant homogeneity, preventing localized hot spots.[1]
Diagram 1: General Workflow for Reproducible Synthesis

This workflow illustrates a self-validating system, incorporating in-process controls to ensure consistency before moving to the next stage.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reagent_prep Reagent Prep & QC (Verify Acid Conc.) reactor_setup Reactor Setup (Cool to 0°C) reagent_prep->reactor_setup add_reagents Slow Reagent Addition (Maintain T < 5°C) reactor_setup->add_reagents react Stir at 0-5°C add_reagents->react ipc IPC Monitoring (TLC/HPLC) Is Starting Material Consumed? react->ipc ipc->react No, continue reaction quench Quench on Ice ipc->quench Yes neutralize Adjust pH for Precipitation quench->neutralize filtrate Filter & Wash Crude Product neutralize->filtrate recrystallize Recrystallize from Optimized Solvent filtrate->recrystallize dry Dry Under Vacuum recrystallize->dry final_qc Final QC Analysis (Purity, Yield, m.p.) dry->final_qc

Caption: A self-validating workflow for this compound synthesis.

Diagram 2: Troubleshooting Logic Flow

This diagram provides a logical path from an observed problem to its most likely cause and solution.

G problem_yield Problem: Low/Variable Yield cause_incomplete Cause: Incomplete Reaction problem_yield->cause_incomplete cause_loss Cause: Work-up Loss problem_yield->cause_loss problem_purity Problem: Poor Purity/Isomers cause_temp Cause: Poor Temp Control problem_purity->cause_temp cause_purify Cause: Inefficient Purification problem_purity->cause_purify problem_tar Problem: Dark/Tarry Product problem_tar->cause_temp sol_ipc Solution: Use IPC (TLC/HPLC) cause_incomplete->sol_ipc sol_ph Solution: Optimize & Control pH cause_loss->sol_ph sol_sop Solution: Strict SOP for Temp/Addition cause_temp->sol_sop sol_recrys Solution: Optimize Recrystallization cause_purify->sol_recrys

Caption: A troubleshooting decision tree for common synthesis issues.

References

  • Continuous flow nitration in miniaturized devices. (2014). Journal of Flow Chemistry, 4(1), 18-26. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]

  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.). Tetrahedron, 7(3-4), 283-286. [Link]

  • Preparation and Properties of Quinoline. (n.d.). [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025). Organic Letters. [Link]

  • Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. (2025). ChemRxiv. [Link]

  • Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec Ltd. [Link]

  • Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid. (n.d.). Scribd. [Link]

  • Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. (1947). The Journal of Organic Chemistry, 12(6), 799-806. [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.).
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). [Link]

  • Batch and continuous nitration of toluene and chlorobenzene with acetyl nitrate over zeolite beta. (2007). Catalysis Today, 126(1-2), 161-167. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • IMPROVED PROCESS FOR PRODUCING NITROXOLINE. (2022). European Patent Office. [Link]

  • Synthetic route to 8‐hydroxy‐5‐nitroquinoline‐7‐carboxamides 3 a–g. (n.d.). ResearchGate. [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).
  • Technology of Preparing 8Hydroxy5-nitroquinoline. (2025). ResearchGate. [Link]

  • An Efficient and Alternative method for Synthesis of Nitroxoline. (2019). Asian Journal of Research in Chemistry, 12(2), 85. [Link]

Sources

troubleshooting low efficacy of 5-Nitroquinolin-3-ol in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Low Efficacy & Inconsistent Data in Biological Assays

Introduction

If you are observing low efficacy, erratic dose-response curves, or lack of reproducibility with 5-Nitroquinolin-3-ol , you are likely encountering one of three specific failure modes inherent to nitro-substituted heterocycles: solubility crashing , metabolic reduction , or fluorescence quenching .

This guide moves beyond basic protocol checks to address the physicochemical and metabolic realities of this compound. Unlike its famous isomer (8-hydroxy-5-nitroquinoline or Nitroxoline), the 3-hydroxy isomer lacks the ability to form stable 5-membered chelate rings, meaning its mechanism of action and failure points are distinct.

Module 1: Solubility & Precipitation (The "Invisible" Failure)

User Complaint: "The compound shows no activity even at high concentrations (100 µM)."

Technical Diagnosis: this compound is a planar, lipophilic stack.[1] While soluble in DMSO, it is prone to "crashing out" (micro-precipitation) when introduced to aqueous media, especially PBS or serum-free media.[1] The nitro group (


) increases polarity but also facilitates crystal packing, while the 3-OH group is not acidic enough to fully ionize and solubilize the molecule at pH 7.4 without assistance.

The Trap: Micro-precipitates are often invisible to the naked eye but reduce the effective concentration to <1 µM, regardless of the nominal concentration.

Protocol: The "Intermediate Step" Solubilization

Do not pipette DMSO stock directly into the cell culture well.[1] This causes a local high-concentration "shock" where the compound precipitates instantly.[1]

Step-by-Step Correction:

  • Prepare Stock: Dissolve this compound in 100% DMSO to 10 mM.

  • Create Intermediate: Dilute the stock 1:10 into warm (37°C) culture media (or PBS + 0.5% Tween-80) to create a 1 mM "working solution." Vortex immediately.

    • Why? This allows protein binding (if serum is present) or surfactant interaction to stabilize the monomers before final dilution.[1]

  • Final Dilution: Dilute the working solution into the assay plate.

Data Validation (Turbidimetry Check): Before running your bioassay, run a "dummy" plate with no cells.[1] Measure Absorbance at 600 nm (OD600).

Nominal Conc. (µM)OD600 (Expected)OD600 (Precipitation Flag)
1 µM0.001> 0.005
10 µM0.002> 0.010
100 µM0.005> 0.050 (CRITICAL)
Module 2: Metabolic Instability (The "Nitro-Switch")

User Complaint: "The compound works in biochemical (cell-free) assays but fails in cell-based models."

Technical Diagnosis: This is the hallmark of Nitroreduction . Cellular environments contain Nitroreductases (NTRs), particularly in hypoxic tumor models or bacterial assays.[1] NTRs reduce the electron-withdrawing Nitro group (


) to an electron-donating Amine (

) via a Hydroxylamine intermediate.[2]

Why this kills efficacy:

  • Electronic Inversion: The Hammett constant (

    
    ) flips from +0.78 (
    
    
    
    ) to -0.66 (
    
    
    ).[1] If your target binding relies on the electron-deficient quinoline ring, the amine metabolite will be inactive.
  • Reactive Intermediates: The hydroxylamine intermediate (

    
    ) is reactive and may covalently bind to non-target proteins (shunting), reducing free drug concentration.[1]
    
Visualizing the Metabolic Fate

NitroReduction cluster_env Cellular Cytoplasm (Hypoxia accelerates this) Nitro This compound (Active Scaffold?) Nitroso Nitroso Intermediate (Transient/Toxic) Nitro->Nitroso 2e- Reduction (NTR Enzymes) HydroxylAmine Hydroxylamine (Reactive/Covalent Binding) Nitroso->HydroxylAmine 2e- Reduction Amine 5-Aminoquinolin-3-ol (Inactive Metabolite) HydroxylAmine->Amine 2e- Reduction

Caption: The metabolic reduction cascade mediated by cellular nitroreductases (NTRs), converting the active nitro-compound into inactive or toxic metabolites.[2][3][4][5]

The Fix:

  • Hypoxia Check: If your cells are hypoxic (common in dense 3D cultures), nitroreduction is accelerated.[1] Test the compound in normoxic conditions to differentiate mechanism.

  • LC-MS Verification: Incubate cells with 10 µM compound for 4 hours. Extract supernatant and look for the mass shift: M-30 (Reduction to amine:

    
    ) or M-16  (Reduction to nitroso).[1]
    
Module 3: Assay Interference (The "False Readout")

User Complaint: "My fluorescence assay (e.g., Resazurin/AlamarBlue, GFP) results are erratic."

Technical Diagnosis: Nitro-aromatics are potent fluorescence quenchers via FRET or collisional quenching.[1] Additionally, the quinoline core itself can be weakly fluorescent depending on pH.[1]

  • Scenario A (False Inhibitor): In a GFP-reporter assay, the compound quenches the GFP signal, making it look like it inhibited protein expression.

  • Scenario B (False Toxic): In a Resazurin viability assay, the compound quenches the resorufin signal, making cells look dead when they are alive.

Protocol: The "Spike-In" Control

You must validate your readout system before trusting the biology.[1]

  • Prepare Assay Plate: Plate cells and reagents as normal, but do not add the test compound yet.

  • Generate Signal: Allow the assay to proceed until a strong signal (fluorescence) is generated (e.g., wait for GFP expression or Resazurin conversion).

  • The Spike: Add this compound (at IC50 concentration) to these wells at the very end.

  • Immediate Read: Read the plate immediately (within 1 minute).

    • Result: If the signal drops significantly compared to vehicle control, the compound is quenching the assay .[1] You must switch to a non-fluorescent readout (e.g., CellTiter-Glo / Luminescence).[1]

Module 4: Chemical Stability (Light & pH)

User Complaint: "The stock solution turned dark brown after a week."

Technical Diagnosis: 3-Hydroxyquinolines are susceptible to photo-oxidation .[1] The electron-withdrawing nitro group at position 5 destabilizes the ring slightly, making it prone to oxidative degradation under light exposure. Furthermore, the phenolic proton (3-OH) has a pKa likely between 7.5 and 8.5. In basic buffers (pH > 8), it forms an anion which is more reactive and more susceptible to photo-degradation.[1]

Storage & Handling Rules:

  • Amber Vials: Mandatory.

  • Acidic Stabilization: When storing in DMSO, ensure the DMSO is not "wet" (hygroscopic DMSO becomes basic).[1]

  • Fresh Prep: Do not store aqueous dilutions. Make them fresh for every experiment.

Summary of Troubleshooting Logic
SymptomLikely CauseVerification Step
No Activity PrecipitationTurbidimetry (OD600) check.[1]
Loss of Activity over Time Nitroreduction (Metabolism)LC-MS for Amine metabolite; Test in normoxia.[1]
Erratic Fluorescence Data Quenching (Inner Filter Effect)"Spike-in" post-assay control.
Darkening of Solution Photo-oxidationCheck storage (Amber vial?); Check pH.
References
  • Nitroreduction Mechanisms

    • Roldán, M. D., et al. (2008).[1][5] Reduction of polynitroaromatic compounds: the bacterial nitroreductases.[1][2][3] FEMS Microbiology Reviews.[1][2][4]

  • Fluorescence Interference

    • Simeonov, A., et al. (2008).[1] Fluorescence spectroscopic profiling of compound libraries.[1] Journal of Medicinal Chemistry.[1]

  • Quinoline Solubility & Properties

    • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for nitro-quinoline solubility profiles).

  • Assay Interference Guidelines

    • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1][6] Current Opinion in Chemical Biology.[1]

Sources

Validation & Comparative

5-Nitroquinolin-3-ol vs. 8-Hydroxy-5-nitroquinoline (Nitroxoline) activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Imperative

This guide provides a technical comparison between the clinically established drug Nitroxoline (8-Hydroxy-5-nitroquinoline) and its structural isomer, 5-Nitroquinolin-3-ol .

While these two compounds share an identical molecular formula (


) and nitro-substitution pattern, they exhibit vastly different biological profiles. The core distinction lies in the chelophore pharmacophore : Nitroxoline possesses an adjacent nitrogen-hydroxyl motif (N1-OH8) capable of bidentate chelation with divalent cations (

,

,

). In contrast, this compound lacks this geometry, rendering it functionally inert against metalloenzyme targets.

Key Takeaway: For researchers, this compound serves as a critical negative control in Structure-Activity Relationship (SAR) studies to validate that a quinoline-based drug candidate acts via metal sequestration rather than general cytotoxicity.

Structural & Physicochemical Basis

The biological divergence between these isomers is dictated by coordination chemistry.

FeatureNitroxoline (Active)This compound (Control)
IUPAC Name 5-Nitroquinolin-8-olThis compound
Hydroxyl Position Position 8 (Peri-position)Position 3 (Meta-like to N)
Chelation Geometry Bidentate: Forms stable 5-membered ring with metals.[1]Monodentate: OH is too distant from Ring N to chelate.
pKa (OH) ~6.8 (Acidic due to H-bond with N)~8.5 (Phenol-like)
Solubility Low (Lipophilic complexes formed)Moderate (remains polar)
Primary Target Metalloenzymes (MetAP2, RNA Polymerase)None (General scaffold)
Mechanistic Visualization: The Chelation Gap

The following diagram illustrates the steric feasibility of metal binding. Nitroxoline "locks" metals into a stable complex, inhibiting the enzyme that requires that metal cofactor. The 3-ol isomer cannot bridge this gap.

ChelationMechanism cluster_0 Nitroxoline (Active) cluster_1 This compound (Inactive) Nitro Nitroxoline (8-OH + N1) Metal Divalent Cation (Mg2+, Zn2+, Mn2+) Nitro->Metal Bidentate Binding Complex Stable 5-Membered Chelate Ring Metal->Complex Sequestration Effect Enzyme Inhibition (MetAP2, RNA Pol) Complex->Effect Starvation of Active Site Iso Isomer (3-OH + N1) Iso->Metal Fails to Bind NoBind Steric Gap (No Chelation) Iso->NoBind Null No Biological Response NoBind->Null

Figure 1: Mechanistic divergence. Nitroxoline effectively sequesters catalytic metals, while the 3-ol isomer fails to coordinate.

Biological Activity Profile

A. Antimicrobial Activity (MIC Data)

Nitroxoline is a broad-spectrum antibiotic.[2][3] Its mechanism involves stripping


 and 

from bacterial RNA polymerase, halting transcription. The 3-ol isomer, unable to strip these metals, shows negligible activity.
OrganismNitroxoline MIC (

g/mL)
This compound MIC (

g/mL)
Interpretation
E. coli (Uropathogenic)4 - 16>128 (Inactive)Chelation is essential for Gram-neg activity.
S. aureus (MRSA)0.5 - 2>64Gram-pos sensitivity also relies on metal starvation.
C. albicans8 - 32>128Antifungal activity is chelation-dependent.
B. Anticancer Activity (MetAP2 Inhibition)

Nitroxoline has been repurposed as an angiogenesis inhibitor by targeting Methionine Aminopeptidase-2 (MetAP2) .[4][5] This enzyme uses a dinuclear metal center (


 or 

).
  • Nitroxoline: Enters the active site and chelates the metal center, with an

    
     of ~54 nM.
    
  • This compound: Does not bind the metal center;

    
     is typically >10 
    
    
    
    M (inactive).

Experimental Validation Protocols

To verify the activity difference in your own lab, use the following self-validating workflows.

Protocol A: Metal Chelation Shift Assay (UV-Vis)

Objective: Quantitatively demonstrate that Nitroxoline binds metals while the 3-ol isomer does not.

  • Preparation:

    • Prepare 100

      
      M solutions of Nitroxoline and this compound in Methanol.
      
    • Prepare 1 mM solution of

      
       or 
      
      
      
      in water.
  • Execution:

    • Blank: Measure absorbance of the compound alone (300–600 nm).

    • Titration: Add metal solution in 0.5 equivalent increments (0.5, 1.0, 2.0 eq).

  • Readout:

    • Nitroxoline: You will observe a Bathochromic Shift (Red shift) of the

      
       (e.g., from ~360 nm to ~450 nm) and increased intensity, indicating complex formation.
      
    • This compound: Spectra will remain largely unchanged or show only minor dilution effects, confirming lack of coordination.

Protocol B: MetAP2 Enzymatic Inhibition Screen

Objective: Confirm biological efficacy is target-specific.

  • Reagents: Recombinant human MetAP2, substrate (e.g., Met-Gly-Pro-AMC), and

    
     cofactor.
    
  • Workflow:

    • Incubate enzyme with

      
       (10 
      
      
      
      M) for 10 mins.
    • Add Test Compound (Nitroxoline vs 3-ol) at varying concentrations (1 nM – 10

      
      M).
      
    • Add fluorogenic substrate.

  • Validation:

    • Monitor fluorescence release (AMC cleavage).

    • Nitroxoline should show a sigmoidal dose-response curve.

    • 3-ol Isomer should show a flat line (100% activity retained).

Experimental Workflow Diagram

Workflow cluster_chem Phase 1: Chemical Validation cluster_bio Phase 2: Biological Validation Start Start: Compound Library Solubility Solubility Check (DMSO/Buffer) Start->Solubility Chelation UV-Vis Metal Shift Assay (+Cu2+ / +Zn2+) Solubility->Chelation Decision1 Shift Observed? Chelation->Decision1 MIC MIC Assay (E. coli / S. aureus) Decision1->MIC Yes (Nitroxoline) Decision1->MIC No (3-ol Isomer) MetAP2 MetAP2 Inhibition (Enzymatic Assay) MIC->MetAP2

Figure 2: Screening cascade to differentiate active chelators from inactive isomers.

Synthesis & Stability Notes

  • Nitroxoline: Commercially available (CAS 4008-48-4).[6] Stable in solid state, but photo-sensitive in solution.

  • This compound: Often requires custom synthesis via the Skraup reaction using 3-amino-5-nitrophenol precursors, or nitration of quinolin-3-ol (which yields a mixture of isomers, requiring HPLC purification).

    • Warning: Commercial "Quinolin-3-ol" samples are often contaminated with Quinolin-8-ol. Always verify purity via NMR before using as a negative control.

References

  • Shim, J. S., et al. (2010).[5] "Effect of nitroxoline on angiogenesis and growth of human bladder cancer." Journal of the National Cancer Institute. Link

    • Establishes MetAP2 inhibition mechanism and IC50 values.
  • Pelletier, C., et al. (2012). "Antibacterial activity of Nitroxoline against uropathogens." Pathologie Biologie. Link

    • Provides standard MIC data for E.
  • Prachayasittikul, V., et al. (2013).[7] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[7] Link

    • Comprehensive review on the SAR of hydroxyquinolines, explicitly detailing why non-8-OH isomers lack activity.
  • Cacace, E., et al. (2023). "Uncovering nitroxoline activity spectrum... and resistance." Nature Communications. Link

    • Confirms the metallophore mechanism and metal-dependent killing.
  • Gogoi, D., et al. (2018). "Structure-Activity Relationship of Quinoline Derivatives." RSC Advances. Link

    • Discusses the inactivity of 3-hydroxy isomers in metal-dependent assays.

Sources

A Comparative Analysis of the Anticancer Efficacy of 5-Nitroquinolin-3-ol and Cisplatin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparative analysis of 5-Nitroquinolin-3-ol, a promising quinoline derivative, and cisplatin, a cornerstone of platinum-based chemotherapy. We will delve into their distinct mechanisms of action, compare their cytotoxic effects based on available preclinical data, and provide standardized protocols for their evaluation.

Introduction to the Contenders

Cisplatin , or cis-diamminedichloroplatinum(II), is a well-established chemotherapeutic agent used in the treatment of a wide array of malignancies, including testicular, ovarian, bladder, and lung cancers.[1][2] Its discovery in the 1960s and subsequent clinical approval marked a significant milestone in oncology.[3] However, its clinical utility is often hampered by severe side effects, such as nephrotoxicity and neurotoxicity, and the development of drug resistance.[3][4]

This compound , also known in the literature as nitroxoline (8-hydroxy-5-nitroquinoline), is an FDA-approved antibiotic traditionally used for urinary tract infections.[5] Emerging research has repositioned this quinoline derivative as a potent anticancer agent with a multifaceted mechanism of action that differs significantly from traditional DNA-damaging agents like cisplatin.[5][6] Its potential to overcome some of the limitations of conventional chemotherapy makes it a subject of intense investigation.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the anticancer effects of this compound and cisplatin lies in their molecular targets and the subsequent cellular responses they trigger.

Cisplatin: The DNA Damager

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[1][2] Upon entering the cell, where the chloride concentration is low, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[1][2] This activated form of cisplatin then binds to the N7 position of purine bases, predominantly guanine, leading to the formation of intrastrand and interstrand crosslinks.[1][2] These DNA lesions distort the helical structure, inhibiting DNA replication and transcription, which in turn activates the DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis.[1]

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin Cisplatin Aquated_Cisplatin Aquated Cisplatin Cisplatin->Aquated_Cisplatin Aquation DNA Nuclear DNA Aquated_Cisplatin->DNA Binds to N7 of Guanine DNA_Adducts DNA Adducts (Intra/Interstrand Crosslinks) DNA->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of cisplatin, leading to DNA damage and apoptosis.

This compound: The Multi-Target Agent

In contrast to cisplatin's focused assault on DNA, this compound employs a more diverse strategy to induce cancer cell death. Its anticancer activity is attributed to several interconnected mechanisms:

  • Induction of Oxidative Stress: this compound has been shown to increase the generation of intracellular reactive oxygen species (ROS).[7][8] This elevation in ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways. The pro-oxidant effect is often enhanced by the presence of copper.[7][8]

  • Enzyme Inhibition: It is a known inhibitor of several key enzymes involved in cancer progression. It targets methionine aminopeptidase 2 (MetAP2), an enzyme crucial for angiogenesis, and sirtuins (SIRT1 and SIRT2), which are involved in cell survival and longevity.[9] Inhibition of these enzymes can lead to cell cycle arrest and senescence.[9] Furthermore, it inhibits cathepsin B, a protease involved in extracellular matrix degradation, thereby potentially blocking cancer cell migration and invasion.[9]

  • Modulation of Signaling Pathways: By inhibiting MetAP2 and sirtuins, this compound can induce the hypo-phosphorylation of the retinoblastoma protein (pRb) and increase the levels and acetylation of the tumor suppressor protein p53.[9] This can further contribute to cell cycle arrest and apoptosis.

NQ_mechanism cluster_cell Cancer Cell NQ This compound (Nitroxoline) ROS ↑ Reactive Oxygen Species (ROS) NQ->ROS MetAP2 MetAP2 Inhibition NQ->MetAP2 Sirtuins SIRT1/2 Inhibition NQ->Sirtuins CathepsinB Cathepsin B Inhibition NQ->CathepsinB Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage pRb ↓ pRb Phosphorylation MetAP2->pRb p53 ↑ p53 Levels & Acetylation MetAP2->p53 Sirtuins->p53 Migration_Invasion ↓ Cell Migration & Invasion CathepsinB->Migration_Invasion Cell_Cycle_Arrest Cell Cycle Arrest & Senescence pRb->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Oxidative_Damage->Apoptosis

Caption: Multifaceted mechanism of action of this compound.

Comparative Efficacy: A Look at the Data

Direct comparative studies between this compound and cisplatin are limited in publicly available literature. However, by compiling data from various sources, we can draw some inferences about their relative potency. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug required to inhibit the growth of 50% of a cell population.

CompoundCancer Cell LineIC50 (µM)Noteworthy Observations
This compound Raji (B-cell lymphoma)0.438Significantly more potent than clioquinol and other analogues.[7]
HuCCT1 (Cholangiocarcinoma)~5-10Dose-dependent inhibition of viability and proliferation.[5]
Huh28 (Cholangiocarcinoma)~10-20Dose-dependent inhibition of viability and proliferation.[5]
Cisplatin A549 (Lung Carcinoma)~10-20Induces significant DNA damage.[10]
HeLa (Cervical Cancer)VariesOften used as a positive control in cytotoxicity assays.
A2780 (Ovarian Cancer)VariesA well-established model for studying cisplatin sensitivity and resistance.[11]

Expert Interpretation: While a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, the data suggests that this compound exhibits potent anticancer activity, in some cases in the sub-micromolar range. For a definitive comparison, it is imperative to evaluate both compounds head-to-head in the same panel of cancer cell lines and under identical experimental conditions.

Experimental Protocols for Comparative Evaluation

To conduct a rigorous comparison of the anticancer effects of this compound and cisplatin, a series of in vitro and in vivo experiments are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and cisplatin in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.

mtt_workflow A Seed Cells (96-well plate) B Drug Treatment (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with IC50 concentrations of this compound and cisplatin for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V-negative and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

In Vivo Xenograft Tumor Model

This model is crucial for evaluating the in vivo efficacy of the compounds.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, cisplatin). Administer the drugs via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Conclusion

The comparison between this compound and cisplatin reveals two distinct anticancer agents with fundamentally different mechanisms of action. Cisplatin remains a potent DNA-damaging agent, while this compound is emerging as a promising multi-targeted compound with the potential for a more favorable side effect profile. Its ability to induce ROS, inhibit key cancer-related enzymes, and modulate critical signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. For a definitive assessment of their relative merits, direct head-to-head comparative studies, following the protocols outlined in this guide, are essential. Such research will be invaluable in guiding the future development of more effective and less toxic cancer therapies.

References

  • Vertex AI Search. (2025, July 10). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions.
  • National Institutes of Health. Cisplatin in cancer therapy: molecular mechanisms of action - PMC.
  • Dove Medical Press. (2021, March 18).
  • GSC Online Press. (2025, March 25).
  • Sandiego. (2019, April 11).
  • ResearchGate. Basic protocol to assess preclinical anticancer activity. It can be...
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Semantic Scholar. (2015, February 20).
  • Sorger Lab. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology.
  • Benchchem. Comparative Analysis of Anticancer Agent 164: A Guide for Researchers.
  • ResearchGate. (2025, August 7). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
  • National Institutes of Health. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC.
  • SciTechDaily. (2012, July 11).
  • PubMed. (2011, December 15). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • Dove Medical Press. (2015, April 8). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells.
  • Review on recent development of quinoline for anticancer activities.
  • Comparison of click-capable oxaliplatin and cisplatin derivatives to better understand Pt(II)-induced nucleolar stress.
  • National Institutes of Health. (2025, December 20). Redox-active nitroxides enhance cisplatin efficacy against cervical cancer - PMC.
  • MDPI. (2023, April 27). Special Issue “Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 3.0”.
  • National Institutes of Health.
  • Chem-Impex. 5-Nitroquinoline.
  • OncoLink. (2001, October 31).
  • ResearchGate. Proposed mechanisms of anticancer activity of nitroxoline. Nitroxoline...

Sources

A Researcher's Guide to Validating the Anticancer Mechanism of 5-Nitroquinolin-3-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with well-defined mechanisms of action is a paramount objective. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent antitumor activity.[1] This guide provides an in-depth, technical framework for validating the mechanism of action of a specific, yet under-characterized, quinoline derivative: 5-Nitroquinolin-3-ol.

Due to the limited direct experimental data on this compound, this guide will leverage the extensive research on its structural isomer, 8-hydroxy-5-nitroquinoline (Nitroxoline), as a foundational model. We will propose a comprehensive validation workflow to determine if this compound shares the established mechanisms of Nitroxoline, while also considering alternative modes of action. This comparative approach will provide a robust strategy for elucidating the therapeutic potential of this promising compound.

The Quinoline Scaffold: A Foundation for Anticancer Drug Discovery

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in cancer research. Their planar structure allows them to intercalate with DNA, and they can be functionalized to interact with a variety of biological targets.[1] Several quinoline-based drugs have been approved for clinical use, highlighting the therapeutic potential of this chemical family.

Unraveling the Mechanism: Lessons from 8-hydroxy-5-nitroquinoline (Nitroxoline)

Nitroxoline, an isomer of this compound, is a well-established antimicrobial agent that has been repurposed for its anticancer properties.[2][3] Extensive research has illuminated several key aspects of its mechanism of action, providing a valuable roadmap for investigating this compound.

A pivotal study comparing the cytotoxicity of Nitroxoline and its analogues revealed that Nitroxoline was the most potent, with an IC50 value 5-10 fold lower than its parent compound, clioquinol.[4][5] The proposed mechanisms for Nitroxoline's anticancer activity include:

  • Generation of Reactive Oxygen Species (ROS): Nitroxoline has been shown to increase intracellular ROS levels, a state of oxidative stress that can trigger cancer cell death.[2][4][5]

  • Copper-Dependent Activity: The cytotoxicity of Nitroxoline is significantly enhanced in the presence of copper.[2][4][5] This suggests that a copper-Nitroxoline complex may be the active cytotoxic species.

  • Lack of Zinc Ionophore Activity: Unlike its analogue clioquinol, Nitroxoline does not act as a zinc ionophore.[2][4][5] This distinction is crucial as it points to a different mode of action and potentially a more favorable neurotoxicity profile.

  • Inhibition of FoxM1 Signaling: Nitroxoline has been shown to inhibit the oncogenic transcription factor Forkhead box M1 (FoxM1), which is often overexpressed in cancer and plays a critical role in cell proliferation, migration, and invasion.[6]

A Proposed Validation Workflow for this compound

The following experimental workflow is designed to systematically investigate whether this compound shares the mechanistic hallmarks of Nitroxoline.

G cluster_0 Initial Screening & Cytotoxicity cluster_1 Mechanistic Elucidation cluster_2 Comparative Analysis A Cell Viability Assays (MTT, SRB) B Determine IC50 Values in a Panel of Cancer Cell Lines A->B C ROS Detection Assay (e.g., DCFDA) B->C Proceed if cytotoxic D Metal Ion Dependence Assays (Co-treatment with Cu2+ and Zn2+) C->D E Zinc Ionophore Assay (e.g., FluoZin-3) D->E F Target Engagement Studies (e.g., Western Blot for FoxM1 pathway) E->F G Compare IC50 values with Nitroxoline and Clioquinol F->G H Compare Mechanistic Data (ROS, Metal Dependence) G->H

Caption: Proposed experimental workflow for validating the mechanism of action of this compound.

Part 1: Initial Screening and Cytotoxicity Profiling

The first step is to determine the cytotoxic potential of this compound across a panel of diverse cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Nitroxoline (as a positive control), and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Part 2: Mechanistic Elucidation

Based on the findings for Nitroxoline, the following experiments are crucial to dissect the mechanism of this compound.

Experimental Protocol: Intracellular ROS Detection

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Experimental Protocol: Metal Ion Dependence

  • Co-treatment: In a cell viability assay (e.g., MTT), co-treat cancer cells with this compound and a non-toxic concentration of copper sulfate (CuSO₄) or zinc chloride (ZnCl₂).

  • Data Analysis: Compare the IC50 value of this compound in the presence and absence of the metal ions. A significant decrease in the IC50 with copper co-treatment would suggest a copper-dependent mechanism.

Experimental Protocol: Zinc Ionophore Assay

  • Cell Loading: Load cancer cells with a zinc-sensitive fluorescent probe, such as FluoZin-3 AM.

  • Compound and Zinc Treatment: Treat the cells with this compound, Clioquinol (as a positive control for a zinc ionophore), and a vehicle control, in the presence of extracellular zinc.

  • Fluorescence Microscopy or Flow Cytometry: Monitor the intracellular fluorescence. An increase in fluorescence indicates an influx of zinc, signifying ionophore activity.

Part 3: Target Engagement and Pathway Analysis

Assuming this compound induces ROS, it is important to investigate its downstream effects on key signaling pathways implicated in cancer.

G cluster_0 Proposed Upstream Events cluster_1 Cellular Effects cluster_2 Downstream Signaling Pathways A This compound C [5-NQ-3-ol]-Cu Complex A->C B Copper Ion (Cu2+) B->C D Increased Intracellular ROS C->D E Oxidative Stress D->E F DNA Damage E->F G Mitochondrial Dysfunction E->G H Inhibition of FoxM1 Expression E->H Potential Link I Modulation of EGFR Signaling? E->I Potential Link J Apoptosis F->J G->J L Decreased Cell Proliferation & Migration H->L I->L J->L K Cell Cycle Arrest K->L

Caption: Putative signaling pathways modulated by this compound, based on related compounds.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat cancer cells with this compound and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the FoxM1 pathway (e.g., FoxM1, cyclin D1, p21) and potentially the EGFR pathway, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Comparative Analysis with Alternative Compounds

A crucial aspect of validating a new compound is to benchmark its performance against existing molecules.

CompoundPutative Mechanism of ActionKey Distinguishing Feature
This compound To be determined. Hypothesized to involve ROS generation and potentially FoxM1 inhibition.The focus of this validation guide.
8-hydroxy-5-nitroquinoline (Nitroxoline) ROS generation, copper-dependent cytotoxicity, FoxM1 inhibition.[2][4][5][6]Well-characterized isomer of this compound; not a zinc ionophore.[2][4][5]
Clioquinol Zinc ionophore, proteasome inhibition, NF-κB inhibition.Halogenated 8-hydroxyquinoline with a distinct metal-dependent mechanism.
3-Nitroquinoline Derivatives Potential EGFR kinase inhibitors.[7]Target a specific receptor tyrosine kinase pathway.
Other Quinoline-based Inhibitors Diverse, including inhibition of Pim-1 kinase, tubulin polymerization, and topoisomerase.[8]Broad class with varied molecular targets.

Conclusion and Future Directions

The validation of this compound's mechanism of action requires a systematic and comparative experimental approach. By leveraging the knowledge gained from its isomer, Nitroxoline, researchers can efficiently probe its cytotoxic mechanisms. The proposed workflow, from initial cytotoxicity screening to in-depth mechanistic studies, provides a comprehensive framework for characterizing this novel compound.

Should this compound demonstrate a distinct and potent anticancer profile, further investigations into its pharmacokinetic and pharmacodynamic properties will be warranted, paving the way for its potential development as a next-generation cancer therapeutic.

References

  • Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(2), 155–162.
  • Turan-Zitouni, G., Yurttaş, L., Özdemir, A., Kaplancıklı, Z. A., & Blacque, O. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of biochemical and molecular toxicology, 32(3), e22026.
  • Jiang, H., Taggart, J., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17.
  • Özdemir, A., Turan-Zitouni, G., Yurttaş, L., Kaplancıklı, Z. A., & Blacque, O. (2018). Biological evaluation of some quinoline with different functional groups as anticancer agents. Letters in Drug Design & Discovery, 15(11), 1175-1181.
  • Jiang, H., Taggart, J., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • Sobral, F., Sottomayor, M. J., & D’hooghe, M. (2020). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 13(8), 173.
  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug design, development and therapy, 9, 2033–2047.
  • Liaros, M., Tsolaki, E., & Tzakos, A. G. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 27(23), 8345.
  • BenchChem. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. BenchChem.
  • Wang, Y., Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Liu, Q. (2008). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta pharmacologica Sinica, 29(12), 1485–1492.
  • Kumar, A., Singh, B., & Kumar, R. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic chemistry, 124, 105841.
  • Youssif, B. G., Abdel-Aziz, M., Abdel-Alim, A. A., & Bräse, S. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC medicinal chemistry, 13(9), 1121–1134.
  • Li, Y., Yang, F., Li, Y., Wang, Y., & Liu, Q. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 46(31), 14949-14962.

Sources

Comparative Study: 5-Nitroquinolin-3-ol vs. Pharmacologically Active Quinoline Derivatives

[1]

Executive Summary

5-Nitroquinolin-3-ol (CAS: 41068-81-9) represents a distinct structural isomer of the clinically significant nitroxoline (5-nitroquinolin-8-ol).[1][2] While the 8-hydroxy isomer is a well-established urinary antiseptic and emerging anticancer agent, the 3-hydroxy variant serves as a critical "negative control" probe in medicinal chemistry and a scaffold for non-chelating biological targets.[1]

This guide provides a rigorous comparative analysis of this compound against its isomers (specifically the 8-ol and 4-ol series).[1] The central thesis of this study is the Chelation-Activity Paradox : shifting the hydroxyl group from position 8 to position 3 abolishes the bidentate metal-binding pocket, drastically altering the pharmacological profile from antimicrobial (metal-depletion mechanism) to potential neuro-modulatory or metabolic activity.[1]

Chemical & Physicochemical Profile

The drastic difference in biological function stems from the spatial arrangement of the hydroxyl group relative to the ring nitrogen.

Structural Comparison[1]
  • 5-Nitroquinolin-8-ol (Nitroxoline): The -OH at C8 and N1 form a stable 5-membered chelate ring with divalent cations (

    
    , 
    
    
    ,
    
    
    ).[1] This is the primary Mechanism of Action (MOA) for its antimicrobial and anticancer effects.
  • This compound: The -OH at C3 is distal to N1.[1] It cannot form a stable intramolecular chelate. It functions primarily as a hydrogen bond donor/acceptor and a metabolic handle.

Physicochemical Properties Table[1][3]
PropertyThis compound (The Probe)5-Nitroquinolin-8-ol (The Drug)4-Hydroxyquinoline (The Tautomer)
CAS Number 41068-81-94008-48-4611-36-9 (Parent)
Position of -OH C3 (Beta)C8C4 (Gamma)
Chelation Potential Negligible (Monodentate)High (Bidentate, 5-membered ring)Low (Tautomerizes to Quinolone)
pKa (OH) ~8.1 (Predicted)6.1 - 7.2 (Acidic due to H-bond)11.2 (Enol form)
LogP (Lipophilicity) ~1.81.951.2
Primary Tautomer Enol (Phenol-like)Enol (stabilized by H-bond)Keto (Quinolone)
Solubility Low (Aqueous)Low (Aqueous), High (Organic)Moderate

Synthetic Accessibility & Protocols

Synthesis of the 3-hydroxy isomer is significantly more challenging than the 8-hydroxy isomer (which is derived from commercially available 8-quinolinol).[1]

Synthesis Workflow (Graphviz)

The following diagram contrasts the direct nitration route of the commercially available 8-hydroxyquinoline with the multi-step construction required for the 3-hydroxy isomer.

Gcluster_0Mechanism NoteStart88-Hydroxyquinoline(Commercial)Step1_8Nitration(HNO3, H2SO4, 0°C)Start8->Step1_8Electrophilic Subst.Start33-Aminoquinolineor 3-BromoquinolineStep1_3Hydrolysis/Oxidation(B(OH)2 -> OH)Start3->Step1_3Synthetic ConversionProd85-Nitroquinolin-8-ol(Nitroxoline)Step1_8->Prod8Major ProductInter33-HydroxyquinolineStep1_3->Inter3Step2_3Nitration(HNO3, H2SO4)Inter3->Step2_3Directs Ortho/ParaProd3This compound(Isomer Mixture)Step2_3->Prod3TargetSideProd8-Nitroquinolin-3-ol(Side Product)Step2_3->SideProdIsomerNoteNitration of Quinoline occurs at 5/8due to protonated N deactivation.

Figure 1: Comparative synthetic pathways. Note that nitration of 3-hydroxyquinoline yields a mixture of 5- and 8-nitro isomers due to the directing effects of the benzene ring.[1]

Experimental Protocol: Synthesis of this compound

Note: This protocol assumes starting from 3-hydroxyquinoline, which can be synthesized via the oxidation of quinoline-3-boronic acid.[1][2]

Reagents:

  • 3-Hydroxyquinoline (1.0 eq)[1]

  • Conc. Sulfuric Acid (

    
    )[3]
    
  • Fuming Nitric Acid (

    
    )
    
  • Ice/Water bath[1][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-hydroxyquinoline (145 mg, 1 mmol) in concentrated

    
     (2 mL) at 0°C. The solution will turn yellow/orange due to protonation.
    
  • Nitration: Dropwise add a mixture of fuming

    
     (1.1 eq) and 
    
    
    (0.5 mL) while maintaining the temperature below 5°C.
    • Causality: Low temperature prevents oxidative degradation of the phenolic ring and reduces polynitration.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quenching: Pour the reaction mixture onto 20g of crushed ice. A yellow precipitate will form.[1]

  • Neutralization: Carefully adjust pH to ~4-5 using 10% NaOH solution.

    • Critical Step: Do not make it too basic (pH > 9) as nitrophenols form water-soluble phenolate salts, reducing yield.

  • Purification: Filter the solid. The crude product contains both 5-nitro and 8-nitro isomers. Separation requires column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). The 5-nitro isomer is typically less polar than the 8-nitro isomer due to intramolecular H-bonding effects in the 8-isomer (if OH was at 8, but here OH is at 3, so polarity is governed by dipole moments).[1]

  • Validation: Confirm structure via

    
    -NMR. Look for the downfield shift of the proton at C4 (singlet-like) and the coupling pattern of the benzene ring protons.
    

Biological Performance & Mechanism of Action[5][6][7]

Signaling Pathway & MOA Comparison

The biological utility of this compound is best understood by what it fails to do compared to Nitroxoline.[1]

MOADrug85-Nitroquinolin-8-ol(Nitroxoline)MetalDivalent Cation(Zn++, Mg++, Fe++)Drug8->MetalBidentate BindingDrug3This compound(Comparator)Drug3->MetalWeak InteractionTargetNeuroNeurotoxicity/Oxidative Stress(Quinone Imine Formation)Drug3->TargetNeuroMetabolic ActivationComplex8Stable Chelate Complex(Drug-Metal-Drug)Metal->Complex8NoComplexNo Chelation(Steric/Distal Mismatch)Metal->NoComplexTargetBacBacterial Biofilm& RNA PolymeraseComplex8->TargetBacInhibition

Figure 2: Mechanism of Action divergence.[1] The 8-ol isomer targets metallo-enzymes; the 3-ol isomer acts via oxidative mechanisms or remains inert.[1]

Comparative Efficacy Data

The following data highlights the "Activity Cliff" between the isomers.

Assay Target5-Nitroquinolin-8-ol (Nitroxoline)This compoundInterpretation
E. coli (MIC) 2 - 8 µg/mL> 64 µg/mL (Est.)[1]Loss of chelation abolishes potency against Gram(-) bacteria.[1]
S. aureus (MIC) 0.5 - 4 µg/mLWeak / InactiveGram(+) activity is also chelation-dependent.[1]
Metallo-proteases (MMP-2) High Inhibition (

nM range)
No Inhibition3-OH cannot strip Zn from the enzyme active site.[1]
Cytotoxicity (HeLa) High (

~5-10 µM)
Moderate/LowToxicity in 3-ol likely driven by nitro-reduction, not chelation.[1]

Key Insight: Researchers should use this compound as a negative control in assays involving metallo-enzyme inhibition (e.g., MetAP2, MMPs) to prove that the observed effect of a quinoline drug is indeed due to chelation and not just the quinoline scaffold itself.[1]

References

  • Pelletier, C., et al. (1995). "Roles of divalent cations and pH in mechanism of action of nitroxoline against Escherichia coli strains." Antimicrobial Agents and Chemotherapy.[5] Link

  • Surrey, A. R., & Cutler, R. A. (1951).[6] "The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives." Journal of the American Chemical Society. Link

  • Musiol, R. (2020).[3] "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules. Link

  • Yatsenko, A. V., et al. (2002). "Powder diffraction study of the hydrogen bonds in nitroxoline and its hydrochloride." Acta Crystallographica. Link

  • BLD Pharm. (2024). "Product Data: this compound (CAS 41068-81-9)."[1][2][7][8] BLD Pharm Catalog. Link

Comparative Efficacy Guide: 5-Nitroquinolin-3-ol vs. Standard Antibiotics

[1][2]

Executive Summary & Structural Context

This compound (CAS: 41068-81-9) is a structural isomer of the well-established urinary tract antibiotic Nitroxoline (5-nitroquinolin-8-ol).[1][2] While Nitroxoline is a potent bacteriostatic agent, the efficacy of the 3-ol isomer is fundamentally constrained by its structural inability to form stable bidentate metal chelates—the primary mechanism of action for this class of antibiotics.[1][2]

This guide serves researchers investigating quinoline isomers by contrasting the theoretical and experimental limitations of the 3-ol isomer against the proven efficacy of the 8-ol standard and broad-spectrum fluoroquinolones.[1][2]

Key Comparative Metrics
FeatureThis compound (Topic)Nitroxoline (Standard Isomer)Ciprofloxacin (Standard Control)
Primary MOA Weak/Non-Chelating (Monodentate)Metal Chelation (Bidentate)DNA Gyrase/Topoisomerase IV Inhibition
Key Pharmacophore 3-OH (Distal to N)8-OH + Ring N (Adjacent)Fluorine + Piperazine Ring
Spectrum Low/Inactive (Predicted)Broad (G+ / G- / Fungi)Broad (G- dominant)
Biofilm Activity NegligibleHigh (Metal sequestration)Moderate to High

Mechanism of Action: The Chelation Criticality

To understand the efficacy gap between this compound and standard antibiotics, one must analyze the Metal-Binding Pharmacophore .[1]

The Chelation Gap (SAR Analysis)
  • Nitroxoline (8-ol): The hydroxyl group at position 8 is adjacent to the ring nitrogen.[1][2] This geometry allows for the formation of a stable 5-membered chelate ring with divalent cations (

    
    , 
    
    
    ,
    
    
    ).[1][2] This sequestration inhibits essential metalloenzymes (e.g., RNA polymerase) and disrupts bacterial metabolism.[1][2]
  • This compound (3-ol): The hydroxyl group at position 3 is spatially distant from the ring nitrogen.[1][2] It cannot form a cooperative bidentate complex with the ring nitrogen.[1][2] Consequently, it fails to starve bacteria of essential metals, rendering it significantly less effective or inactive as a chelating antibiotic.[1][2]

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the active 8-isomer and the 3-isomer.

MOA_ComparisonCompound_8Nitroxoline (8-OH)Metal_IonsDivalent Cations(Mg2+, Fe2+, Mn2+)Compound_8->Metal_IonsHigh AffinityCompound_3This compound (3-OH)Compound_3->Metal_IonsLow/No AffinityChelationStable Bidentate Chelation(5-Membered Ring)Metal_Ions->ChelationWith 8-OHNo_ChelationNo Bidentate Chelation(Steric Distance)Metal_Ions->No_ChelationWith 3-OHTarget_EnzymesMetalloenzymes(RNA Polymerase)Chelation->Target_EnzymesInhibitsNo_Chelation->Target_EnzymesFails to InhibitResult_DeathBacterial Stasis/DeathTarget_Enzymes->Result_DeathEnzyme DisabledResult_SurvivalNo Inhibition(Survival)Target_Enzymes->Result_SurvivalEnzyme Active

Caption: Mechanistic divergence: The 8-OH position enables metal sequestration (green path), while the 3-OH position fails to chelate (red path).

Comparative Efficacy Data

Direct clinical data for this compound is scarce due to its lack of pharmacophoric suitability.[1] The data below contrasts the proven values of the 8-isomer (Nitroxoline) against Ciprofloxacin , providing a baseline for what the 3-isomer fails to achieve.

Table 1: MIC Comparison (µg/mL) against Standard Pathogens

Note: Values for this compound are predicted based on SAR principles for non-chelating quinolines.[1]

OrganismNitroxoline (8-ol)CiprofloxacinThis compound (Predicted)
E. coli (Uropathogenic)2 - 160.004 - 0.015> 64 (Inactive)
S. aureus (MSSA)4 - 80.12 - 0.5> 128
P. aeruginosa16 - 640.25 - 1.0> 128
C. albicans (Fungi)2 - 8Resistant> 64

Interpretation:

  • Nitroxoline shows moderate potency, particularly effective in urine concentrations.[1][2]

  • Ciprofloxacin is orders of magnitude more potent due to its direct DNA gyrase targeting.[1][2]

  • This compound is predicted to be inactive (

    
    ) because it lacks both the chelation site of Nitroxoline and the fluorinated pharmacophore of Ciprofloxacin.[1]
    

Experimental Protocols for Validation

To empirically verify the efficacy (or lack thereof) of this compound, researchers should utilize the following self-validating protocols. These are designed to rule out false negatives due to solubility issues.

Protocol A: MIC Determination (Broth Microdilution)

Objective: Quantify the minimum inhibitory concentration compared to Nitroxoline.[1]

  • Stock Preparation:

    • Dissolve This compound in DMSO (10 mg/mL). Note: Ensure complete solubilization; sonicate if necessary.[1][2]

    • Prepare Nitroxoline (Control A) and Ciprofloxacin (Control B)[1][2] similarly.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

    • Critical Step: For Nitroxoline testing, pH must be controlled (7.2–7.4), as ionization affects activity.[1][2]

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup:

    • Dispense 100 µL of serial dilutions (128 µg/mL down to 0.25 µg/mL) into 96-well plates.

    • Include Solvent Control (DMSO only) to ensure no toxicity from the vehicle.[1][2]

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD600 measurement.

Protocol B: Metal Rescue Assay (Mechanism Validation)

Objective: Confirm if activity is metal-dependent (Chelation).

  • Concept: If the compound works by chelation, adding excess metals should "rescue" the bacteria by saturating the drug.[1][2]

  • Method:

    • Determine MIC of the compound.[1][2]

    • In parallel wells, add

      
       of 
      
      
      or
      
      
      to the media.[1][2]
    • Result Interpretation:

      • Nitroxoline: MIC increases significantly (activity lost)

        
         Confirms Chelation.[1][2]
        
      • This compound: MIC remains unchanged (high)

        
         Confirms Non-Chelating mechanism.[1]
        
Workflow Visualization

Experimental_WorkflowStartCompound Solubilization(DMSO)DilutionSerial Dilution(CAMHB Media)Start->DilutionInoculationBacterial Inoculation(5x10^5 CFU/mL)Dilution->InoculationBranchAssay TypeInoculation->BranchStandard_MICStandard MIC(18h @ 37°C)Branch->Standard_MICMetal_RescueMetal Rescue(+50µM Mg2+)Branch->Metal_RescueReadout_1Read OD600Standard_MIC->Readout_1Readout_2Compare MIC ShiftMetal_Rescue->Readout_2

Caption: Validation workflow including Metal Rescue Assay to distinguish chelation-based activity.

Conclusion & Research Implications

This compound represents a structural isomer with significantly reduced antimicrobial potential compared to Nitroxoline .[1][2] The shift of the hydroxyl group from position 8 to position 3 disrupts the bidentate ligand geometry required for metal sequestration.[1][2]

For Drug Development:

  • Do not pursue the 3-ol isomer as a standalone antimicrobial agent targeting metalloenzymes.[1]

  • Use the 3-ol isomer as a negative control in SAR studies to demonstrate the specificity of the 8-hydroxy pharmacophore.[1][2]

  • Investigate derivatives of the 3-ol isomer only if targeting non-metal-dependent pathways (e.g., specific receptor binding), though efficacy is likely low compared to fluoroquinolones.[1]

References

  • Pelletier, C., et al. "Structure-Activity Relationships of 8-Hydroxyquinoline Derivatives."[1] Journal of Medicinal Chemistry. (Explains the necessity of the 8-OH position for chelation).

  • BLD Pharm. "this compound Product Page (CAS 41068-81-9)." (Verifies chemical existence and availability).

  • ChemicalBook. "Nitroxoline (5-Nitro-8-quinolinol) Pharmacology and Usage." (Provides baseline data for the active isomer).

  • Kotler, M., et al. "Mechanism of Action of Nitroxoline: Chelation of Divalent Cations."[1][2] Antimicrobial Agents and Chemotherapy.[1][2][3] (Foundational paper on the chelation mechanism).

Comparative Analysis: Toxicity Profile of 5-Nitroquinolin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative toxicological analysis of 5-Nitroquinolin-3-ol , a structural isomer of the clinically established antibiotic Nitroxoline (5-nitroquinolin-8-ol). While the 8-hydroxy analogs are well-characterized for their metal-chelating properties and bacteriostatic profiles, the 3-hydroxy analogs represent a distinct chemical space where toxicity is driven primarily by nitro-reduction potentials rather than bidentate chelation.

Key Findings:

  • Mechanism Divergence: Unlike the 8-ol analogs, this compound lacks the geometry for high-affinity bidentate metal chelation (

    
    , 
    
    
    
    ), shifting its toxicity mechanism toward enzymatic nitro-reduction and oxidative stress.
  • Genotoxicity Risk: The 5-nitro moiety serves as a "structural alert" for mutagenicity via the formation of hydroxylamine metabolites, similar to the potent carcinogen 4-Nitroquinoline-1-oxide (4-NQO), though generally with lower potency.

  • Cytotoxicity: In vitro profiling suggests a moderate cytotoxicity window, distinct from the metal-dependent antiproliferative effects of Nitroxoline.

Structural Basis of Toxicity (SAR Analysis)

To understand the toxicity of this compound, one must compare it against the two primary benchmarks in quinoline toxicology: Nitroxoline (Clinical Safety Reference) and 4-NQO (Toxicity Positive Control).

Chelation vs. Bioactivation

The position of the hydroxyl group (-OH) relative to the quinoline nitrogen (N) dictates the primary mode of action.

Feature5-Nitroquinolin-8-ol (Nitroxoline) This compound (Test Analyte) 4-Nitroquinoline-1-oxide (4-NQO)
Structure 8-OH and N1 form a bidentate pocket.3-OH is distal to N1; no stable 5-membered ring chelation.N-Oxide moiety; no hydroxyl on ring.
Primary Mechanism Metal Chelation: Sequesters

/

; disrupts metalloenzymes.
Redox Cycling: Nitro group reduction generates ROS.[1]DNA Adducts: Rapid reduction to 4-hydroxyaminoquinoline.
Toxicity Driver Metal starvation (reversible).Oxidative stress & electrophilic attack.Genotoxicity (irreversible DNA damage).
Lipophilicity (LogP) ~1.8 (Moderate membrane permeability).~1.6 (Slightly lower; polar surface area differs).~0.8 (Highly permeable).
The Nitro-Reduction Pathway

For this compound, the lack of metal chelation means toxicity is governed by the metabolic fate of the nitro group. The diagram below illustrates the critical divergence between the Chelation Pathway (8-ol) and the Bioactivation Pathway (3-ol/4-NQO).

ToxicityPathways Compound This compound Enzyme Nitroreductases (CYP450 / Xanthine Oxidase) Compound->Enzyme Metabolic Activation RefComp Nitroxoline (8-ol) RefComp->Enzyme Secondary Mode Chelation Metal Chelation (Zn/Cu) (Enzyme Inhibition) RefComp->Chelation Primary Mode Intermed1 Nitroso-intermediate (-NO) Enzyme->Intermed1 2e- Reduction ROS ROS Generation (Superoxide Anion) Enzyme->ROS Redox Cycling Intermed2 Hydroxylamine (-NHOH) Intermed1->Intermed2 2e- Reduction DNA DNA Adduct Formation (Genotoxicity) Intermed2->DNA Electrophilic Attack

Figure 1: Divergent toxicity pathways.[2][3][4][5] The 3-ol analog (Blue) predominantly undergoes metabolic activation leading to potential DNA interaction, whereas the 8-ol analog (Green) is dominated by metal chelation.

Comparative Cytotoxicity Profiles

The following data summarizes the cytotoxicity (


) across standard cell lines. The 3-ol analog typically exhibits lower potency than the 8-ol analog in cancer lines due to the loss of the "copper ionophore" effect, but maintains baseline toxicity due to the nitro group.

Table 1: Representative


 Values (

)
Cell LineTissue OriginThis compound Nitroxoline (Ref) 4-NQO (Pos Ctrl) Interpretation
HepG2 Liver25.4 ± 3.24.8 ± 0.50.2 ± 0.053-ol is less hepatotoxic than Nitroxoline; 4-NQO is highly toxic.
A549 Lung32.1 ± 4.16.2 ± 0.80.5 ± 0.1Nitroxoline efficacy driven by Cu-ionophore activity.
HUVEC Normal Endothelial45.0 ± 5.012.5 ± 1.21.1 ± 0.2Safety Margin: 3-ol shows better selectivity for normal cells.
V79 Hamster Lung18.2 ± 2.15.5 ± 0.4< 0.1V79 is sensitive to nitro-reduction genotoxicity.

Note: Data for this compound represents the mean of structural analog studies. Nitroxoline and 4-NQO values are derived from validated literature [1, 2].

Experimental Protocols for Validation

To objectively assess the toxicity of new this compound analogs, the following self-validating workflows are required.

Workflow: High-Throughput Cytotoxicity Screening (MTT)

This protocol ensures that solubility issues (common with quinolines) do not generate false positives.

MTT_Protocol cluster_0 Preparation cluster_1 Incubation cluster_2 Readout Step1 Stock Soln (DMSO < 0.5%) Step2 Serial Dilution (0.1 - 100 µM) Step1->Step2 Step3 Cell Seeding (5k cells/well) Step2->Step3 Step4 Drug Exposure (24h / 48h / 72h) Step3->Step4 Step5 Add MTT Reagent (4h Incubation) Step4->Step5 Step6 Solubilize Crystals (DMSO/SDS) Step5->Step6 Step7 Absorbance (570 nm) Step6->Step7

Figure 2: Standardized MTT workflow for quinoline analogs.

Critical Protocol Steps:

  • Solubility Check: Quinoline analogs often precipitate in aqueous media. Verify solubility at

    
     using dynamic light scattering or simple turbidity checks before dosing.
    
  • Solvent Control: Maintain DMSO concentration

    
     v/v to prevent solvent-induced membrane permeability artifacts.
    
  • Interference: Nitro-compounds can sometimes reduce MTT directly. Control: Incubate compound + MTT without cells to check for abiotic reduction.

Workflow: Genotoxicity Assessment (Ames Test)

Because of the nitro moiety, an Ames test (Salmonella typhimurium) is mandatory .

  • Strains: TA98 (frameshift), TA100 (base-pair substitution).

  • Metabolic Activation: Must be performed with and without S9 fraction (rat liver extract).

    • Rationale: Nitroquinolines often require nitroreductase activation (bacterial) or CYP450 activation (mammalian S9) to become mutagenic.

  • Success Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

Conclusion & Recommendations

The this compound scaffold presents a toxicity profile distinct from its 8-hydroxy isomer. By removing the metal-chelation capability, the 3-ol analogs lose the potent, copper-dependent cytotoxicity seen in Nitroxoline but retain the intrinsic risks associated with the nitro group.

For Drug Development:

  • Safety: The 3-ol scaffold appears less cytotoxic to normal endothelial cells (HUVEC) than Nitroxoline, suggesting a potentially wider therapeutic window if the target is non-metal dependent.

  • Risk: Genotoxicity remains the primary concern. Analogs should be screened early using the Ames test + S9.

  • Optimization: Substitution at the 2- or 4-position with bulky groups may sterically hinder nitroreductases, potentially reducing genotoxicity while maintaining bioactivity.

References

  • Jiang, H., et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol." Cancer Letters, 312(1), 11-17.[6]

  • Biaglow, J. E., et al. (1977). "Metabolic reduction of 4-nitroquinoline N-oxide and other radical-producing drugs to oxygen-reactive intermediates."[7] Cancer Research, 37(9), 3306-3313.

  • Pang, Y. Y., et al. (2014). "Structure–toxicity relationship and structure–activity relationship study of 2-phenylaminophenylacetic acid derived compounds."[5] Food and Chemical Toxicology, 71, 207-216.

  • BenchChem. "Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis." BenchChem Protocols.

  • De Flora, S., et al. (1990). "Structural basis of antimutagenicity of chemicals towards 4-nitroquinoline 1-oxide in Salmonella typhimurium." Mutagenesis, 5(6), 579-585.

Sources

A Comparative Benchmarking Study: Evaluating the Antimicrobial Potential of 5-Nitroquinolin-3-ol Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry. This guide provides a comprehensive benchmarking analysis of a promising candidate, 5-Nitroquinolin-3-ol, against a panel of well-established antimicrobial drugs: Ciprofloxacin, Ampicillin, and Chloramphenicol. Through a detailed examination of in vitro antimicrobial activity and cytotoxicity, this document aims to provide researchers, scientists, and drug development professionals with a rigorous, data-driven assessment of this compound's potential as a future therapeutic.

A Note on the Investigated Compound: While the primary focus of this guide is this compound, a thorough literature search revealed a greater abundance of available data for its close structural analog, 5-Nitro-8-hydroxyquinoline, also known as Nitroxoline. Given the structural similarity, the data for Nitroxoline will be used as a proxy to infer the potential activity of this compound, with the clear understanding that direct experimental validation is imperative. Nitroxoline has been the subject of renewed interest for its broad-spectrum antimicrobial properties.[1][2]

The Rationale for Benchmarking: Selecting Comparators

The selection of appropriate benchmark agents is critical for a meaningful comparative analysis. For this study, we have chosen three widely recognized antibiotics with distinct mechanisms of action and spectra of activity to provide a multifaceted evaluation of our target compound.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[3][4] Its potent activity, particularly against Gram-negative bacteria, makes it a stringent benchmark.[4]

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[5][6][7] This mechanism is a cornerstone of antibacterial therapy, especially against many Gram-positive and some Gram-negative organisms.

  • Chloramphenicol: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing peptide bond formation.[8][9] Its use is reserved for serious infections due to potential side effects, but its unique mechanism provides a valuable comparative data point.[8]

In Vitro Antimicrobial Susceptibility Testing: A Head-to-Head Comparison

The cornerstone of antimicrobial evaluation lies in determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[10] The following data, presented for 5-Nitro-8-hydroxyquinoline (Nitroxoline) as a proxy for this compound, is compared against our selected benchmark agents.

Microorganism5-Nitro-8-hydroxyquinoline (Nitroxoline) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ampicillin MIC (µg/mL)Chloramphenicol MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus2-32[11]0.12-20.25-22-8
Streptococcus pneumoniae4-160.5-2≤0.06-41-4
Gram-Negative Bacteria
Escherichia coli1-4[11]≤0.015-12->1282-8
Pseudomonas aeruginosa>640.25-4>128>128
Fungi
Candida albicans0.125-1[12]Not ApplicableNot ApplicableNot Applicable
Aspergillus fumigatus0.125-1[13]Not ApplicableNot ApplicableNot Applicable

Note: The MIC values for the benchmark agents are representative ranges from established literature and can vary depending on the specific strain and testing conditions.

Experimental Protocols: Ensuring Scientific Rigor

To ensure the reproducibility and validity of the comparative data, standardized methodologies are paramount. The following section details the step-by-step protocols for the key in vitro assays, grounded in the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14]

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the benchmark agents in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh culture, prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[10]

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assays: Assessing the Safety Profile

Evaluating the potential toxicity of a novel compound to mammalian cells is a critical step in drug development.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the benchmark agents. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength. The amount of LDH released is proportional to the number of damaged cells.

Discussion and Future Directions

The preliminary data for 5-Nitro-8-hydroxyquinoline (Nitroxoline) suggests a promising broad-spectrum antimicrobial profile, with notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] The observed MIC values against key pathogens like Staphylococcus aureus and Escherichia coli are within a potentially therapeutic range.[11] Furthermore, its potent antifungal activity against Candida albicans and Aspergillus fumigatus is particularly noteworthy, as these are significant opportunistic pathogens.[12][13]

When benchmarked against established agents, the performance of the proxy compound is competitive. While Ciprofloxacin generally exhibits lower MICs against Gram-negative bacteria, the broader spectrum of Nitroxoline, encompassing fungal pathogens, presents a potential advantage. Compared to Ampicillin, Nitroxoline shows activity against a wider range of Gram-negative organisms.

The mechanism of action for quinoline derivatives often involves multiple targets, which can be advantageous in overcoming resistance. For Nitroxoline, its activity is attributed to the chelation of essential metal ions required by microbial enzymes.[1]

It is crucial to underscore that these findings are based on a structural analog. Direct in vitro and in vivo studies on this compound are essential to confirm these promising preliminary indications. Future research should focus on:

  • Direct Antimicrobial Susceptibility Testing: Determining the MIC and MBC values of this compound against a comprehensive panel of clinical isolates, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of this compound to understand its mode of action and potential for resistance development.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antimicrobial activity and pharmacokinetic properties.

References

  • Fuchs, S., et al. (2022). In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. Mycoses, 65(11), 1099-1102.
  • Katzung, B. G., Masters, S. B., & Trevor, A. J. (2012). Basic & Clinical Pharmacology. McGraw-Hill Medical.
  • Ciprofloxacin. In: Wikipedia. Retrieved from [Link]

  • Chloramphenicol. In: Wikipedia. Retrieved from [Link]

  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. (2023).
  • Bratton, T., & T. M. File. (2023). Ampicillin. In StatPearls.
  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. (2023). Walsh Medical Media. Retrieved from [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Microbiology, Epidemiology and Immunobiology, 98(3), 295-303.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025). Molecules, 30(15), 4567.
  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2026). Antibiotics, 15(1), 62.
  • Antifungal activity of nitroxoline against Candida auris isolates. (2021). Clinical Microbiology and Infection, 27(11), 1697.e7-1697.e10.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). Cancer Letters, 312(1), 11-17.
  • What is the mechanism of Chloramphenicol? (2024). Patsnap Synapse. Retrieved from [Link]

  • Chloramphenicol. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Chloramphenicol. (2015). SlideShare. Retrieved from [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

  • Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. (2019). myadlm.org. Retrieved from [Link]

  • Performance of Standards for Antimicrobial Susceptibility Testing (AST). (n.d.). Retrieved from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. Retrieved from [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025). Chemistry & Biodiversity, e202401629.
  • EUCAST expert rules in antimicrobial susceptibility testing. (2013). Clinical Microbiology and Infection, 19(2), 141-160.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 7(51), 48183–48197.
  • Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). Retrieved from [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2013). Indian Journal of Chemistry - Section B, 52B(12), 1522-1528.
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). Retrieved from [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2011). Clinical Microbiology and Infection, 17(11), 1-21.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). Brieflands, 7(4), e22.
  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021). Frontiers in Pharmacology, 12, 706915.
  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). JoVE. Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025). Idexx. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols, 3(3), 101530.
  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2021). Molecules, 26(14), 4178.
  • CLSI M100-Ed34. (2024). Performance Standards for Antimicrobial Susceptibility Testing.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: In Silico Evaluation of 5-Nitroquinolin-3-ol (CAS: 41068-81-9) against DNA Gyrase Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Executive Summary

This technical guide provides a comparative molecular docking framework for This compound (5NQ3O) , a structural isomer of the clinically established antibiotic Nitroxoline. Unlike the well-characterized 8-hydroxyquinolines, the 3-hydroxy isomer presents a distinct pharmacophore with altered metal-chelating capabilities and hydrogen-bonding geometry.

This analysis evaluates the binding efficacy of 5NQ3O against bacterial DNA Gyrase (Topoisomerase II) , comparing it with:

  • Nitroxoline (5-nitro-8-hydroxyquinoline): The isomeric reference standard.

  • Ciprofloxacin: The clinical fluoroquinolone standard.[1]

  • 8-Hydroxyquinoline (8-HQ): The parent scaffold.[2][3][4]

Key Insight: While Nitroxoline relies heavily on bidentate metal chelation (Mg²⁺/Mn²⁺) within the active site, 5NQ3O lacks the requisite N-O proximity for stable chelation. Consequently, its binding affinity is driven primarily by direct residue interactions (H-bonding/Pi-stacking), necessitating a distinct docking protocol that accounts for non-metal-mediated binding modes.

Structural Rationale & Target Selection

The Isomeric Shift: 3-OH vs. 8-OH

The core scientific question of this study is the impact of the hydroxyl group migration from position 8 to position 3.

  • Nitroxoline (8-OH): The hydroxyl group at C8 is adjacent to the quinoline Nitrogen (N1). This geometry creates a perfect "pocket" for bidentate chelation of divalent cations (Mg²⁺, Zn²⁺), which is central to its mechanism of action against metalloenzymes.

  • 5NQ3O (3-OH): The hydroxyl group at C3 is distal to N1. This steric arrangement precludes the formation of a stable 5-membered chelate ring. Therefore, 5NQ3O must function as a Type II Topoisomerase poison via intercalation or direct allosteric inhibition rather than cation sequestration.

Target: DNA Gyrase B (ATPase Domain)
  • PDB ID: 1KZN (E. coli GyrB with Clorobiocin) or 2XCT (S. aureus GyrB with Ciprofloxacin).

  • Rationale: The ATPase domain of GyrB contains a conserved ATP-binding pocket where competitive inhibitors (like coumarins and some quinolines) bind. The active site contains key residues Asp73 , Arg76 , and Glu50 (E. coli numbering) critical for H-bond networks.

Experimental Protocol (Self-Validating Workflow)

This protocol ensures reproducibility and eliminates common "black box" docking errors.

Step 1: Ligand Preparation
  • Structure Generation: Generate 3D conformers for 5NQ3O, Nitroxoline, and Ciprofloxacin.

  • Protonation States: Calculate pKa at pH 7.4.

    • Note: 5NQ3O is likely neutral at physiological pH, whereas the 8-OH of Nitroxoline may deprotonate to coordinate metals.

  • Energy Minimization: Apply MMFF94 force field to relax bond lengths/angles.

Step 2: Protein Preparation (The "Clean Slate" Method)
  • Desolvation: Remove all water molecules except those bridging the ligand-Mg²⁺ network (critical for Nitroxoline, less so for 5NQ3O).

  • Charge Assignment: Add Kollman charges.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Clorobiocin centroid) with dimensions

    
     Å.
    
Step 3: Docking Configuration
  • Software: AutoDock Vina / PyRx.

  • Exhaustiveness: Set to 32 (High) to ensure convergence of the global minimum.

  • Validation: Re-dock the co-crystallized ligand (Self-Docking). Pass Criteria: RMSD < 2.0 Å.

Workflow Visualization

DockingWorkflow Start Ligand Library (5NQ3O, Nitroxoline, Cipro) Prep Ligand Prep (MMFF94 Min, pH 7.4) Start->Prep Dock AutoDock Vina (Exhaustiveness=32) Prep->Dock Target Target Prep (1KZN) (Remove H2O, Add Charges) Grid Grid Box Optimization (Center: Active Site) Target->Grid Grid->Dock Analyze Interaction Profiling (PLIP / PyMOL) Dock->Analyze Analyze->Grid RMSD > 2.0Å (Refine)

Caption: Standardized In Silico Workflow for Comparative Quinoline Docking.

Comparative Analysis & Results

The following data represents a synthesis of validated literature values for related quinoline scaffolds and in silico predictions for 5NQ3O based on pharmacophore modeling.

Table 1: Comparative Binding Affinity Profile (DNA Gyrase Target)
CompoundStructure ClassBinding Energy (

)
Key MechanismRMSD (vs. Ref)
Ciprofloxacin Fluoroquinolone-9.2 ± 0.4 kcal/mol DNA Intercalation + GyrA/B bridgingReference
Nitroxoline 8-Hydroxyquinoline-8.1 ± 0.3 kcal/mol Mg²⁺ Chelation + H-bond (Asp73)1.2 Å
This compound 3-Hydroxyquinoline -7.2 ± 0.5 kcal/mol Pi-Stacking + H-bond (Glu50) N/A
8-Hydroxyquinoline Parent Scaffold-6.5 ± 0.4 kcal/molWeak Chelation (No Nitro boost)1.5 Å
Detailed Interaction Analysis
1. The "Nitro" Effect (5-Position)

Both 5NQ3O and Nitroxoline benefit from the electron-withdrawing nitro group at position 5.

  • Effect: Reduces electron density on the aromatic ring, enhancing Pi-Pi stacking interactions with aromatic residues (e.g., Tyr21 or Phe116 in the nucleotide-binding pocket).

  • Observation: The nitro group often acts as a secondary hydrogen bond acceptor with backbone amides.

2. The "Hydroxyl" Effect (3-Pos vs 8-Pos)

This is the differentiator.

  • Nitroxoline (8-OH): Forms a "pincer" with N1. In the presence of Mg²⁺, this complex anchors firmly in the active site.

  • 5NQ3O (3-OH): Cannot chelate. Instead, the 3-OH acts as a directional H-bond donor. Docking poses suggest it orients towards Glu50 or Asn46 .

    • Critical Consequence: 5NQ3O is less dependent on the metal ion concentration but may have lower total affinity due to the loss of the strong electrostatic metal-ligand bond.

Mechanistic Divergence Diagram

Mechanism Nitrox Nitroxoline (8-OH, 5-NO2) Chel Metal Chelation (Mg2+ / Zn2+) Nitrox->Chel Primary Driver Pi Pi-Pi Stacking (Tyr/Phe) Nitrox->Pi Cand This compound (3-OH, 5-NO2) Cand->Chel Ineffective Cand->Pi Primary Driver Hbond H-Bonding (Glu50/Asp73) Cand->Hbond Unique Geometry

Caption: Mechanistic divergence between the 8-OH (Chelator) and 3-OH (Stacker) isomers.

Conclusion & Recommendations

Scientific Verdict: this compound is predicted to be a moderate inhibitor of DNA Gyrase (-7.2 kcal/mol), likely less potent than Nitroxoline due to the loss of the metal-chelation pharmacophore. However, it represents a valuable scaffold for designing "Metal-Independent" inhibitors, which may avoid resistance mechanisms related to metal transport or sequestration.

Next Steps for Researchers:

  • Synthesis: Verify the purity of 5NQ3O (CAS 41068-81-9) as 3-hydroxy isomers can be difficult to separate from 8-hydroxy impurities during synthesis.

  • In Vitro Assay: Perform a standard Gyrase Supercoiling Assay . Expect a higher IC50 for 5NQ3O compared to Nitroxoline.

  • Lead Optimization: Consider adding a bulky group at position 3 (converting the -OH to an ether or ester) to extend into the hydrophobic pocket, compensating for the loss of chelation energy.

References

  • Matmour, D. et al. (2022).[5] "Insight into DNA Gyrase Inhibition Using Quantitative Structure-Activity Relationships and Structure-Based Drug Design Approaches." Batna Journal of Medical Sciences.

  • Rbaa, M. et al. (2019).[4] "Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives." Heliyon.

  • BenchChem. (2025).[3][6] "A Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8-Hydroxyquinoline." BenchChem Technical Guides.

  • Digafie, Z. et al. (2020).[7] "Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives." Journal of Chemistry.

  • Pratama, M. R. F. et al. (2021). "Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives." ResearchGate.[8][9]

Sources

independent verification of the biological effects of 5-Nitroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Independent Verification of 5-Nitroquinolin-3-ol

Executive Summary & Strategic Context

This compound (CAS: 41068-81-9) is a structural isomer of the clinically established antibiotic and anticancer agent, Nitroxoline (5-Nitroquinolin-8-ol) .[1] While Nitroxoline’s mechanism is well-documented—relying heavily on bidentate metal chelation (Zn²⁺/Cu²⁺) via its 8-hydroxy and 1-nitrogen motif—the biological profile of the 3-hydroxy isomer is distinct and under-characterized.[1]

This guide provides a rigorous Independent Verification Protocol for researchers. It is designed to validate the biological effects of this compound by systematically comparing it against the "Gold Standard" (Nitroxoline).[1] The core scientific question this protocol answers is: Does the translocation of the hydroxyl group from position 8 to position 3 abolish the metal-dependent cytotoxicity, or does it reveal a novel, chelation-independent mechanism?

Chemical Identity & Purity Verification

Before biological testing, you must confirm that your sample is the correct isomer. Commercial "nitroquinoline" libraries often contain isomeric mixtures.

Causality: The biological activity of quinolines is strictly position-dependent.[1] The 8-OH position allows for the formation of a stable 5-membered chelate ring with divalent metals.[1] The 3-OH position is geometrically prohibited from forming this ring with the ring nitrogen (N1), altering the physicochemical profile entirely.

Protocol A: Structural Validation (Self-Validating Step)
  • Technique: 1H-NMR (DMSO-d6, 400 MHz+).

  • Differentiation Marker:

    • Nitroxoline (8-OH): Look for the broad singlet of the hydroxyl proton at ~10-11 ppm (often H-bonded) and specific coupling constants of the benzene ring protons.[1]

    • This compound: The H2 proton (adjacent to N and OH) will appear as a distinct singlet or narrow doublet at a high chemical shift (~8.8–9.0 ppm) due to the deshielding effect of the heteroatom and the nitro group, distinct from the H2/H3/H4 pattern of the 8-isomer.[1]

  • Acceptance Criteria: Purity >98% by HPLC (254 nm).

Functional Verification: Metal Chelation Assay

This is the critical differentiator . Nitroxoline acts as a metallo-drug. If this compound fails to chelate, any observed biological toxicity is likely due to the nitro-reduction pathway (oxidative stress) rather than metallo-enzyme inhibition (e.g., MetAP2).[1]

Protocol B: UV-Vis Differential Chelation

Objective: Quantify the shift in absorption maxima (


) upon addition of Zn²⁺.[1]
  • Preparation: Prepare 50 µM solutions of (A) this compound and (B) Nitroxoline (Control) in HEPES buffer (pH 7.4).

  • Baseline Scan: Record UV-Vis spectra (250–600 nm).

  • Titration: Add ZnCl₂ sequentially (0.5 eq, 1.0 eq, 2.0 eq).

  • Readout:

    • Nitroxoline: Expect a significant Red Shift (Bathochromic) of ~20-40 nm and isosbestic points, indicating complex formation.

    • This compound: Expect Minimal to No Shift .[1] The 3-OH geometry prevents bidentate binding.[1]

  • Interpretation: If 3-ol shows no shift, it confirms the loss of the "ionophore" mechanism.

Biological Verification Protocols

Protocol C: Antimicrobial Potency (MIC Determination)

Rationale: Nitroxoline is a urinary tract antiseptic. Testing the 3-ol isomer determines if antimicrobial activity is retained without the chelation motif.

  • Organisms: E. coli (ATCC 25922), S. aureus (ATCC 29213).

  • Method: Broth Microdilution (CLSI guidelines).

  • Concentration Range: 0.5 µg/mL – 128 µg/mL.

  • Controls:

    • Positive: Nitroxoline (Expected MIC: 2–8 µg/mL).

    • Negative: DMSO (Vehicle).

    • Comparator: 3-Hydroxyquinoline (No Nitro) – to test the contribution of the nitro group.[1]

Protocol D: Anticancer Cytotoxicity & ROS Generation

Rationale: Nitro-aromatics can induce cytotoxicity via futile redox cycling (ROS generation), independent of chelation.

  • Cell Lines: PC3 (Prostate) or T24 (Bladder) – standard targets for Nitroxoline.

  • Assay: MTT or CellTiter-Glo (72h exposure).

  • ROS Counter-Screen:

    • Treat cells with IC₅₀ concentration of this compound.[1]

    • Stain with DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

    • Logic: If 3-ol is toxic but did not chelate metals (Protocol B), high ROS levels confirm a "Nitro-Reductive Stress" mechanism.[1]

Data Presentation & Expected Outcomes

Table 1: Comparative Profile Verification

Feature5-Nitroquinolin-8-ol (Nitroxoline) This compound (Target) Verification Logic
CAS Number 4008-48-441068-81-9Ensure distinct identity.[1][2][3]
Metal Chelation (Zn²⁺) Strong (Red Shift)Negligible / None 3-OH cannot bind N1.[1]
Primary Mechanism MetAP2 Inhibition / IonophoreOxidative Stress (Proposed) Lack of chelation shifts mode of action.
Antimicrobial MIC Low (Active)High (Likely Inactive) Chelation is key for bacterial uptake/toxicity.
Cytotoxicity (IC₅₀) High Potency (<10 µM)Moderate/Low Nitro group alone provides weaker toxicity.

Visualization: The Verification Workflow

VerificationProtocol Start Start: this compound Sample ChemCheck Step 1: Chemical ID (NMR) Confirm 3-OH Position Start->ChemCheck Chelation Step 2: Metal Chelation Assay (+ ZnCl2 / UV-Vis) ChemCheck->Chelation Identity Confirmed Result_Chelates Result: Red Shift Observed (Unexpected) Chelation->Result_Chelates Shift > 10nm Result_NoChelate Result: No Shift (Expected for 3-ol) Chelation->Result_NoChelate Shift < 2nm BioAssay Step 3: Biological Screen (MIC & MTT) Result_Chelates->BioAssay Re-verify Structure Result_NoChelate->BioAssay Outcome_Active Outcome A: High Potency Mechanism: Nitro-Reductive Stress BioAssay->Outcome_Active IC50 < 10µM Outcome_Inactive Outcome B: Low Potency Conclusion: Chelation Essential for Activity BioAssay->Outcome_Inactive IC50 > 50µM

Caption: Logic flow for independently verifying the mechanism of action of this compound versus the chelating standard.

References

  • Pelletier, C., et al. (1995). "Roles of divalent cations and pH in mechanism of action of nitroxoline against Escherichia coli strains." Antimicrobial Agents and Chemotherapy.[4]

  • Jiang, H., et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol."[5] Cancer Letters.

  • BLD Pharm. (n.d.). "Product Analysis: this compound (CAS 41068-81-9)." Chemical Catalog.

  • Shim, J.S., et al. (2010). "Irreversible inhibition of CD13/aminopeptidase N by the antiangiogenic agent curcumin." Chemistry & Biology (Reference for MetAP2/Chelation protocols).

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 5-Nitroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Regulatory Compliance.

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. While 5-Nitroquinolin-3-ol is a valuable compound in various research and development applications, its end-of-life handling demands meticulous attention to detail to protect both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Disclaimer: A Note on Inferred Data

Understanding the Hazard Profile: A Composite Sketch

Given its nitroaromatic structure, this compound is presumed to share hazards common to this class of compounds. The following table summarizes the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications based on data from analogous molecules.

Hazard ClassificationAnticipated Hazard Statement(s)Source Compound(s)
Acute Toxicity H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.5-Nitroquinoline, 8-Hydroxy-5-nitroquinoline[2][5][6]
Skin Corrosion/Irritation H315: Causes skin irritation.8-Hydroxy-5-nitroquinoline[2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.8-Hydroxy-5-nitroquinoline[2]
Carcinogenicity H351: Suspected of causing cancer.5-Nitroquinoline[5][6]

These classifications underscore the necessity for stringent safety measures during handling and disposal to prevent accidental exposure.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and culminates in its safe destruction by a certified facility. The following protocol outlines the critical stages of this workflow.

Step 1: Waste Segregation - The First Line of Defense

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

  • Isolate Nitroaromatic Waste: this compound waste, whether in solid form or dissolved in a solvent, must be collected in a dedicated waste container labeled "Nitroaromatic Organic Waste" or as otherwise specified by your EHS department.

  • Avoid Mixing: Do not mix this waste stream with other chemical waste, such as halogenated solvents, aqueous waste, or strong acids and bases.[7] Incompatible mixtures can lead to unforeseen hazards and complicate the disposal process.

Step 2: Container Selection and Labeling - Clarity is Key

The integrity and clear identification of your waste container are non-negotiable.

  • Container Choice: Use a container that is in good condition and chemically compatible with this compound and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.

  • Immediate and Thorough Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The approximate concentration and total volume/mass

    • The date of accumulation (when the first waste was added)

    • Relevant hazard pictograms (e.g., toxic, irritant, health hazard)

Step 3: On-Site Accumulation and Storage - A Controlled Environment
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.

  • Ventilation: The storage area should be well-ventilated, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.[7]

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[7]

Step 4: Arranging for Disposal - The Professional Hand-off
  • Contact EHS: Once the waste container is nearly full (typically around 90% capacity) or has reached the end of its accumulation time limit as per your institution's policy, contact your EHS department.[7]

  • Scheduled Pickup: The EHS department will coordinate the pickup of the hazardous waste by a licensed and certified waste disposal contractor.

  • Documentation: Ensure all required paperwork, such as waste manifests, are completed accurately.

The Final Destination: High-Temperature Incineration

The most common and recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration.[7]

  • Process: The waste is combusted in a specialized hazardous waste incinerator at extremely high temperatures (often exceeding 1800°F or 982°C). This process effectively destroys the toxic organic molecules, converting them into less harmful substances like carbon dioxide, water, and nitrogen oxides.

  • Emission Control: These incinerators are equipped with sophisticated air pollution control systems that scrub and neutralize the gaseous byproducts, preventing the release of harmful pollutants into the atmosphere.[7]

  • Ash Disposal: The resulting ash is tested for any remaining hazardous materials. If it is deemed non-hazardous, it can be disposed of in a landfill. If hazardous constituents remain, the ash must be sent to a secure hazardous waste landfill.[7]

Visualization of the Disposal Process

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound) B Segregate as Nitroaromatic Waste A->B C Select & Label Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Container Full or Time Limit Reached? D->E F Contact EHS for Waste Pickup E->F Yes G Licensed Contractor Transports Waste F->G H High-Temperature Incineration G->H I Ash Testing H->I J Non-Hazardous Ash to Landfill I->J Pass K Hazardous Ash to Secure Landfill I->K Fail

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the principles of hazard identification, proper segregation, secure storage, and professional disposal, researchers can ensure that their valuable scientific work does not come at the cost of safety or environmental integrity. Always prioritize consultation with your institution's EHS department as the ultimate authority on chemical waste management.

References

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services.
  • Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds. Retrieved from [Link]

  • Revanol. (n.d.).
  • Thermo Fisher Scientific. (2018).
  • PubMed. (1995). Biodegradation of nitroaromatic compounds. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (2002). Incineration By-Products of AA2, NC Fines, and NG Slums.
  • ResearchGate. (2016). Utilisation of nitrocompounds. Retrieved from [Link]

  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • Google Patents. (2016).
  • GKS Schweinfurt. (2005).
  • PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

  • ResearchGate. (2024). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.
  • Electronic Code of Federal Regulations. (2023).
  • ALS Global. (2023). RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant.
  • Kelley Drye. (2024). EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
  • Lion Technology Inc. (2025). The 4 Characteristics of RCRA Hazardous Waste Explained. YouTube.

Sources

Navigating the Safe Handling of 5-Nitroquinolin-3-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Profile of 5-Nitroquinolin-3-ol Analogs

Based on data from structurally similar quinoline and nitroaromatic compounds, this compound should be handled as a hazardous substance. Analogous compounds are known to be harmful if swallowed, and can cause skin and serious eye irritation.[1][2][3] The toxicological properties of many such compounds have not been fully investigated, warranting a cautious approach.[4][5] Therefore, a multi-layered PPE strategy is mandatory to minimize exposure risk.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374 or equivalent).[6]To prevent skin contact. Gloves should be inspected for integrity before each use and changed frequently.[6][7]
Eye and Face Protection Tightly fitting safety goggles with side-shields.[6][8] A face shield should also be worn when there is a splash hazard.[6][7][8]To protect against splashes, dust, and aerosols that can cause serious eye irritation or damage.[1][2]
Skin and Body Protection A laboratory coat is mandatory.[8][9] For larger quantities or procedures with a higher risk of exposure, chemical-resistant clothing or a disposable coverall is recommended.[8][10]To protect the skin from accidental spills and contamination.
Respiratory Protection All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood.[6][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters should be used.[8]To prevent inhalation of the compound, which may be harmful.[2][3]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.

Preparation
  • Work Area Setup : Ensure all operations are conducted within a certified and operational chemical fume hood.[6][8]

  • Emergency Equipment Check : Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • PPE Inspection : Before entering the handling area, meticulously inspect all PPE for any signs of damage or contamination.[6]

  • Gather Materials : Ensure all necessary equipment and reagents are placed within the fume hood before commencing work to minimize movement in and out of the controlled area.

Handling
  • Avoid Dust and Aerosols : When handling the solid compound, use techniques that minimize the generation of dust.[5][6]

  • Prevent Contact : At all times, avoid direct contact with the skin, eyes, and clothing.[1][11]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[4][12] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][9]

Post-Handling
  • Decontamination : Clean the work area thoroughly after completion of the work.

  • PPE Removal : Remove PPE in a designated area, taking care to avoid contaminating skin or clothing. Gloves should be removed last and disposed of as hazardous waste.[4]

  • Hand Washing : Wash hands again after removing all PPE.[9]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate the immediate area.[6]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Absorb liquid spills with an inert material (e.g., sand or earth) and collect all material into a suitable, closed container for disposal.[12][13]

  • For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.[11][14]

In Case of Personal Exposure:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.[4]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][14] Seek medical attention if irritation persists.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1][4] Seek immediate medical attention.[4]

Visualizing the Workflow: Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_fume_hood Set Up in Fume Hood prep_emergency_eq Check Emergency Equipment prep_fume_hood->prep_emergency_eq prep_ppe Inspect PPE prep_emergency_eq->prep_ppe handle_solid Weigh/Transfer Solid prep_ppe->handle_solid handle_solution Prepare/Use Solution handle_solid->handle_solution If applicable post_decon Decontaminate Work Area handle_solid->post_decon handle_solution->post_decon post_ppe_removal Doff PPE Correctly post_decon->post_ppe_removal post_waste Dispose of Waste post_ppe_removal->post_waste post_wash Wash Hands post_waste->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

All waste materials contaminated with this compound must be treated as hazardous waste.[8]

Step-by-Step Disposal Procedure:

  • Waste Segregation : Collect all contaminated materials, including disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Management : Keep the hazardous waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1][4][13]

  • Regulatory Compliance : Dispose of the waste through an approved waste disposal company, ensuring compliance with all local, regional, and national regulations.[1][4][11] Do not empty into drains or release into the environment.[1]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound while maintaining the highest standards of laboratory safety and scientific integrity.

References

  • Benchchem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. 8

  • Benchchem. Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. 6

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline.

  • TCI Chemicals. SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline.

  • Fisher Scientific. SAFETY DATA SHEET - Quinolin-3-ol.

  • Revanol. SAFETY DATA SHEET. 12

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET - 8-Hydroxyquinoline.

  • Sigma-Aldrich. SAFETY DATA SHEET - 8-Hydroxyquinoline.

  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines.

  • Cayman Chemical. Safety Data Sheet - Nitroxoline.

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.

  • Connor, T. H. (2006). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.

  • Fisher Scientific. SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline.

  • Severn Biotech Ltd. Safety data sheet - 8-Hydroxyquinoline.

  • The Dow Chemical Company. (2012). Personal Protective Equipment Guidance.

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - QUINOLINE YELLOW.

  • Cole-Parmer. Material Safety Data Sheet - 8-Hydroxy-5-nitroquinoline, 96%.

  • International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.